molecular formula C7H6Cl2N4 B2598508 2,6-Dichloro-8,9-dimethyl-9H-purine CAS No. 1474018-06-8

2,6-Dichloro-8,9-dimethyl-9H-purine

Número de catálogo: B2598508
Número CAS: 1474018-06-8
Peso molecular: 217.05
Clave InChI: ROQDXPSEHZRJGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,6-Dichloro-8,9-dimethyl-9H-purine (CAS 1474018-06-8) is a high-purity chemical intermediate designed for research and development applications in medicinal chemistry. This compound features a multisubstituted purine scaffold, a structure recognized as a privileged framework in drug discovery . The presence of two chlorine atoms at the 2 and 6 positions and methyl groups on the 8 and 9 nitrogen atoms makes it a versatile building block for constructing a diverse array of functionalized purine derivatives through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . Purine derivatives are extensively investigated for their potential biological activities. Research on structurally similar 2,6,9-trisubstituted purines has demonstrated their promise as antitumor agents, with some compounds showing potent cytotoxicity and the ability to induce apoptosis and cell cycle arrest in cancer cell lines . The purine core is also a common scaffold in the development of kinase inhibitors, which are relevant for treating proliferative diseases . Furthermore, purine-based compounds have been explored for other therapeutic areas, including as anticonvulsant agents . The specific substitution pattern on this purine intermediate allows researchers to explore structure-activity relationships (SAR) and optimize compounds for potency and selectivity against biological targets. Handling and Safety: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and safety information. The product should be stored under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,6-dichloro-8,9-dimethylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N4/c1-3-10-4-5(8)11-7(9)12-6(4)13(3)2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQDXPSEHZRJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical properties of 2,6-Dichloro-8,9-dimethyl-9H-purine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,6-Dichloro-8,9-dimethyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-8,9-dimethyl-9H-purine is a synthetically valuable purine derivative. Its structure, featuring two reactive chlorine atoms and two methyl groups on the purine core, makes it a significant building block in medicinal chemistry and biochemical research. The strategic placement of the chloro- and methyl- substituents offers opportunities for diverse chemical modifications, enabling the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling, serving as a technical resource for professionals in drug discovery and organic synthesis.

Core Chemical and Physical Properties

2,6-Dichloro-8,9-dimethyl-9H-purine is typically a solid at room temperature. Its solubility profile is characteristic of many purine derivatives, with good solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in water[1].

PropertyValueSource
Molecular Formula C₇H₆Cl₂N₄[2]
Molecular Weight 217.06 g/mol [2]
CAS Number Not directly available; similar structures are referenced.
Appearance Typically a white to off-white crystalline solid.[1]
Solubility Soluble in DMSO and DMF; limited solubility in water.[1]
SMILES CN1C2=C(N=C(Cl)N=C2Cl)C=N1 (Hypothetical)
InChI InChI=1S/C7H6Cl2N4/c1-12-5-4(10)11-7(9)13-6(5)12 (Hypothetical)
InChIKey (Hypothetical)

Spectroscopic Profile

While specific spectra for 2,6-Dichloro-8,9-dimethyl-9H-purine are not publicly available, its spectroscopic characteristics can be inferred from related structures. Spectroscopic analysis is crucial for confirming the identity and purity of the compound after synthesis or purification.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show two singlets corresponding to the two methyl groups (at the N9 and C8 positions). The chemical shifts of these peaks would provide information about their electronic environment.

  • ¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for each of the seven carbon atoms in the molecule, including the two methyl carbons and the five carbons of the purine ring system.

  • Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

For structurally similar compounds like 2,6-dichloro-9-methyl-9H-purine, extensive spectroscopic data including ¹H NMR, ¹³C NMR, IR, and MS are available, which can serve as a reference.[3]

Reactivity and Synthetic Utility

The chemical reactivity of 2,6-Dichloro-8,9-dimethyl-9H-purine is dominated by the two chlorine atoms at the C2 and C6 positions of the purine ring. These positions are electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes the compound a versatile intermediate for the synthesis of a wide range of 2,6,8,9-tetrasubstituted purine derivatives.

The differential reactivity of the C2-Cl and C6-Cl bonds can often be exploited to achieve selective functionalization. The C6-chloro group is generally more reactive towards nucleophiles than the C2-chloro group. This allows for a stepwise introduction of different substituents.

Synthetic_Pathway 2_6_dichloropurine 2,6-Dichloropurine methylation_N9 N9-Methylation 2_6_dichloropurine->methylation_N9 intermediate 2,6-Dichloro-9-methyl-9H-purine methylation_N9->intermediate methylation_C8 C8-Methylation intermediate->methylation_C8 product 2,6-Dichloro-8,9-dimethyl-9H-purine methylation_C8->product

Caption: Proposed synthesis of 2,6-Dichloro-8,9-dimethyl-9H-purine.

The N9-methylation of 2,6-dichloropurine can be achieved using an appropriate methylating agent in the presence of a base. [4]Subsequent methylation at the C8 position would be more challenging and might require specific reaction conditions, potentially involving organometallic reagents or other advanced synthetic methods.

Safety and Handling

As with many chlorinated heterocyclic compounds, 2,6-Dichloro-8,9-dimethyl-9H-purine should be handled with care. Based on data for similar compounds, it is expected to be an irritant.

GHS Hazard Information (Inferred):

  • Causes skin irritation. [2]* Causes serious eye irritation. [2]* May cause respiratory irritation. [2]* Harmful if swallowed. [2]

    Precautionary Measure Recommendation
    Handling Handle in a well-ventilated area. [5]Wear suitable protective clothing, gloves, and eye/face protection. [6]Avoid formation of dust and aerosols. [5]
    Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]
    First Aid (Skin Contact) Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. [5]
    First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. [7]
    First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. [5]

    | Disposal | Dispose of contents/container to an approved waste disposal plant. [8]|

Hypothetical Experimental Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the reaction of 2,6-Dichloro-8,9-dimethyl-9H-purine with a generic primary amine nucleophile.

Objective: To synthesize a 6-amino-2-chloro-8,9-dimethyl-9H-purine derivative.

Materials:

  • 2,6-Dichloro-8,9-dimethyl-9H-purine

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., ethanol or isopropanol)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a solution of 2,6-Dichloro-8,9-dimethyl-9H-purine (1.0 eq) in the chosen alcohol solvent, add the primary amine (1.1 eq) and the base (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to reflux under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-amino-substituted purine derivative.

Experimental_Workflow start Start reagents Combine reactants in solvent start->reagents reaction Heat under inert atmosphere reagents->reaction monitoring Monitor reaction progress (TLC/LC-MS) reaction->monitoring workup Cool and remove solvent monitoring->workup Reaction complete purification Purify by chromatography or recrystallization workup->purification analysis Characterize product (NMR, MS) purification->analysis end End analysis->end

Caption: Workflow for a typical nucleophilic substitution reaction.

References

  • 2,6-DICHLORO-9-METHYL-9H-PURINE SDS, 2382-10-7 Safety D
  • 2,6-Dichloro-9H-purine - Apollo Scientific.
  • 2,6-DICHLORO-9-METHYL-9H-PURINE(2382-10-7) 1H NMR spectrum - ChemicalBook.
  • 2,6-dichloro-9-methyl-9H-purine | C6H4Cl2N4 | CID 1712553 - PubChem.
  • Scaling up the synthesis of 2-chloro-6-methyl-9H-purine for library production - Benchchem.
  • 57476-37-6 | 2,6-Dichloro-8-methyl-9H-purine - ChemScene.
  • CAS 2382-10-7: 2,6-Dichloro-9-methyl-9H-purine - CymitQuimica.
  • SAFETY D
  • Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC.
  • SAFETY D

Sources

A Technical Guide to Determining the Organic Solvent Solubility of 2,6-Dichloro-8,9-dimethyl-9H-purine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the systematic determination of the solubility of 2,6-Dichloro-8,9-dimethyl-9H-purine in a range of common organic solvents. Given the absence of extensive public solubility data for this specific substituted purine, this document serves as a detailed methodological whitepaper. It is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter for applications in medicinal chemistry, process development, and formulation science. The guide covers theoretical considerations, experimental design, a step-by-step protocol for the equilibrium shake-flask method, and analytical quantification via High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Solubility Data

2,6-Dichloro-8,9-dimethyl-9H-purine is a substituted purine analog. Such molecules are pivotal scaffolds in medicinal chemistry, often serving as intermediates in the synthesis of bioactive compounds that target a wide array of enzymes and receptors.[1][2] The success of synthetic reactions, purification strategies (e.g., crystallization), and the ultimate formulation of a potential drug candidate is fundamentally dependent on its solubility characteristics.[3]

The purine ring system itself is largely hydrophobic, which can contribute to poor solubility in aqueous media.[4] The addition of two chloro-substituents further increases the molecule's lipophilicity, while the methyl groups also contribute to this property. Understanding how this specific combination of functional groups dictates solubility in various organic solvents is essential for:

  • Reaction Optimization: Selecting an appropriate solvent to ensure all reactants remain in the solution phase.

  • Purification: Designing effective crystallization or chromatographic purification protocols.

  • Formulation Development: Creating stable solutions for in vitro assays or preclinical studies.

  • Predictive Modeling: Generating data for Quantitative Structure-Activity Relationship (QSAR) models.

This guide provides the necessary theoretical and practical framework for researchers to determine this crucial physicochemical property with high fidelity.

Theoretical & Physicochemical Considerations

The solubility of a solid crystalline solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Properties of 2,6-Dichloro-8,9-dimethyl-9H-purine Influencing Solubility:

  • Molecular Structure: The core is a bicyclic aromatic heterocycle. The two chlorine atoms act as electron-withdrawing groups and increase lipophilicity. The two methyl groups (at N9 and C8) also enhance lipophilicity.

  • Polarity: The molecule possesses polar nitrogen atoms within the purine ring, capable of acting as hydrogen bond acceptors. However, the lack of hydrogen bond donors (like an N-H proton on the purine ring) and the presence of the dichloro- and dimethyl-substituents suggest an overall moderately polar to nonpolar character.

  • Crystal Lattice Energy: As a crystalline solid, significant energy may be required to overcome the intermolecular forces holding the molecules together in the crystal lattice.[5] This is a critical barrier to dissolution.

Solvent Selection Strategy: A logical approach to solubility screening involves selecting a panel of solvents that covers a range of polarities and hydrogen bonding capabilities. This allows for a comprehensive understanding of the compound's dissolution behavior.

Solvent Class Example Solvents Rationale
Nonpolar Toluene, HeptaneInteract primarily through van der Waals forces. Solubility will depend on the molecule's overall lipophilicity.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN)Can engage in dipole-dipole interactions. Lack hydrogen bond donating capability.
Polar Protic Methanol, EthanolCapable of both hydrogen bond donating and accepting. Interaction with the purine nitrogens is possible.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Strong dipole moments and are excellent solvents for many organic compounds. Often used to create high-concentration stock solutions.[1][6]

Core Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The Shake-Flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[7] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved solute is measured.[7][8]

Materials and Equipment
  • 2,6-Dichloro-8,9-dimethyl-9H-purine (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • 4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Centrifuge capable of holding the vials

  • Syringes (1 mL) and syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

  • Calibrated volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Experimental Workflow Diagram

G Figure 1. Experimental Workflow for Solubility Determination prep 1. Preparation Add excess solid compound to solvent in vial. equil 2. Equilibration Agitate at constant temperature (e.g., 24h). prep->equil Constant T° sep 3. Phase Separation Centrifuge to pellet undissolved solid. equil->sep Achieve Equilibrium filter 4. Filtration & Dilution Filter supernatant. Dilute accurately for analysis. sep->filter Isolate Saturated Solution quant 5. Quantification Analyze by validated HPLC-UV method. filter->quant Prepare Sample calc 6. Calculation Determine concentration vs. calibration curve. Calculate solubility. quant->calc Obtain Peak Area

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Procedure
  • Preparation: To a series of 4 mL glass vials, add an excess amount of 2,6-Dichloro-8,9-dimethyl-9H-purine (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be performed to optimize this duration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the bulk of the solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[7]

  • Sample Collection and Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass the solution through a chemical-resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[9] This step is critical to remove any fine particulates.

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method as described in the following section.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for quantifying the concentration of a solute in a solution.[10]

Method Development Outline
  • Column: A standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol. The specific ratio should be optimized to achieve good peak shape and a reasonable retention time for the analyte.

  • Detection: The compound contains a purine chromophore, which should have strong UV absorbance. Select a detection wavelength (e.g., 254 nm or the absorbance maximum) for optimal sensitivity.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

Calibration Curve Generation
  • Prepare a Stock Solution: Accurately weigh a known amount of 2,6-Dichloro-8,9-dimethyl-9H-purine and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) in a volumetric flask to create a primary stock solution of known concentration.

  • Create Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

  • Analyze Standards: Inject the calibration standards into the HPLC system and record the peak area for each concentration.

  • Plot Curve: Plot the peak area versus concentration and perform a linear regression analysis. The resulting calibration curve (y = mx + c) should have a correlation coefficient (R²) of >0.99 for accuracy.

Solubility Calculation
  • Inject the diluted sample from the solubility experiment into the HPLC.

  • Determine the peak area of the analyte.

  • Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve.

  • Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value is the solubility.

Solubility (mg/mL) = C_hplc × Dilution_Factor

Where:

  • C_hplc is the concentration calculated from the HPLC calibration curve (in mg/mL).

  • Dilution_Factor is the total dilution performed on the saturated supernatant.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, tabular format. It is crucial to report the temperature at which the measurements were made, as solubility is temperature-dependent.

Table 1: Experimentally Determined Solubility of 2,6-Dichloro-8,9-dimethyl-9H-purine at 25 °C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L)
HeptaneNonpolar[Insert Data][Insert Data]
TolueneNonpolar[Insert Data][Insert Data]
DichloromethanePolar Aprotic[Insert Data][Insert Data]
TetrahydrofuranPolar Aprotic[Insert Data][Insert Data]
AcetonitrilePolar Aprotic[Insert Data][Insert Data]
AcetonePolar Aprotic[Insert Data][Insert Data]
Ethyl AcetatePolar Aprotic[Insert Data][Insert Data]
MethanolPolar Protic[Insert Data][Insert Data]
EthanolPolar Protic[Insert Data][Insert Data]
Dimethyl SulfoxideHighly Polar Aprotic[Insert Data][Insert Data]

Note: Molecular Weight of C₈H₈Cl₂N₄ is approximately 231.08 g/mol .

Conclusion and Best Practices

This guide outlines a robust and reliable methodology for determining the organic solvent solubility of 2,6-Dichloro-8,9-dimethyl-9H-purine. By adhering to the principles of the shake-flask method and employing accurate analytical quantification by HPLC, researchers can generate the high-quality data necessary to advance their research and development objectives.

Key considerations for data integrity:

  • Purity: Ensure the purity of both the compound and the solvents used.

  • Equilibrium: Confirm that the system has reached equilibrium; for poorly soluble compounds, this may require longer agitation times.

  • Temperature Control: Maintain strict temperature control throughout the experiment.

  • Analytical Validation: Use a properly validated HPLC method with a robust calibration curve.

By following this comprehensive approach, scientists can confidently establish a critical physicochemical parameter for this important purine derivative.

References

  • Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.). Google Scholar.
  • Technical Support Center: Overcoming Solubility Challenges of Purine Derivatives in Aqueous Solutions - Benchchem. (n.d.). BenchChem.
  • CAS 2382-10-7: 2,6-Dichloro-9-methyl-9H-purine - CymitQuimica. (n.d.). CymitQuimica.
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). oecd-ilibrary.org.
  • overcoming solubility issues with 1H-Purine, 2,6,8-trimethyl- | Benchchem. (n.d.). BenchChem.
  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. (n.d.). EUR-Lex.
  • overcoming 6-decylsulfanyl-7H-purine solubility issues - Benchchem. (n.d.). BenchChem.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26). PharmaGuru.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. (2009, March 24).
  • How to measure solubility for drugs in oils/emulsions? (2023, April 5).
  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14). Improved Pharma.
  • Test No.
  • HPLC Testing Procedure - Phenomenex. (n.d.). Phenomenex.
  • Alkylation of 2,6-dichloro-9H-purine. (n.d.).

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The Therapeutic Potential of Dichlorinated Purines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Versatility of the Dichloropurine Scaffold

Dichlorinated purines, particularly the 2,6-dichloropurine scaffold, represent a cornerstone in the synthesis of a diverse array of biologically active molecules. The strategic placement of two chlorine atoms on the purine ring creates a highly reactive and versatile intermediate, amenable to selective nucleophilic substitution. This chemical tractability has been expertly exploited by medicinal chemists to generate extensive libraries of purine analogs with significant therapeutic potential. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of dichlorinated purine derivatives, with a focus on their utility in oncology, virology, and immunology. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into this important class of compounds.

I. Core Chemistry and Synthesis: Leveraging Reactivity for Diversity

The therapeutic journey of dichlorinated purines begins with their synthesis and subsequent derivatization. 2,6-Dichloropurine is a key starting material, and its efficient synthesis is paramount for the economic viability of developing downstream drug candidates.

A common and industrially scalable method for the preparation of 2,6-dichloropurine involves the direct chlorination of xanthine using phosphorus oxychloride in the presence of a weak nucleophilic organic base.[1] This method offers high yields and avoids the use of more hazardous reagents. Another approach involves the chlorination of 2-amino-6-chloropurine.[2]

The true synthetic utility of 2,6-dichloropurine lies in the differential reactivity of its two chlorine atoms. The chlorine at the C6 position is more susceptible to nucleophilic attack than the chlorine at the C2 position. This allows for a stepwise and selective introduction of various functional groups, leading to a vast chemical space of 2,6-disubstituted purine derivatives.[1] For instance, reaction with an amine can selectively replace the C6-chlorine, followed by a second nucleophilic substitution at the C2 position.

This selective reactivity is fundamental to the synthesis of numerous clinically relevant purine analogs. A prime example is the synthesis of 2-amino-6-chloropurine, a key intermediate for many antiviral and anticancer agents, which can be prepared from 2,6-dichloropurine.[3]

Logical Flow of 2,6-Dichloropurine Derivatization:

Caption: Stepwise synthesis of 2,6-disubstituted purines from xanthine.

II. Therapeutic Applications in Oncology: Targeting Uncontrolled Cell Proliferation

The structural similarity of purine analogs to endogenous purines allows them to function as antimetabolites, interfering with essential cellular processes like DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4] Derivatives of 2,6-dichloropurine have shown significant promise as anticancer agents, with several compounds demonstrating potent activity in preclinical and clinical studies.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of dichlorinated purine derivatives are often multifaceted, involving the modulation of multiple signaling pathways critical for cancer cell survival and proliferation.

  • Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death, or apoptosis. Thiopurines, a class of drugs that includes derivatives of dichlorinated purines, are known to induce apoptosis.[5] This process is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This disruption of mitochondrial function can lead to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[]

  • Signaling Pathway Modulation: Dichlorinated purine derivatives have been shown to inhibit key signaling pathways that are frequently dysregulated in cancer:

    • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can halt cancer progression. Some purine analogs have been shown to inactivate this pathway, leading to reduced cancer cell viability.

    • Hedgehog/Gli1 Signaling: The Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Inhibition of this pathway can suppress tumor growth.

    • EGFR Signaling: Some dichloropurine derivatives have been shown to inhibit the synthesis of epidermal growth factor (EGF) receptors, which are often overexpressed in cancer cells and drive tumor growth.[7]

Signaling Pathways Targeted by Dichloropurine Derivatives in Cancer:

Caption: Key signaling pathways modulated by dichloropurine derivatives in cancer cells.

In Vitro and In Vivo Efficacy

The anticancer potential of dichlorinated purine derivatives has been demonstrated in numerous in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Dichloropurine Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
BozepinibMCF-7 (Breast)1.23Marchal et al., 2013
BozepinibColon Cancer CellsLow micromolarLópez-Cara et al., 2011
DCAHU87 (Glioblastoma)Not specified, but inhibited growthStudy evaluating dichloric compounds[8]
DCMAHU87 (Glioblastoma)Not specified, but inhibited growthStudy evaluating dichloric compounds[8]

In vivo studies using animal models, such as xenograft models in nude mice, have further validated the antitumor activity of these compounds. For instance, cationic dichloric compounds have been shown to inhibit tumor growth in a U87 glioblastoma model.[8]

III. Antiviral Applications: Combating Viral Replication

The structural analogy of dichlorinated purine derivatives to natural nucleosides makes them potent inhibitors of viral replication. These compounds can be metabolized within the host cell to their active triphosphate forms, which then compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination and halts viral replication.

A range of purine nucleoside analogs have demonstrated broad-spectrum antiviral activity against various viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), hepatitis B virus (HBV), and human immunodeficiency virus (HIV).[9]

In Vitro and In Vivo Antiviral Efficacy

The antiviral activity of dichlorinated purine derivatives is typically assessed in vitro by measuring the reduction in viral load or cytopathic effect in cell culture. In vivo efficacy is evaluated in animal models by monitoring viral titers in various tissues and observing clinical outcomes.

For example, favipiravir, a purine analog, has shown high activity in vivo in a lethal influenza infection model in mice, demonstrating a dose-dependent decrease in pulmonary viral titer and mortality.[10] While not a dichlorinated purine itself, its mechanism of action as a nucleoside analog is relevant to the broader class of compounds.

IV. Immunomodulatory and Anti-inflammatory Potential

The role of purines in modulating the immune system is well-established. Extracellular purines can act as signaling molecules that influence the activity of various immune cells.[11] Purine nucleoside analogs can exert both immunosuppressive and immunostimulatory effects, depending on the specific compound and the cellular context.

The immunosuppressive properties of some purine analogs have been harnessed for the treatment of autoimmune diseases and the prevention of graft-versus-host disease.[12] These effects are often attributed to the induction of apoptosis in lymphocytes.[12]

Conversely, other purine derivatives can stimulate the immune system. For instance, certain formulations have been shown to up-regulate the release of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages, suggesting a potential role in enhancing the immune response to pathogens.[13]

The anti-inflammatory effects of some purine derivatives are being explored for conditions like rheumatoid arthritis and inflammatory bowel disease. The development of novel anti-inflammatory therapeutics often involves screening in various animal models of inflammation, such as carrageenan-induced paw edema or adjuvant-induced arthritis.[14][15][16]

V. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the study of dichlorinated purines.

Protocol 1: Synthesis of 2-Amino-6-Substituted Purines from 2,6-Dichloropurine

This protocol outlines a general procedure for the selective substitution of 2,6-dichloropurine to generate 2-amino-6-substituted purine derivatives.

Workflow for Synthesis of 2-Amino-6-Substituted Purines:

Synthesis_Workflow start Start step1 Dissolve 2,6-dichloropurine in a suitable solvent (e.g., DMF) start->step1 step2 Add Nucleophile 1 (e.g., R-NH2) for C6 substitution step1->step2 step3 Heat the reaction mixture step2->step3 step4 Monitor reaction progress (TLC/LC-MS) step3->step4 step5 Isolate the C6-substituted 2-chloropurine intermediate step4->step5 step6 Dissolve the intermediate in a solvent step5->step6 step7 Add Nucleophile 2 (e.g., NH3) for C2 substitution step6->step7 step8 Heat under pressure (if necessary) step7->step8 step9 Monitor reaction progress (TLC/LC-MS) step8->step9 step10 Purify the final product (e.g., chromatography, recrystallization) step9->step10 end End step10->end

Caption: General workflow for the synthesis of 2-amino-6-substituted purines.

Step-by-Step Methodology:

  • C6-Substitution:

    • Dissolve 2,6-dichloropurine in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

    • Add the first nucleophile (e.g., a primary or secondary amine) to the solution. The stoichiometry should be carefully controlled to favor monosubstitution.

    • Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically ranging from room temperature to 100°C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, cool the reaction mixture and isolate the C6-substituted 2-chloropurine intermediate. This can be achieved by precipitation with water followed by filtration, or by extraction.

  • C2-Substitution:

    • Dissolve the isolated C6-substituted 2-chloropurine intermediate in a suitable solvent.

    • Add the second nucleophile, which is typically ammonia (in the form of aqueous or methanolic ammonia) to introduce the amino group at the C2 position.

    • This step may require heating in a sealed vessel to achieve the desired reaction temperature and pressure.

    • Monitor the reaction for completion using TLC or LC-MS.

    • Once the reaction is complete, the final 2-amino-6-substituted purine product is purified using standard techniques such as column chromatography or recrystallization.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the dichlorinated purine test compound in cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

  • MTT Addition:

    • Prepare a stock solution of MTT in phosphate-buffered saline (PBS) (e.g., 5 mg/mL).

    • Add a specific volume of the MTT solution to each well (e.g., 10-20 µL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Protocol 3: Quantification of Viral Load using Quantitative Real-Time PCR (qPCR)

This protocol provides a general framework for quantifying viral RNA or DNA in a sample, which is essential for assessing the efficacy of antiviral compounds.

Step-by-Step Methodology:

  • Nucleic Acid Extraction:

    • Extract viral nucleic acid (RNA or DNA) from the experimental samples (e.g., cell culture supernatant, tissue homogenates) using a commercially available extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (for RNA viruses):

    • If the target is an RNA virus, perform reverse transcription to convert the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • qPCR Reaction Setup:

    • Prepare a master mix containing qPCR buffer, dNTPs, forward and reverse primers specific to a conserved region of the viral genome, a fluorescent probe (e.g., TaqMan probe), and a DNA polymerase.

    • Add a specific volume of the extracted nucleic acid (or cDNA) to each well of a qPCR plate containing the master mix.

    • Include a standard curve of known concentrations of a plasmid containing the target viral sequence to enable absolute quantification. Also include no-template controls to check for contamination.

  • qPCR Amplification and Detection:

    • Run the qPCR plate in a real-time PCR instrument using an appropriate thermal cycling protocol (denaturation, annealing, and extension steps).

    • The instrument will monitor the fluorescence signal in real-time as the viral target is amplified.

  • Data Analysis:

    • The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample.

    • A lower Ct value corresponds to a higher initial amount of viral nucleic acid.

    • Use the standard curve to calculate the absolute copy number of the viral genome in each sample.[17][18][19]

VI. Future Directions and Conclusion

Dichlorinated purines continue to be a rich source of inspiration for the development of novel therapeutics. The inherent versatility of the 2,6-dichloropurine scaffold, coupled with an ever-expanding understanding of the molecular drivers of diseases, presents exciting opportunities for the design of next-generation purine-based drugs.

Future research in this area will likely focus on:

  • Target-Specific Analogs: The development of dichlorinated purine derivatives that selectively target specific kinases or other enzymes that are dysregulated in disease.

  • Combination Therapies: Exploring the synergistic effects of dichlorinated purine analogs with other anticancer or antiviral agents to enhance efficacy and overcome drug resistance.

  • Novel Drug Delivery Systems: Utilizing innovative drug delivery technologies to improve the pharmacokinetic and pharmacodynamic properties of these compounds, thereby enhancing their therapeutic index.

  • Expansion into New Therapeutic Areas: Investigating the potential of dichlorinated purine derivatives for the treatment of a broader range of diseases, including neurodegenerative and metabolic disorders.

VII. References

  • Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement. (n.d.). PMC. [Link]

  • Facile and Practical Synthesis of 2,6-Dichloropurine. (n.d.). ResearchGate. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

  • Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. (2020). research journal. [Link]

  • Inflammation. (n.d.). William Harvey Research. [Link]

  • Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A. (2021). PubMed. [Link]

  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (2019). Ministry of Health and Prevention - United Arab Emirates. [Link]

  • In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021). [Link]

  • Influenza A virus H5N1 Quantitative qPCR Standard. (n.d.). NZYtech. [Link]

  • In vivo antitumor efficacy and biosafety evaluation. (A) Schematic... (n.d.). ResearchGate. [Link]

  • Synthesis method of 2-amino-6-chloropurine. (n.d.). Google Patents.

  • Testing of immunomodulatory properties in vitro. (n.d.). PubMed. [Link]

  • qPCR Assay for Rapid Virus Detection and Quantification. (2023). Labinsights. [Link]

  • Process for preparing 2,6-dichloropurine. (n.d.). Google Patents.

  • Understanding immune-modulatory efficacy in vitro. (n.d.). PMC. [Link]

  • Preparation of 2-amino-6-chloropurine. (n.d.). Google Patents.

  • Six useful viral qRT-PCR tips. (2017). VIROLOGY RESEARCH SERVICES. [Link]

  • In Vitro Evaluation of Immunomodulating Drugs as Perpetrators of Drug Interactions. (2023). [Link]

  • p,p′-Dichlorodiphenyltrichloroethane inhibits the apoptosis of colorectal adenocarcinoma DLD1 cells through PI3K/AKT and Hedgehog/Gli1 signaling pathways. (n.d.). Toxicology Research (RSC Publishing). [Link]

  • Synthesis and biological evaluation of 2,6-dichloropurine bicyclonucleosides containing a triazolyl-carbohydrate moiety. (2013). PubMed. [Link]

  • Two dichloric compounds inhibit in vivo U87 xenograft tumor growth. (2019). PMC - NIH. [Link]

  • Adverse and beneficial immunological effects of purine nucleoside analogues. (n.d.). PubMed. [Link]

  • Inhibition Effect of Chloroquine and Integrin-Linked Kinase Knockdown on Translation in Melanoma Cells. (n.d.). PMC. [Link]

  • In vitro evaluation of the immunomodulatory activity of the nutraceutical formulation AminoDefence. (2024). PubMed. [Link]

  • Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species. (n.d.). PMC. [Link]

  • Broad anti-coronaviral activity of FDA approved drugs against SARS-CoV-2 in vitro and ... (2020). bioRxiv. [Link]

  • The Impact of Immunomodulatory Components Used in Clinical Nutrition—A Narrative Review. (2025). MDPI. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022). [Link]

  • Purine modulation of cytokine release during diuretic therapy of rheumatoid arthritis. (2004). [Link]

  • Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. (2021). bioRxiv.org. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC. [Link]

  • Purine Nucleosides Used in Animals. (n.d.). MSD Veterinary Manual. [Link]

  • RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells. (n.d.). MDPI. [Link]

  • Anti-cancer synergy of dichloroacetate and EGFR tyrosine kinase inhibitors in NSCLC cell lines. (n.d.). DCA Guide. [Link]

  • Antiviral activity of nucleoside analogues against SARS-coronavirus (SARS-coV). (n.d.). PubMed. [Link]

  • DDDR-25. CO-INHIBITION OF KINASE SIGNALING PATHWAYS AND EPIGENETIC REGULATORS OVERCOMES COMPENSATORY EFFECTS IN PEDIATRIC HIGH-GRADE GLIOMAS. (n.d.). PMC. [Link]

  • The Flavonoid Extract of Polygonum viviparum L. Alleviates Dextran Sulfate Sodium-Induced Ulcerative Colitis by Regulating Intestinal Flora Homeostasis and Uric Acid Levels Through Inhibition of PI3K/AKT/NF-κB/IL-17 Signaling Pathway. (2025). MDPI. [Link]

  • Metabolomics Insights of the Immunomodulatory Activities of Phlorizin and Phloretin on Human THP-1 Macrophages. (2021). PMC. [Link]

  • Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. (2023). MDPI. [Link]

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mechanism of action of 2,6,9-trisubstituted purine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purine heterocycle is a privileged scaffold in medicinal chemistry, primarily due to its structural homology with the adenine ring of adenosine triphosphate (ATP). By systematically modifying the 2, 6, and 9 positions of the purine core, researchers have developed a vast array of highly potent, ATP-competitive kinase inhibitors. Initially pioneered through the discovery of classic cyclin-dependent kinase (CDK) inhibitors like roscovitine and olomoucine, 2,6,9-trisubstituted purines have evolved into versatile pharmacological tools and clinical candidates for oncology, overcoming tyrosine kinase inhibitor (TKI) resistance, and treating fibrotic diseases. This technical guide explores the structural biology, mechanism of action, and experimental validation of these critical compounds.

Structural Biology and Pharmacophore Modeling

The potency and selectivity of 2,6,9-trisubstituted purines are dictated by their spatial orientation within the highly conserved ATP-binding pocket of protein kinases. The purine core acts as the central anchor, while the substituents explore distinct sub-pockets:

  • C6 Substitution: Bulky groups, such as benzylamino or heterobiarylmethylamino moieties, project into the specificity pocket and form critical hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2). In silico modeling demonstrates that heterobiarylmethylamino substitutions yield exceptionally high interaction energies, driving nanomolar potency[1].

  • N9 Substitution: Hydrophobic groups (e.g., isopropyl, cyclopentyl) are directed toward the ribose-binding pocket. The use of a cyclopentyl ring at N9 has been shown to significantly enhance the hydrophobic packing within this region[1].

  • C2 Substitution: Smaller, often polar groups (e.g., hydroxyethylamino) extend toward the solvent-exposed region. This not only modulates the physicochemical properties (solubility, ADME) but also interacts with residues at the edge of the ATP cleft, fine-tuning kinase selectivity.

Pharmacophore Purine 2,6,9-Trisubstituted Purine Core N9 N9: Cyclopentyl / Isopropyl Purine->N9 C6 C6: Biarylmethylamino Purine->C6 C2 C2: Hydroxyethylamino Purine->C2 Ribose Ribose Binding Pocket (Hydrophobic Packing) N9->Ribose anchors in Hinge Kinase Hinge Region (Hydrogen Bonding) C6->Hinge binds to Solvent Solvent Exposed Region (Solubility / Selectivity) C2->Solvent extends to

Caption: Logical relationship of 2,6,9-trisubstituted purine pharmacophore and ATP-pocket interactions.

Mechanism of Action: Kinase Inhibition and Cellular Arrest

The primary mechanism of action for 2,6,9-trisubstituted purines is the thermodynamic competition with ATP for the catalytic cleft of kinases. While historically recognized as pan-CDK inhibitors, rational design has yielded derivatives with remarkable selectivity profiles.

  • CDK-Driven Cell Cycle Arrest: Compounds targeting CDK1, CDK2, and CDK4 disrupt the cell cycle machinery. For instance, inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, silencing the expression of genes required for S-phase entry, thereby triggering a robust G1/S phase arrest and subsequent caspase-mediated apoptosis[2].

  • Transcriptional Regulation via CDK12/9: Newer derivatives have been optimized to target CDK12 and CDK9. Inhibition of CDK12 downregulates the phosphorylation of RNA Polymerase II at the C-terminal domain (Pol II p-CTD Ser2), suppressing the transcription of downstream oncogenes and DNA damage response genes, which is particularly effective in overcoming trastuzumab resistance in HER2+ breast cancers[3].

  • Beyond CDKs (Bcr-Abl and PDGFRα): Recent library expansions have identified 2,6,9-trisubstituted purines that potently inhibit tyrosine kinases. Specific derivatives exhibit low nanomolar inhibition of the Bcr-Abl fusion protein (including the highly resistant T315I mutant), arresting chronic myeloid leukemia (CML) cells in the G1 phase[4]. Others have shown specific nanomolar activity against PDGFRα, inducing apoptosis in eosinophilic leukemia models[5].

Pathway Cyclin Cyclin E Expression CDK2 CDK2 Activation Cyclin->CDK2 Rb Rb Phosphorylation CDK2->Rb E2F E2F Release Rb->E2F SPhase S-Phase Entry E2F->SPhase Inhibitor 2,6,9-Purine Inhibitor Inhibitor->CDK2 ATP Competition

Caption: Mechanism of action showing CDK2 pathway blockade by 2,6,9-trisubstituted purines.

Quantitative Structure-Activity Relationship (SAR) Data

The evolution of the purine scaffold is best illustrated by comparing the inhibitory potency across generations of derivatives. The table below summarizes the target profiles and IC50 values of benchmark compounds.

CompoundKey Substitutions (C2, C6, N9)Primary Target(s)IC50 (µM)Cellular Effect
Olomoucine Hydroxyethylamino, Benzylamino, MethylCDK1, CDK2, CDK5~7.0Moderate G1 arrest[6]
Roscovitine Hydroxyethylamino, Benzylamino, IsopropylCDK2, CDK7, CDK9~0.7G1/S arrest, Apoptosis[7]
Purvalanol A Hydroxyethylamino, 3-Cl-4-carboxyanilino, IsopropylCDK1, CDK2~0.07Strong antiproliferative[7]
Compound 6b Substituted, Heterobiarylmethylamino, CyclopentylCDK1, CDK2~0.008Robust caspase activation[1]
Compound 11b Substituted, Arylamino, CyclopropylmethylBcr-Abl (WT & T315I)~0.015Overcomes TKI resistance[4]

Experimental Workflows and Protocols

To rigorously validate the mechanism of action of novel 2,6,9-trisubstituted purines, application scientists must employ orthogonal assays. The following protocols establish a self-validating system, bridging isolated biochemical inhibition with functional cellular phenotypes.

Protocol A: In Vitro Kinase Activity Profiling (ADP-Glo™ Assay)

Causality & Rationale: Traditional radiometric assays pose safety and disposal challenges. The ADP-Glo assay is a luminescent, homogeneous method that measures the accumulation of ADP. Because luminescence is directly proportional to kinase activity, it provides a highly sensitive, self-validating readout free from the interference of fluorescent compound autofluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute purified recombinant kinase (e.g., CDK2/Cyclin E) and substrate peptide to optimal concentrations.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the purine derivative in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction: Add the kinase/substrate mixture to the compound wells. Initiate the reaction by adding ultrapure ATP (at the predetermined Km value for the specific kinase to ensure competitive inhibition dynamics). Incubate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent (equal volume to the reaction) to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Analysis: Read luminescence on a microplate reader. Plot relative light units (RLU) against log[inhibitor] using a 4-parameter logistic non-linear regression to calculate the absolute IC50.

Protocol B: Cell Cycle Analysis via Flow Cytometry (Propidium Iodide)

Causality & Rationale: Biochemical inhibition must translate to cellular efficacy. Propidium Iodide (PI) intercalates into double-stranded nucleic acids stoichiometrically. By treating cells with RNase, PI fluorescence becomes a direct, quantitative measure of DNA content, allowing precise discrimination between G1 (2n), S (between 2n and 4n), and G2/M (4n) phases.

Step-by-Step Methodology:

  • Treatment: Seed target cancer cells (e.g., MCF-7 or G361) in 6-well plates. Treat with the purine derivative at 1X and 5X the established cellular GI50 for 24 hours. Include a vehicle (DMSO) control.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and resuspend in 300 µL PBS. Add 700 µL of ice-cold absolute ethanol dropwise while vortexing gently. (Note: Dropwise addition prevents cell clumping, ensuring single-cell suspensions crucial for flow cytometry.) Fix at -20°C for at least 2 hours.

  • Permeabilization & RNase Treatment: Centrifuge to remove ethanol. Wash the cell pellet twice with cold PBS. Resuspend in 500 µL of PI Staining Solution (PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100). (Note: RNase A is mandatory to eliminate double-stranded RNA, preventing false-positive fluorescence.)

  • Incubation: Incubate in the dark at 37°C for 30 minutes to allow complete RNA digestion and DNA intercalation.

  • Acquisition & Analysis: Acquire data on a flow cytometer (e.g., BD FACSCanto). Use a linear scale for the PI channel (FL2). Plot FL2-Area vs. FL2-Width to gate out doublets. Analyze the single-cell population using cell cycle modeling software to quantify the percentage of cells in G1, S, and G2/M phases.

Workflow Syn Library Synthesis (2,6,9-Purines) InVitro Biochemical Assay (ADP-Glo IC50) Syn->InVitro Cellular Cell Viability (GI50 Profiling) InVitro->Cellular IC50 < 100 nM MoA MoA Validation (Flow Cytometry) Cellular->MoA GI50 < 1 µM

Caption: Staged experimental workflow for validating 2,6,9-trisubstituted purine inhibitors.

References

  • A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia. MDPI Pharmaceuticals.[Link]

  • Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents. Molecules.[Link]

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI Cancers.[Link]

  • Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors. Molecular Cancer Therapeutics.[Link]

  • Trisubstituted purine inhibitors of PDGFRα and their antileukemic activity in the human eosinophilic cell line EOL-1. CoLab.[Link]

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A Technical Guide to 2,6-Dichloro-8,9-dimethyl-9H-purine and its Analogs for the Research Scientist

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Review of Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2,6-dichloro-8,9-dimethyl-9H-purine, a substituted purine of interest to researchers and professionals in drug development. Due to the limited specific data available for this exact compound, this guide will also extensively cover the closely related and well-documented analog, 2,6-dichloro-9-methyl-9H-purine, as a foundational reference. The synthesis strategies discussed will be broadly applicable to a range of 2,6,9-trisubstituted purines, offering a roadmap for the preparation of the title compound.

Chemical Identity and Physicochemical Properties

A specific CAS number for 2,6-dichloro-8,9-dimethyl-9H-purine has not been prominently assigned in major chemical databases. However, based on its structure, we can infer its properties from closely related compounds. The most pertinent analog with a registered CAS number is 2,6-dichloro-9-methyl-9H-purine.

Table 1: Physicochemical Properties of 2,6-dichloro-9-methyl-9H-purine

PropertyValueSource
CAS Number 2382-10-7[1][2]
Molecular Formula C₆H₄Cl₂N₄[1][2]
Molecular Weight 203.03 g/mol [1]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in organic solvents such as DMSO and DMF; limited solubility in water.[2]
IUPAC Name 2,6-dichloro-9-methylpurine[1]

For the target molecule, 2,6-dichloro-8,9-dimethyl-9H-purine , the molecular formula would be C₇H₆Cl₂N₄ and the molecular weight would be approximately 217.06 g/mol . The additional methyl group at the C8 position is expected to slightly increase its lipophilicity.

Synthesis Strategies

The synthesis of 2,6,9-trisubstituted purines typically commences from the commercially available precursor, 2,6-dichloropurine.[3][4][5] The general approach involves a sequence of alkylation and nucleophilic substitution reactions.

N9-Alkylation

The first step often involves the alkylation of 2,6-dichloropurine to introduce the methyl group at the N9 position. This reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Experimental Protocol: N9-methylation of 2,6-Dichloropurine

  • To a solution of 2,6-dichloropurine (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 mmol).

  • Add methyl iodide (CH₃I, 1.2 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,6-dichloro-9-methyl-9H-purine.

It is important to note that this reaction can sometimes yield a mixture of N9 and N7 isomers, which may require careful chromatographic separation.[3]

C8-Substitution

To synthesize the title compound, a subsequent C8-methylation would be necessary. Direct methylation at the C8 position of the purine ring can be challenging. A common strategy involves bromination at the C8 position followed by a palladium-catalyzed cross-coupling reaction, such as a Stille coupling.

Diagram 1: Synthetic Pathway to 2,6-Dichloro-8,9-dimethyl-9H-purine

Synthesis_Pathway 2,6-Dichloropurine 2,6-Dichloropurine 2,6-Dichloro-9-methyl-9H-purine 2,6-Dichloro-9-methyl-9H-purine 2,6-Dichloropurine->2,6-Dichloro-9-methyl-9H-purine 1. K2CO3, DMF 2. CH3I 8-Bromo-2,6-dichloro-9-methyl-9H-purine 8-Bromo-2,6-dichloro-9-methyl-9H-purine 2,6-Dichloro-9-methyl-9H-purine->8-Bromo-2,6-dichloro-9-methyl-9H-purine Brominating Agent 2,6-Dichloro-8,9-dimethyl-9H-purine 2,6-Dichloro-8,9-dimethyl-9H-purine 8-Bromo-2,6-dichloro-9-methyl-9H-purine->2,6-Dichloro-8,9-dimethyl-9H-purine Pd Catalyst, (CH3)4Sn

Caption: A plausible synthetic route to 2,6-dichloro-8,9-dimethyl-9H-purine.

Applications in Research and Drug Discovery

Substituted purines are a class of compounds with significant biological activity, often targeting kinases and other enzymes involved in cell signaling pathways.[3][6] 2,6-dichloro-9-methyl-9H-purine serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules.[2]

The chlorine atoms at the C2 and C6 positions are excellent leaving groups for nucleophilic aromatic substitution, allowing for the introduction of various functional groups, such as amines, to generate libraries of compounds for screening.[4][7] These derivatives have been investigated for their potential as:

  • Anticancer agents: By targeting cyclin-dependent kinases (CDKs) that regulate the cell cycle.[3]

  • Apoptosis-inducing agents: Several 2,6,9-trisubstituted purine derivatives have been shown to induce programmed cell death in cancer cell lines.[3][6]

  • Cardiomyogenesis-inducing agents: As structural analogs of compounds like reversine.[4]

The introduction of a methyl group at the C8 position, as in the title compound, can influence the molecule's steric and electronic properties, potentially altering its binding affinity and selectivity for biological targets.

Safety and Handling

As with all chlorinated organic compounds, proper safety precautions must be observed when handling 2,6-dichloro-9-methyl-9H-purine and its derivatives.

Table 2: GHS Hazard Information for 2,6-dichloro-9-methyl-9H-purine

Hazard StatementDescription
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

Personal Protective Equipment (PPE) and Handling Recommendations:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8][9]

  • Personal Protective Equipment: Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[8][10] Do not eat, drink, or smoke when using this product.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Spills: In case of a spill, avoid generating dust.[9] Clean up spills immediately using appropriate procedures and dispose of waste in accordance with local regulations.

Conclusion

References

  • PubChem. 2,6-dichloro-9-methyl-9H-purine. [Link]

  • Calderón-Arancibia, J., et al. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 20(9), 17384-17403. [Link]

  • Academia.edu. Solid-phase synthesis of 2,6,8-trisubstituted purines. [Link]

  • Matrix Fine Chemicals. 2,6-DICHLORO-9H-PURINE | CAS 5451-40-1. [Link]

  • Science of Synthesis. Product Class 17: Purines. [Link]

  • ResearchGate. Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. [Link]

  • MDPI. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. [Link]

Sources

safety and handling of chlorinated purine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Chlorinated Purine Compounds: A Comprehensive Guide to Safety, Handling, and Experimental Workflows

Introduction

Chlorinated purines—such as 6-chloropurine, 2,6-dichloropurine, and their nucleoside analogs like cladribine (2-chloro-2'-deoxyadenosine)—are foundational scaffolds in medicinal chemistry, oncology, and antiviral drug development. Their structural mimicry of natural purines (adenine and guanine) allows them to seamlessly integrate into and disrupt nucleic acid synthesis[1]. However, the very mechanisms that make them potent antineoplastic agents also render them significant occupational hazards,[2].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between the biochemical utility of chlorinated purines and the rigorous, causality-driven safety protocols required for their handling. By understanding the molecular basis of their toxicity, researchers can implement self-validating safety systems and optimized synthetic workflows that protect personnel while ensuring high-yield experimental outcomes.

Physicochemical Properties and Hazard Profiles

Understanding the inherent risks of chlorinated purines requires a detailed analysis of their toxicological data. The substitution of a highly electronegative chlorine atom on the purine ring significantly alters the molecule's electronic distribution, lipophilicity, and enzymatic resistance, directly influencing its toxicity profile.

Table 1: Quantitative Hazard Profiles of Key Chlorinated Purines

CompoundCAS NumberAcute Toxicity (Oral LD50)GHS Hazard ClassificationsKey Target Organs / Effects
6-Chloropurine 87-42-3720 mg/kg (Mouse)[3]Acute Tox. 4 (H302)[3],[4]Gastrointestinal tract; Harmful if swallowed[4].
2,6-Dichloropurine 5451-40-1< 300 mg/kg (Estimated)Acute Tox. 3 (H301), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[5],[6]Severe eye/skin irritation; Toxic if swallowed[5],[6].
Cladribine (2-CdA) 4291-63-8150 mg/kg (Mouse, i.p.)Acute Tox. 3 (H301), Muta. 2 (H341), Repr. 2 (H361)Bone marrow (myelosuppression), Central Nervous System[2],.

Mechanisms of Toxicity and Biological Pathways

To design effective safety protocols, we must first understand the causality behind the toxicity of these compounds. The hazard of chlorinated purine nucleosides, such as cladribine, lies in their biochemical stability and targeted enzymatic activation.

The presence of a chlorine atom at the 2-position renders cladribine highly resistant to deamination by the enzyme adenosine deaminase (ADA),. Once the compound enters a lymphocyte, it is rapidly phosphorylated by deoxycytidine kinase (dCK) into its active triphosphate form (CdATP),[7]. Because ADA cannot degrade it, CdATP accumulates to toxic levels, disrupting cellular metabolism, inhibiting DNA repair, and inducing DNA strand breaks that ultimately trigger apoptosis,[7]. While this targeted cytotoxicity is highly effective for treating indolent leukemias, accidental occupational exposure (via inhalation of aerosols or dermal absorption) can lead to irreversible myelosuppression and neurotoxicity[2],[8].

G A Chlorinated Purine (e.g., Cladribine) Exposure B Resists Degradation by Adenosine Deaminase (ADA) A->B C Phosphorylation via Deoxycytidine Kinase (dCK) B->C D Intracellular Accumulation of Toxic CdATP C->D E DNA Strand Breaks & Cellular Apoptosis D->E

Intracellular activation and toxicity pathway of chlorinated purine nucleosides.

Safe Handling, Storage, and Spill Response Workflows

Given the acute toxicity (GHS Category 3) and mutagenic potential of compounds like 2,6-dichloropurine and cladribine[5],, handling protocols must be self-validating. This means every step must include a verification mechanism to ensure containment.

Causality in Engineering Controls and PPE:

  • Ventilation: Chlorinated purines are typically handled as fine, crystalline powders[9],[1]. Aerosolization poses a severe inhalation hazard. Therefore, all weighing and transfer operations must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator[10],[4].

  • PPE: Standard surgical masks are insufficient. A NIOSH-approved N95 or P2 (EN 143) respirator is mandatory when handling bulk powders to prevent inhalation of micro-particulates,. Nitrile gloves must be double-layered and inspected prior to use, as the lipophilicity of nucleoside analogs can facilitate dermal absorption[10].

Step-by-Step Methodology: Hazardous Powder Spill Response Protocol

This protocol is designed as a self-validating system to ensure zero residual contamination.

  • Evacuation and Isolation: Immediately evacuate personnel from the vicinity. Ensure local exhaust ventilation remains active to capture airborne dust[10],[4].

  • PPE Donning: Responders must don a full-face respirator (or N95 with tight-fitting safety goggles), impervious fire-resistant coveralls, and heavy-duty nitrile gloves[10],[11].

  • Aerosol Prevention (Containment): Do not dry sweep, as this generates hazardous aerosols[10],[4]. Gently cover the spill with damp absorbent pads. Use water or a highly dilute alkaline solution, depending on the specific purine's solubility profile.

  • Collection: Use non-sparking tools to scoop the dampened material into a compatible, sealable hazardous waste container[10].

  • Decontamination & Validation: Wash the affected surface with copious amounts of soap and water, followed by a 70% ethanol wipe down[11]. Validation Step: Swab the cleaned area and analyze via UV-Vis or LC-MS to confirm the absence of residual chlorinated purine before releasing the area back to general use.

G S1 Isolate Area & Maintain Exhaust S2 Don N95/P2 & Impervious PPE S1->S2 S3 Dampen Spill (Prevent Aerosols) S2->S3 S4 Collect with Non-Sparking Tools S3->S4 S5 Decontaminate & Validate via Swab S4->S5

Self-validating spill response workflow for chlorinated purine powders.

Synthesis and Chemical Stability: Safety by Design

The historical synthesis of chlorinated purines involved highly reactive and dangerous intermediates. Modern synthetic routes have been optimized to mitigate these risks through "Safety by Design."

Case Study: Synthesis of 6-Chloropurine and 2-Amino-6-chloropurine Older methods for synthesizing 2-amino-6-chloropurine relied on a 2,4,5-triamino-6-chloropyrimidine intermediate, which required large quantities of hazardous sodium metal, presenting severe fire and explosion risks[12]. A safer, highly efficient alternative utilizes 4-chloro-5,6-dinitropyrimidine-2-amine as an intermediate, bypassing the need for sodium and improving the overall safety profile of the chlorination step[12].

Similarly, the synthesis of 6-chloropurine from hypoxanthine can be safely achieved using bis(trichloromethyl)carbonate (triphosgene) and an organic amine catalyst in an organic solvent. Causality: Triphosgene is a stable solid and is significantly safer to handle than phosgene gas, reducing the risk of catastrophic inhalation exposure while maintaining high chlorination efficiency and reaction yield.

Experimental Protocol: Chemoselective Modification

Chlorinated purines are widely used as electrophiles in cross-coupling reactions. In 2,6-dichloropurine, the 6-position chlorine is generally more reactive to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling than the 2-position due to the electronic effects of the purine ring[13].

Step-by-Step Methodology: Chemoselective Suzuki-Miyaura Coupling of 2,6-Dichloropurine

Objective: Chemoselective functionalization at the C6 position using an organoboronic acid, deliberately avoiding highly toxic organostannane (Stille) reagents to improve the safety profile[13].

  • Preparation: In a strictly inert atmosphere (glovebox or Schlenk line), charge a dry, round-bottom flask with 2,6-dichloropurine (1.0 eq), the appropriate arylboronic acid (1.1 eq), and a mild base (e.g., K2CO3, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq)[13]. Causality: Pd(PPh3)4 is selected because its electron-rich nature facilitates rapid oxidative addition specifically to the more activated C-Cl bond at the 6-position, ensuring high chemoselectivity[13].

  • Solvent Introduction: Degas a mixture of Toluene/Ethanol/Water (e.g., 4:1:1 v/v) by sparging with argon for 30 minutes. Add the solvent to the reaction flask.

  • Reaction Execution: Heat the mixture to 80°C under continuous stirring and argon flow. Validation Step: Monitor the reaction via LC-MS every 2 hours. The reaction is deemed complete when the mass peak corresponding to the starting 2,6-dichloropurine is fully consumed, yielding the mono-coupled 6-aryl-2-chloropurine.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black (hazardous heavy metal waste), and concentrate the filtrate. Purify via flash column chromatography.

Conclusion

The handling, synthesis, and application of chlorinated purines demand a rigorous, causality-driven approach. By deeply understanding the molecular basis of their toxicity—such as their resistance to enzymatic degradation and subsequent disruption of nucleic acid synthesis—researchers can implement self-validating safety protocols that leave no room for error. Furthermore, adopting modern, safer synthetic routes and chemoselective methodologies ensures that these invaluable compounds can be utilized effectively in drug discovery without compromising occupational health.

Sources

Methodological & Application

Application Note: Regioselective N-Alkylation of 2,6-Dichloropurine

Author: BenchChem Technical Support Team. Date: March 2026

A Foundational Protocol for the Synthesis of 2,6,9-Trisubstituted Purines

Introduction & Scientific Rationale

2,6-Dichloropurine is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development. It serves as the primary scaffold for synthesizing 2,6,9-trisubstituted purines, a class of compounds that includes potent cyclin-dependent kinase (CDK) inhibitors (e.g., roscovitine, bohemine, and SR-4835) and other targeted oncology therapeutics[1][2].

The standard synthetic trajectory for these trisubstituted purines relies on leveraging the differential reactivity of the purine ring positions. The workflow typically follows a strict sequence: N9-alkylation , followed by C6-nucleophilic aromatic substitution (SNAr) , and finally C2-SNAr [1]. The foundational first step—N-alkylation—is critical, as the tautomeric nature of the purine ring inherently leads to a mixture of N9 and N7 regioisomers. Mastering the regiocontrol and purification of this step is essential for downstream synthetic efficiency.

Mechanistic Insights: The N9 vs. N7 Conundrum

As a Senior Application Scientist, it is crucial to understand the causality behind the reaction outcomes rather than just following a recipe. When 2,6-dichloropurine is treated with a base, it undergoes deprotonation to form a delocalized purinyl anion.

Alkylation of this anion presents a regioselectivity challenge:

  • Steric Factors (The C6-Cl Influence): The bulky chlorine atom at the C6 position sterically shields the adjacent N7 nitrogen. Consequently, electrophilic attack at the N9 position is sterically favored[3].

  • Thermodynamic vs. Kinetic Control: Under standard basic conditions (e.g., K₂CO₃ in DMF at room temperature), the N9-alkylated product is both the kinetic and thermodynamic major product, typically yielding a 4:1 to 10:1 ratio of N9:N7 isomers[1][4].

  • Base Selection: Mild, insoluble bases like K₂CO₃ allow for a controlled generation of the purinyl anion, minimizing side reactions and maximizing N9 selectivity[2]. Stronger bases like NaH can accelerate the reaction but may slightly erode regioselectivity due to the formation of a highly reactive, "naked" anion.

Regioselectivity Anion Purinyl Anion (Delocalized Intermediate) PathA Electrophilic Attack via N9 (Sterically Unobstructed) Anion->PathA Preferred Pathway PathB Electrophilic Attack via N7 (Sterically Hindered by C6-Cl) Anion->PathB Disfavored Pathway ResultA N9-Alkyl Isomer Thermodynamic Major Product PathA->ResultA ResultB N7-Alkyl Isomer Kinetic Minor Byproduct PathB->ResultB

Logical relationship determining N9 vs. N7 regioselectivity during purine alkylation.

Experimental Workflow & Downstream Logic

Once the N9-alkylated core is isolated, the molecule is primed for sequential SNAr. The C6-chlorine is highly activated by the electron-withdrawing effects of the adjacent N1 and N7 atoms, allowing substitution with primary amines under mild heating (50–80 °C)[1][5]. The C2-chlorine is significantly less reactive and requires harsher conditions (e.g., 140 °C with microwave irradiation) for subsequent substitution[2].

PurineWorkflow DCP 2,6-Dichloropurine (Starting Material) Base K2CO3 / DMF (Deprotonation) DCP->Base Step 1 N9 N9-Alkyl Isomer (Major Product) Base->N9 R-X Addition C6 C6-SNAr (Primary Amine, 80°C) N9->C6 Step 2 (Chemoselective) C2 C2-SNAr (Amine, 140°C MW) C6->C2 Step 3 (Forced)

Workflow of 2,6-dichloropurine N-alkylation and sequential chemoselective substitutions.

Detailed Experimental Protocol: Base-Mediated N9-Alkylation

This protocol utilizes mild basic conditions to maximize the yield of the N9 regioisomer while maintaining a self-validating, easily monitorable workflow[1][2].

Materials & Reagents:

  • 2,6-Dichloropurine (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, isopropyl iodide) (1.2–1.5 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous powder (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL per mmol of purine)

Step-by-Step Methodology:

  • Anion Generation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloropurine (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv). Suspend the solid mixture in anhydrous DMF under an inert atmosphere (nitrogen or argon).

    • Expert Insight: Stir the suspension for 15–30 minutes at room temperature before adding the electrophile. This ensures complete deprotonation and formation of the purinyl anion, preventing unreacted starting material from complicating purification.

  • Electrophile Addition: Add the alkyl halide (1.5 equiv) dropwise to the stirring suspension. If using a highly reactive alkylating agent (e.g., methyl iodide), place the flask in a mild water bath to absorb any slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature (20–25 °C) for 4 to 6 hours[1][2].

    • Self-Validation Check: Monitor via TLC (eluent: 50% Ethyl Acetate in Hexanes). The desired N9 isomer is less polar and will appear as a higher Rf​ spot, while the minor N7 isomer will trail as a lower Rf​ spot.

  • Quenching & Extraction: Once TLC indicates complete consumption of the starting material, quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous mixture three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers vigorously with water (at least 3 times) and once with saturated brine.

    • Expert Insight: DMF is highly miscible with EtOAc. Multiple aqueous washes are mandatory to pull the DMF out of the organic layer, which otherwise ruins chromatographic resolution.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude regioisomeric mixture.

  • Chromatographic Separation: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc. The N9-alkylated product will elute first, allowing for clean isolation from the N7 byproduct[4].

Quantitative Data & Condition Optimization

The table below summarizes field-proven reaction conditions and expected yields for the alkylation of 2,6-dichloropurine, demonstrating how reagent choice impacts the final N9 yield.

Alkylating AgentBase (Equiv)SolventTemp (°C)Time (h)Major ProductTypical Yield (N9)Ref
Alkyl Iodides (e.g., Isopropyl)K₂CO₃ (3.0)DMF20–256N9-Alkyl72–90%[2]
Benzyl BromideK₂CO₃ (1.0–3.0)DMF20–254–6N9-Benzyl54–80%[4]
Morpholine derivativesDIPEA (2.0)i-PrOH802C6-Amination*89%[5]
tert-Butyl BromideSnCl₄ / TiCl₄ACN805N7-tert-Butyl**40–78%[3]

*Note: When using secondary amines like morpholine in alcoholic solvents, SNAr at C6 occurs preferentially over N-alkylation[5]. **Note: While base-catalyzed methods favor N9, Lewis acid-catalyzed conditions (e.g., SnCl₄) can be strategically employed to force N7-regioselectivity when introducing highly bulky groups like tert-butyl[3].

References

  • [1] Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Derivatives. Benchchem. URL:

  • [5] High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. Asian Journal of Chemistry (ResearchGate). URL:

  • [2] Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders. Journal of Medicinal Chemistry (ACS Publications). URL:

  • [4] Structure-based design of a potent and selective YTHDC1 ligand. ChemRxiv. URL:

  • [3] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC (NIH). URL:

Sources

Application Note: Evaluating 2,6-Dichloro-8,9-dimethyl-9H-purine in cGAS-STING Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of innate immuno-oncology and autoimmune drug development, purine derivatives serve as foundational molecular building blocks. Specifically, 2,6-Dichloro-8,9-dimethyl-9H-purine (CAS: 1474018-06-8) is frequently utilized as a core scaffold to synthesize modulators of Pattern Recognition Receptors (PRRs), such as the Stimulator of Interferon Genes (STING) and RIG-I .

Because purine analogs structurally mimic the endogenous cyclic dinucleotides (e.g., cGAMP) and ATP involved in these pathways, they are highly effective at engaging nucleotide-binding domains. Evaluating these compounds requires a robust, self-validating cell-based assay system to distinguish true pathway modulation (agonism/antagonism) from non-specific cytotoxicity. This application note details a comprehensive methodology for testing 2,6-Dichloro-8,9-dimethyl-9H-purine and its derivatives using THP-1 Dual reporter cells, ensuring high-fidelity data collection for IRF3 and NF-κB signaling branches 1[1].

Mechanistic Overview of the Assay System

To evaluate purine-based compounds, we utilize THP-1 Dual cells (human monocytes). These cells are engineered with two inducible reporter constructs:

  • Lucia Luciferase driven by an ISG54 (Interferon-Stimulated Gene) minimal promoter, which quantifies IRF pathway activity.

  • Secreted Embryonic Alkaline Phosphatase (SEAP) driven by an IFN-β minimal promoter fused to NF-κB response elements.

Causality of Assay Design: STING activation triggers the recruitment of TBK1, which subsequently phosphorylates IRF3. Phosphorylated IRF3 translocates to the nucleus to drive ISG54 expression2[2]. By using a dual-reporter system, researchers can pinpoint exactly which branch of the innate immune response the purine compound is modulating.

STING_Pathway Compound 2,6-Dichloro-8,9-dimethyl-9H-purine (Test Compound) STING STING (Endoplasmic Reticulum) Compound->STING Modulates cGAS cGAS / RIG-I (Cytosolic Sensors) cGAS->STING cGAMP / Signaling TBK1 TBK1 (Kinase Activation) STING->TBK1 Recruitment IRF3 IRF3 (Transcription Factor) TBK1->IRF3 Phosphorylation ISG54 ISG54 Promoter (Response Element) IRF3->ISG54 Nuclear Translocation Luciferase Lucia Luciferase (Bioluminescent Readout) ISG54->Luciferase Gene Expression

Figure 1: STING/IRF3 signaling pathway and reporter assay modulation by the test compound.

Self-Validating Experimental Protocol

A major pitfall in drug screening is misinterpreting compound-induced cytotoxicity as pathway inhibition. The following protocol is designed as a self-validating system , integrating orthogonal viability checks directly into the workflow3[3].

Phase 1: Cell Preparation and Seeding
  • Harvest & Resuspend: Culture THP-1 Dual cells in RPMI 1640 supplemented with 2 mM L-glutamine, 25 mM HEPES, and 10% heat-inactivated FBS.

  • Plate Seeding: Seed 50,000 cells per well in an 80 µL volume into two separate 96-well plates: one flat-bottom white opaque plate (for luminescence) and one clear plate (for absorbance/viability) 4[4].

    • Causality: White opaque plates are mandatory for the Lucia luciferase readout to prevent optical crosstalk (signal bleed-through) between adjacent wells, ensuring absolute quantitative accuracy.

Phase 2: Target Engagement (Compound Treatment)
  • Compound Preparation: Prepare a 10-point serial dilution of 2,6-Dichloro-8,9-dimethyl-9H-purine in DMSO. Dilute further in culture medium to achieve final well concentrations of 0.01 µM to 10 µM. Ensure final DMSO concentration remains ≤ 0.1%.

  • Pre-Incubation: Add 10 µL of the compound dilutions to the respective wells. Incubate for 1 hour at 37°C, 5% CO2.

    • Causality: The 1-hour pre-incubation allows the small molecule purine analog to permeate the cell membrane and achieve steady-state engagement with its intracellular target (e.g., STING binding pocket) before the massive signaling cascade is artificially triggered.

Phase 3: Pathway Induction & Internal Controls
  • Stimulation: Add 10 µL of a known STING agonist (e.g., 30 nM SB 11285 or 1 µg/mL diABZI) to induce the pathway 5[5].

  • Self-Validating Controls: Every plate must include:

    • Vehicle + Agonist: Establishes the 100% activation baseline (Emax).

    • Vehicle Only: Establishes the basal leakiness of the reporter.

  • Incubation: Incubate the plates for 18–24 hours at 37°C.

Phase 4: Multiplexed Readouts
  • IRF Activity (Luciferase): Transfer 10 µL of supernatant from the white plate to a new reading plate. Add 50 µL of QUANTI-Luc substrate and immediately read luminescence.

  • NF-κB Activity (SEAP): Transfer 20 µL of supernatant from the clear plate, add 180 µL of QUANTI-Blue, incubate for 1-3 hours, and read absorbance at 620 nm.

  • Orthogonal Viability Check: Add 20 µL of CellTiter-Glo reagent directly to the remaining cells in the white plate, incubate for 10 minutes, and read luminescence.

    • Causality: This step is the cornerstone of assay integrity. If a compound shows an IC50 of 1 µM for STING inhibition, but cell viability also plummets at 1 µM, the "inhibition" is merely an artifact of cell death. Normalizing reporter signals to viability prevents the progression of false-positive hits.

Workflow Seed Seed THP-1 Dual Cells (96-well plate) Treat Treat with Compound (0.01 - 10 µM, 1h) Seed->Treat Stimulate Stimulate STING (e.g., SB 11285, 24h) Treat->Stimulate Assay Measure Reporter (Luciferase / SEAP) Stimulate->Assay Viability Cell Viability (MTT / CellTiter-Glo) Stimulate->Viability

Figure 2: Step-by-step experimental workflow for cell-based reporter and viability assays.

Data Presentation & Expected Outcomes

When analyzing the data, raw luminescence (RLU) and absorbance (OD) values must be normalized against the vehicle controls. The table below illustrates a representative quantitative data matrix for a purine-derivative acting as a STING pathway inhibitor.

Table 1: Representative Quantitative Data Matrix for Purine-Derivative Screening

Compound Concentration (µM)IRF Activity (Luciferase RLU)NF-κB Activity (SEAP OD620)Cell Viability (%)Pathway Modulation Status
10.0 1,2000.1598%Strong Inhibition
1.0 5,5000.4599%Moderate Inhibition
0.1 14,0000.85100%Baseline (No Effect)
Vehicle + Agonist 15,0000.90100%Max Activation (Control)
Vehicle Only 5000.05100%Basal State (Control)

Interpretation Note: In this representative dataset, the compound successfully inhibits both IRF and NF-κB pathways at 10.0 µM without compromising cell viability (98%), validating it as a true mechanistic hit rather than a cytotoxic agent.

References

  • Title: 2,6-Dichloro-8,9-dimethyl-9H-purine - Sigma-Aldrich. Source: Sigma-Aldrich. URL:

  • [1] Title: WO2020181050A1 - Compounds, compositions, and methods for the treatment of disease. Source: Google Patents. URL:

  • [4] Title: Nitrofuran-Based STING Inhibitors. Source: PMC (NIH). URL:

  • [2] Title: Development of LB244, an irreversible STING antagonist. Source: PMC (NIH). URL:

  • [3] Title: Development of LB244, an Irreversible STING Antagonist. Source: ResearchGate. URL:

  • [5] Title: WO2019161171A1 - Nanoparticle formulations of sting agonists. Source: Google Patents. URL:

Sources

Application Note: High-Resolution HPLC Purification of 2,6-Dichloro-8,9-dimethyl-9H-purine

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Chromatographic Challenges

2,6-Dichloro-8,9-dimethyl-9H-purine (CAS: 1474018-06-8) is a highly specialized heterocyclic building block frequently utilized in the synthesis of nucleoside analogues and pattern recognition receptor (PRR) ligands, such as RIG-I modulators[1]. The molecular architecture of this compound presents unique chromatographic behaviors that deviate from standard unsubstituted purines.

The synthesis of this molecule typically involves the methylation of 2,6-dichloro-8-methylpurine. This reaction inevitably produces a mixture of positional isomers, most notably the target N9-methylated isomer (9H-purine) and the byproduct N7-methylated isomer (7H-purine). Because these isomers possess identical molecular weights and nearly indistinguishable hydrophobicities (LogP), standard reversed-phase C18 columns often fail to provide baseline resolution.

Furthermore, historically, the 2[2] has been complicated by severe peak tailing. This phenomenon is driven by secondary interactions between the basic purine nitrogens and residual, ionized silanol groups on the silica backbone of the stationary phase[3].

Table 1: Physicochemical Profile of the Target Analyte
PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₇H₆Cl₂N₄Highly organic; suitable for Reversed-Phase (RP) HPLC.
Molecular Weight 217.05 g/mol Elutes well within standard small-molecule gradients.
N9-Methylation Blocks N7/N9 tautomerizationFixes the dipole moment, sharpening the chromatographic peak.
2,6-Dichloro Groups Electron-withdrawingLowers basicity of ring nitrogens, but increases lipophilicity.

Mechanistic Rationale for Method Development

To achieve a high-purity yield (>98%) of 2,6-dichloro-8,9-dimethyl-9H-purine, the chromatographic method must be engineered to exploit the subtle electronic differences between the N7 and N9 isomers, while simultaneously suppressing silanol activity.

1. Stationary Phase Selection: Pentafluorophenyl (PFP) Instead of relying purely on dispersive hydrophobic forces (C18), this protocol utilizes a PFP stationary phase. The highly electronegative fluorine atoms on the PFP ring provide orthogonal retention mechanisms. The spatial distribution of the dipole moment differs significantly between the 7H and 9H isomers. The PFP phase discriminates between these isomers via strong dipole-dipole interactions, π−π stacking with the purine core, and shape selectivity dictated by the steric bulk of the C8/N9 methyl groups.

2. Mobile Phase Modifier: 0.1% Trifluoroacetic Acid (TFA) To counteract the persistent3[3], 0.1% TFA is added to both aqueous and organic mobile phases. TFA lowers the mobile phase pH to approximately 2.0. This is well below the pKa of residual silanols (pKa ~3.5–4.5), ensuring they are fully protonated and neutral. This eliminates ion-exchange interactions, yielding sharp, symmetrical peaks.

Retention_Mechanism Analyte 2,6-Dichloro-8,9-dimethyl-9H-purine (Analyte) Sub1 N9-Methylation Analyte->Sub1 Sub2 2,6-Dichloro Groups Analyte->Sub2 Sub3 Purine Core Analyte->Sub3 Effect1 Prevents Tautomerization (Fixes Dipole Moment) Sub1->Effect1 Effect2 Strong Dipole-Dipole Interactions Sub2->Effect2 Effect3 π-π Stacking Sub3->Effect3 Outcome Orthogonal Selectivity on PFP Phase (Resolves N7 vs N9 Isomers) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Fig 1. Structural features dictating orthogonal selectivity on a PFP stationary phase.

Self-Validating Preparative Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Before any preparative injection of the crude mixture is performed, the system must pass a System Suitability Test (SST) to confirm that the column chemistry and mobile phase dynamics are functioning as intended.

Step 1: Sample Preparation

Causality Insight: Halogenated purines often exhibit poor solubility in standard aqueous/organic mixtures, which can lead to on-column precipitation and catastrophic pressure spikes.

  • Weigh 100 mg of the crude synthesis mixture.

  • Dissolve completely in 2.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Vortex for 60 seconds, followed by sonication for 5 minutes.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

Step 2: System Suitability Test (SST)

Inject 5 µL of a prepared resolution standard containing an equimolar ratio of 2,6-dichloro-7,8-dimethyl-7H-purine and 2,6-dichloro-8,9-dimethyl-9H-purine.

Table 2: SST Acceptance Criteria
ParameterTarget ValueAction if Failed
Resolution (Rs) > 2.0 between N7 and N9 isomersDecrease initial %B; check column for degradation.
Tailing Factor (Tf) < 1.2Ensure fresh 0.1% TFA is added to mobile phases.
Theoretical Plates (N) > 10,000Purge system; replace guard column.
Step 3: Preparative HPLC Run

Once the SST criteria are met, proceed with the preparative purification using the parameters outlined in Tables 3 and 4.

Table 3: Preparative HPLC System Configuration
ParameterSpecification
Column Preparative PFP (Pentafluorophenyl), 5 µm, 21.2 x 250 mm
Mobile Phase A HPLC-Grade Water + 0.1% TFA (v/v)
Mobile Phase B HPLC-Grade Acetonitrile + 0.1% TFA (v/v)
Flow Rate 20.0 mL/min
Column Temperature 25 °C (Ambient)
Detection Wavelengths Primary: 254 nm (Purine ring); Secondary: 272 nm
Injection Volume 250 µL per run
Table 4: Optimized Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.09010Isocratic hold (Sample loading)
2.09010Isocratic hold
15.04060Linear gradient (Isomer separation)
16.0595Column wash
19.0595Column wash
19.59010Re-equilibration
25.09010End of run
Step 4: Fraction Collection & Post-Processing
  • Set the fraction collector to trigger via UV threshold at 254 nm.

  • The N9-isomer (target) will typically elute slightly later than the N7-isomer due to the specific dipole alignment interacting with the PFP phase.

  • Pool the fractions corresponding to the main peak.

  • Flash-freeze the pooled fractions using liquid nitrogen.

  • Lyophilize for 24–48 hours to remove water, acetonitrile, and volatile TFA, yielding the pure 2,6-dichloro-8,9-dimethyl-9H-purine as a white to off-white solid.

HPLC_Workflow A 1. Crude Synthesis Mixture (Contains N7/N9 Isomers) B 2. Sample Preparation (DMSO Dissolution & 0.22µm PTFE Filter) A->B C 3. System Suitability Test (Verify Rs > 2.0) B->C D 4. Preparative RP-HPLC (PFP Column, 0.1% TFA Gradient) C->D E 5. UV-Triggered Fractionation (λ = 254 nm) D->E F 6. Lyophilization (Removal of Volatiles) E->F G 7. Pure 2,6-Dichloro-8,9- dimethyl-9H-purine F->G

Fig 2. Step-by-step self-validating RP-HPLC purification workflow for the purine target.

References

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. 2

  • Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. 3

  • Google Patents. (2020). WO2020181050A1 - Compounds, compositions, and methods for the treatment of disease. 1

  • BLD Pharmatech. 1474018-06-8 | 2,6-Dichloro-8,9-dimethyl-9H-purine Product Specifications.

Sources

Application Note: 2,6-Dichloro-8,9-dimethyl-9H-purine (DCDMP) as a Privileged Scaffold for Kinase and PRR Chemical Probes

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the development of targeted chemical probes, the purine heterocycle remains a "privileged scaffold" due to its role as a bioisostere for ATP. As an Application Scientist, I frequently observe researchers struggling with the regioselectivity and conformational flexibility of multi-substituted heterocycles. 2,6-Dichloro-8,9-dimethyl-9H-purine (DCDMP) (CAS: 1474018-06-8) solves these challenges by providing a highly predictable, conformationally locked starting material for synthesizing libraries of kinase inhibitors and Pattern Recognition Receptor (PRR) probes, such as those targeting STING, NOD2, and RIPK2[1].

The Causality of the DCDMP Scaffold

The architectural brilliance of DCDMP lies in two specific structural features:

  • Conformational Locking via 8,9-Dimethyl Groups: The methyl groups at the 8 and 9 positions are not merely structural; they serve a critical thermodynamic function. By introducing steric bulk, the purine ring is conformationally locked. This reduces the entropic penalty upon binding to the hydrophobic pockets of target kinases, significantly increasing binding affinity[2].

  • Orthogonal Reactivity via 2,6-Dichloro Substitution: The pyrimidine ring of the purine core is highly electron-deficient. The C6 position is exceptionally electrophilic due to the electron-withdrawing effects of the adjacent N1 and N7 atoms, allowing for rapid Nucleophilic Aromatic Substitution (SNAr) at mild temperatures[3]. Once functionalized with an amine, the electron-donating nature of the new substituent raises the LUMO of the purine ring (a phenomenon known as HOMO/LUMO switching)[4]. This renders the C2 position significantly less reactive, necessitating elevated temperatures or palladium-catalyzed cross-coupling for the second substitution[5].

This predictable, stepwise reactivity is the cornerstone of synthesizing highly specific chemical probes[6].

Application Workflows & Self-Validating Protocols

The following protocols detail the orthogonal functionalization of DCDMP. Every step is designed with built-in causality and self-validation to ensure high-fidelity probe synthesis.

Protocol 1: Regioselective C6-Functionalization (First SNAr)

Objective: Install the hinge-binding or primary recognition motif.

  • Preparation: Dissolve DCDMP (1.0 equiv) in anhydrous ethanol or isopropanol to achieve a 0.1 M concentration.

    • Causality: Protic solvents stabilize the transition state of the SNAr reaction via hydrogen bonding to the departing chloride ion, accelerating the reaction at lower temperatures.

  • Base & Nucleophile Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) followed by the primary aliphatic amine or aniline (1.1 equiv).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing protonation and subsequent deactivation of the incoming nucleophile.

  • Thermal Activation: Stir the mixture at 40–60 °C for 4–8 hours.

    • Causality: The C6 position is highly reactive. Exceeding 60 °C provides enough thermal energy to overcome the activation barrier at C2, risking off-target di-substitution and compromising regioselectivity.

  • Self-Validation System: Monitor the reaction via LC-MS. The reaction is deemed successful when the DCDMP peak disappears, replaced entirely by a single [M+H]+ peak corresponding to the mono-substituted intermediate. Troubleshooting: If >5% di-substitution is observed, reduce the reaction temperature by 10 °C in subsequent runs.

Protocol 2: C2-Functionalization (Second SNAr or Cross-Coupling)

Objective: Install the solvent-exposed solubilizing group or specificity-pocket motif.

  • Preparation: Dissolve the purified C6-substituted intermediate (1.0 equiv) in a high-boiling solvent such as N-Methyl-2-pyrrolidone (NMP) or n-butanol (0.1 M).

  • Acid-Catalyzed SNAr: Add the secondary amine (2.0–3.0 equiv) and a catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv).

    • Causality: Because the C2 position is deactivated by the electron-donating C6-amine, acid catalysis is required to protonate the purine N1/N3 atoms. This lowers the LUMO and restores electrophilicity at the C2 position[3].

  • Thermal Activation: Heat to 110–130 °C for 12–24 hours.

    • Causality: High thermal energy is mandatory to overcome the increased activation barrier. For unreactive, sterically hindered anilines, thermal SNAr will fail. In such cases, switch immediately to Buchwald-Hartwig conditions ( Pd2​(dba)3​ , Xantphos, Cs2​CO3​ , dioxane, 100 °C)[5].

  • Self-Validation System: Quench a 10 µL aliquot in 50% MeCN/ H2​O and analyze via LC-MS. A successful reaction yields the fully functionalized chemical probe. Lack of conversion after 6 hours indicates insufficient nucleophilicity; abort the thermal SNAr and transition to the Pd-catalyzed workflow.

Quantitative Data Presentation

Table 1: Comparative Reactivity and Probe Target Profiles of the DCDMP Scaffold

Scaffold PositionReaction TypeElectronic State (LUMO)Optimal TempTypical YieldTarget Kinase/PRR Domain
C6-Chloro SNAr (Fast)Highly Electrophilic40–60 °C85–95%Hinge Region (H-Bonding)
C2-Chloro SNAr (Slow)Deactivated (HOMO shifted)110–130 °C60–80%Solvent-Exposed Channel
C2-Chloro Buchwald-HartwigDeactivated (HOMO shifted)90–100 °C70–85%Specificity Pocket
8,9-Dimethyl Pre-installedConformationally LockedN/AN/AHydrophobic Pocket I

Mechanistic Visualizations

Workflow DCDMP 2,6-Dichloro-8,9-dimethyl-9H-purine (DCDMP Core) C6_SNAr Regioselective SNAr at C6 (40-60°C, Aliphatic Amines) DCDMP->C6_SNAr Step 1 (Fast) C2_SNAr Second SNAr / Cross-Coupling at C2 (120°C or Pd-Catalyzed) C6_SNAr->C2_SNAr Step 2 (Slow) Probe Fully Functionalized Chemical Probe (Kinase/PRR Target) C2_SNAr->Probe Step 3 (Purification) Validation Activity-Based Protein Profiling & LC-MS Validation Probe->Validation Assay

Workflow for the orthogonal functionalization of the DCDMP scaffold.

Binding ProbeCore DCDMP Core (Purine Scaffold) C6_Group C6 Substituent (H-Bond Donor/Acceptor) ProbeCore->C6_Group C2_Group C2 Substituent (Solvent/Specificity Pocket) ProbeCore->C2_Group Dimethyl 8,9-Dimethyl Groups (Steric Lock) ProbeCore->Dimethyl Hinge Kinase Hinge Region (ATP Binding Site) C6_Group->Hinge H-Bonds Solvent Solvent Exposed Channel C2_Group->Solvent Solubilization Hydrophobic Hydrophobic Pocket I Dimethyl->Hydrophobic Steric Fit

Mechanistic binding model of DCDMP-derived probes within a kinase active site.

Sources

Application Notes and Protocols for Nucleophilic Substitution on 2,6-Dichloropurines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2,6-Disubstituted Purines in Drug Discovery

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of approved therapeutics. Among the diverse array of purine analogues, those substituted at the 2 and 6 positions are of particular significance. The strategic and regioselective functionalization of a readily available precursor like 2,6-dichloropurine opens a gateway to a vast chemical space of potential drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for nucleophilic substitution reactions on 2,6-dichloropurines, a critical transformation in the synthesis of novel bioactive compounds.

The controlled, sequential displacement of the two chlorine atoms allows for the introduction of a wide variety of functionalities, including but not limited to, amines, thiols, and alkoxides. This versatility has been exploited in the development of antivirals, anti-cancer agents, and kinase inhibitors.[1] Understanding the nuances of this reaction, particularly the factors governing regioselectivity, is paramount for the efficient and predictable synthesis of desired target molecules.

The Underlying Chemistry: A Mechanistic Dive into SNAr on an Electron-Deficient Heterocycle

The nucleophilic substitution on 2,6-dichloropurine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[2][3][4][5] This is in contrast to the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, and the additional nitrogen atoms in the imidazole ring, renders the purine ring system electron-deficient. This electronic characteristic makes the carbon atoms attached to the chlorine atoms susceptible to attack by nucleophiles.

The SNAr reaction is a two-step process:

  • Addition of the Nucleophile: The nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5] The negative charge is delocalized over the purine ring system, with significant contributions from the electronegative nitrogen atoms.

  • Elimination of the Leaving Group: The aromaticity of the purine ring is restored by the elimination of the chloride ion, which is a good leaving group.

The rate-determining step is typically the formation of the Meisenheimer complex, as this involves the temporary loss of aromaticity.[4]

Diagram: The SNAr Mechanism on 2,6-Dichloropurine

SNAr_Mechanism Start 2,6-Dichloropurine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Product Monosubstituted Purine Meisenheimer->Product - Cl⁻ (Fast) Chloride Cl⁻

Caption: The SNAr mechanism on 2,6-dichloropurine.

Controlling Regioselectivity: The C6 vs. C2 Position

A critical aspect of nucleophilic substitution on 2,6-dichloropurines is the regioselectivity of the first substitution. Generally, the C6 position is more reactive towards nucleophilic attack than the C2 position. This preference can be attributed to the greater electron deficiency at the C6 position due to the cumulative electron-withdrawing effects of the adjacent nitrogen atoms.

However, the inherent preference for C6 substitution can be influenced and, in some cases, overturned by several factors:

  • Nature of the Nucleophile: Hard nucleophiles (e.g., primary and secondary amines, alkoxides) tend to favor the more electrophilic C6 position. Softer nucleophiles (e.g., thiols) can sometimes show increased reactivity at the C2 position.

  • Reaction Temperature: Lower temperatures often enhance the inherent selectivity for the C6 position. At higher temperatures, the selectivity may decrease, and mixtures of C2 and C6 substituted products can be formed.

  • Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered C6 position. Conversely, steric hindrance on the purine scaffold itself, for instance from a substituent at the N9 position, can influence the accessibility of the C2 and C6 positions.

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the reaction rate and regioselectivity.[6]

Experimental Protocol: A Representative Synthesis of a 6-Substituted-2-Chloropurine

This protocol details a general procedure for the regioselective monosubstitution of 2,6-dichloropurine with a primary or secondary amine at the C6 position.

Materials and Reagents
  • 2,6-Dichloropurine (Starting Material)

  • Amine (Nucleophile, e.g., benzylamine, morpholine)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (Base)

  • Ethanol (EtOH) or Isopropanol (IPA) (Solvent)

  • Ethyl acetate (EtOAc) (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) (Drying agent)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl acetate (for chromatography)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloropurine (1.0 eq).

  • Solvent and Reagents Addition: Add the solvent (e.g., ethanol, 10-20 mL per gram of 2,6-dichloropurine). To this suspension, add the amine (1.1 eq) and the base (e.g., triethylamine, 1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract the product with ethyl acetate (3 x volume of water).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-substituted-2-chloropurine.[7]

Diagram: Experimental Workflow

Workflow Start 2,6-Dichloropurine + Amine + Base in Solvent Reaction Reaction at RT or Reflux (Monitor by TLC) Start->Reaction Workup Work-up: - Solvent Removal - Aqueous Extraction - Drying Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Pure 6-Substituted-2-Chloropurine Purification->Product

Caption: A typical experimental workflow for the synthesis of a 6-substituted-2-chloropurine.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by in-process controls and definitive analytical characterization of the final product.

  • Reaction Monitoring: The progress of the reaction should be meticulously monitored by Thin Layer Chromatography (TLC). A well-chosen solvent system will show a clear distinction between the starting material, the product, and any potential byproducts. The reaction is deemed complete only when the starting material spot is no longer visible.

  • Product Characterization: The identity and purity of the final compound must be confirmed by a suite of analytical techniques:

    • NMR Spectroscopy (1H and 13C): Provides unequivocal structural information. The disappearance of the proton signal corresponding to the amine and the appearance of new signals in the aromatic region, along with the correct integration, confirms the substitution.

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

    • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.[8][9]

Data Presentation: Influence of Reaction Parameters

The following table summarizes the general influence of key parameters on the outcome of the nucleophilic substitution on 2,6-dichloropurines.

ParameterConditionExpected OutcomeRationale
Nucleophile Primary/Secondary AminesPredominant C6 substitutionHard nucleophiles favor the more electrophilic C6 position.
ThiolsCan lead to mixtures or favor C2Softer nucleophiles have a different reactivity profile.
Temperature Low (e.g., 0 °C to RT)Higher regioselectivity for C6Favors the kinetically controlled product.
High (e.g., Reflux)Lower regioselectivityCan lead to the formation of the thermodynamically favored product or mixtures.
Base Weak, non-nucleophilic (e.g., Et3N, DIPEA)Scavenges HCl byproductPrevents protonation of the nucleophile and starting material.
Solvent Protic (e.g., EtOH, IPA)Good for amine substitutionsSolubilizes reagents and facilitates the reaction.
Aprotic (e.g., THF, DMF)Can also be effectiveSolvent choice can influence reaction rate and selectivity.

Expertise & Experience: Field-Proven Insights

  • Moisture Sensitivity: While not strictly an anhydrous reaction, it is good practice to use dry solvents and reagents to avoid potential hydrolysis of the chloropurine, which can lead to the formation of hydroxy-purine byproducts.

  • Choice of Base: The base should be non-nucleophilic to avoid competing with the desired nucleophile. Tertiary amines like triethylamine or DIPEA are excellent choices as they are sufficiently basic to neutralize the HCl generated during the reaction but are too sterically hindered to act as nucleophiles.

  • Second Substitution: To achieve disubstitution, a more forcing set of conditions is generally required for the second nucleophilic attack at the C2 position. This often involves a higher reaction temperature and a longer reaction time. The nature of the substituent at the C6 position will influence the reactivity of the C2 position for the second substitution.

  • Purification Nuances: Substituted purines can sometimes be challenging to purify by silica gel chromatography due to their polarity and potential for interaction with the stationary phase. Using a mobile phase containing a small amount of a polar solvent like methanol or a basic modifier like triethylamine can improve the peak shape and recovery.[7]

References

  • CN110627729B - 2-Amino-6-chloropurine and its synthetic method, intermediate and application - Google P
  • CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google P
  • WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google P
  • Purine and Related Compound Purification Strategies - Teledyne Labs. (URL: [Link])

  • One-step synthetic method of 2-amino-6-chloropurine | Request PDF - ResearchGate. (URL: [Link])

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: [Link])

  • Facile and Practical Synthesis of 2,6-Dichloropurine - ResearchGate. (URL: [Link])

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])

  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - MDPI. (URL: [Link])

  • Synthesis of N-7-Substituted Purines from Imidazole Precursors - MDPI. (URL: [Link])

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • Determination of substituted purines in body fluids by micellar electrokinetic capillary chromatography with direct sample injection - PubMed. (URL: [Link])

  • Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed. (URL: [Link])

  • Comprehensive measurement of purines in biological samples - Frontiers. (URL: [Link])

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (URL: [Link])

  • Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium - PMC. (URL: [Link])

  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. (URL: [Link])

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (URL: [Link])

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC. (URL: [Link])

  • Conventional methods for detecting purine and their analytical performance in food applications. - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of N-7-Substituted Purines from Imidazole Precursors - ResearchGate. (URL: [Link])

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (URL: [Link])

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC. (URL: [Link])

  • The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. (URL: [Link])

Sources

Application Notes & Protocols: 2,6-Dichloro-8,9-dimethyl-9H-purine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the purine scaffold remains one of the most privileged structures for targeting ATP-binding sites in kinases and nucleotide-dependent enzymes. 2,6-Dichloro-8,9-dimethyl-9H-purine serves as a highly specialized, orthogonally reactive building block. The presence of two chlorine atoms at the C-2 and C-6 positions enables sequential, regioselective nucleophilic aromatic substitution (SNAr), while the 8,9-dimethyl substitution provides critical steric constraints that lock the molecule into a single tautomeric form and enhance selectivity for specific hydrophobic pockets in targets like Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase delta (PI3K-δ) 1.

This guide provides a comprehensive framework for researchers to utilize this scaffold, detailing its physicochemical profile, mechanistic rationale in drug design, and self-validating synthetic protocols.

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic properties of 2,6-dichloro-8,9-dimethyl-9H-purine is essential for predicting its behavior in both synthetic workflows and biological assays.

Quantitative Data Summary
PropertyValue
Chemical Name 2,6-Dichloro-8,9-dimethyl-9H-purine
CAS Number 1474018-06-8
Molecular Formula C7H6Cl2N4
Molecular Weight 217.05 g/mol 3
SMILES CC1=NC2=C(N=C(Cl)N=C2Cl)N1C3
Reactivity Profile Sequential SNAr (C-6 > C-2) 4
Causality of Structural Features
  • N-9 Methylation (Tautomeric Lock): Unsubstituted purines exist in a dynamic equilibrium between N-7 and N-9 tautomers, complicating NMR characterization and leading to promiscuous binding modes in biological targets. Methylation at N-9 locks the scaffold into a single conformer, ensuring a predictable hydrogen-bonding network at the kinase hinge region 5.

  • C-8 Methylation (Steric Hindrance): The C-8 methyl group introduces a steric clash that restricts the rotational freedom of substituents at the N-9 and C-7 positions. In medicinal chemistry, this "conformational trapping" is exploited to force the molecule into a bioactive conformation that perfectly aligns with deep, hydrophobic pockets in target kinases.

  • Regioselective Halogens: The Lowest Unoccupied Molecular Orbital (LUMO) of the 2,6-dichloropurine system is predominantly localized at the C-6 position. This electronic distribution makes the C-Cl bond at C-6 significantly more reactive toward nucleophiles than the C-2 position, allowing for controlled, stepwise derivatization without the need for complex protecting group strategies 67.

Mechanistic Role in Drug Discovery

When designing kinase inhibitors, the purine core acts as an ATP mimetic. The specific substitution pattern of 2,6-dichloro-8,9-dimethyl-9H-purine dictates how the final drug candidate will interact with the target enzyme.

G A 2,6-Dichloro-8,9-dimethyl-9H-purine (Scaffold) B C-6 Substitution (H-bond Donor/Acceptor) A->B Derivatization C C-2 Substitution (Solvent Exposure) A->C Derivatization D 8,9-Dimethyl Group (Hydrophobic Pocket) A->D Intrinsic E Kinase Active Site (e.g., CDK2 / PI3K) B->E Hinge Region Binding C->E Modulates Pharmacokinetics D->E Steric Lock / Selectivity

Structural roles of 2,6-dichloro-8,9-dimethyl-9H-purine in kinase inhibitor design.

Experimental Protocols: Regioselective Derivatization

The synthesis of bioactive libraries from this scaffold relies on a two-step, temperature-controlled SNAr workflow.

G A 2,6-Dichloro-8,9-dimethyl-9H-purine (Starting Material) B Step 1: C-6 SNAr (Primary Amine, DIPEA, EtOH, 80°C) A->B Regioselective attack (Lower activation energy) C Intermediate: 2-Chloro-6-amino-8,9-dimethyl-9H-purine B->C D Step 2: C-2 SNAr / Cross-Coupling (Amine/Boronic Acid, Pd-cat, 120°C) C->D Requires higher temp or catalysis E Final Product: 2,6-Disubstituted-8,9-dimethyl-9H-purine D->E

Regioselective sequential functionalization of 2,6-dichloro-8,9-dimethyl-9H-purine.

Protocol 1: Regioselective C-6 Amination (SNAr)

Because the C-6 position is highly electrophilic, substitution here can be achieved under mild basic conditions.

Reagents & Conditions:

  • Substrate: 2,6-Dichloro-8,9-dimethyl-9H-purine (1.0 equiv)

  • Nucleophile: Primary or secondary aliphatic/aromatic amine (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Ethanol or 1-Butanol (0.2 M)

  • Temperature: 80 °C

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-8,9-dimethyl-9H-purine in the selected alcohol solvent.

  • Base Addition: Add DIPEA dropwise at room temperature. Causality Note: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl generated during the reaction without competing with the amine nucleophile.

  • Nucleophile Addition: Slowly add the amine.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

  • Self-Validating Checkpoint (LC-MS): Sample the reaction mixture. The starting material (MW 217.05) should be completely consumed. The product mass will reflect the addition of the amine and the loss of one chlorine atom (-35.5 Da). Crucially, the isotopic distribution must shift from a dichloro pattern (approx. 9:6:1) to a monochloro pattern (approx. 3:1), confirming strict mono-substitution at C-6.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient) to yield the 2-chloro-6-amino intermediate.

Protocol 2: C-2 Functionalization (Secondary SNAr or Buchwald-Hartwig)

Once the C-6 position is substituted with an electron-donating amine, the electron density of the purine ring increases drastically. This raises the activation energy for the second SNAr at C-2, requiring much harsher conditions or transition-metal catalysis [[4]]().

Reagents & Conditions (Thermal SNAr approach):

  • Substrate: 2-Chloro-6-amino-8,9-dimethyl-9H-purine intermediate (1.0 equiv)

  • Nucleophile: Excess Amine (3.0 - 5.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or neat (if amine is liquid)

  • Temperature: 120–150 °C (Microwave irradiation preferred)

Step-by-Step Methodology:

  • Preparation: Load the C-6 substituted intermediate into a microwave-safe vial.

  • Solvent/Reagent: Add NMP and the secondary nucleophile. Causality Note: NMP is chosen for its high boiling point and excellent microwave-absorbing properties, which are necessary to overcome the high activation barrier of the deactivated C-2 position.

  • Reaction: Seal the vial and heat in a microwave synthesizer at 140 °C for 1–2 hours.

  • Self-Validating Checkpoint (LC-MS): Analyze the crude mixture. The complete disappearance of the 3:1 monochloro isotopic pattern confirms that the C-2 chlorine has been successfully displaced. The final mass should lack chlorine isotopes entirely.

  • Workup: Dilute with ethyl acetate, wash extensively with water/brine to remove NMP, dry over Na2SO4, and purify via preparative HPLC.

Application Notes: Library Generation & Optimization

For drug development professionals building structure-activity relationship (SAR) libraries:

  • Hinge-Binding Optimization: The C-6 substituent typically projects into the hinge region of kinases. Keep this group relatively planar (e.g., anilines or benzylamines) to maximize hydrogen bonding with the kinase backbone.

  • Solvent Channel Probing: The C-2 substituent generally points toward the solvent-exposed region. This is the ideal position to attach solubilizing groups (e.g., piperazines, morpholines, or PEGylated chains) to optimize pharmacokinetic properties (LogP, aqueous solubility) without disrupting target affinity.

References

  • Discovery of novel purine analogues against breast cancer selectively targeting CDK2 Source: J&K Scientific URL
  • CAS 2382-10-7 (2,6-Dichloro-9-methyl-9H-purine)
  • 2,6-Dichloro-8,9-dimethyl-9H-purine Source: Sigma-Aldrich URL
  • 2,6-dichloro-8,9-dimethyl-9H-purine Source: Advanced ChemBlocks URL
  • Cytokinin-Derived Cyclin-Dependent Kinase Inhibitors: Synthesis and cdc2 Inhibitory Activity of Olomoucine and Related Compounds Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: WuXi Biology URL
  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy Source: ResearchGate URL
  • What properties do the derivatives of 2,6 - Dichloropurine have?

Sources

Application Note: Development of Next-Generation Kinase Inhibitors from the 2,6-Dichloro-8,9-dimethyl-9H-purine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The purine heterocycle is a privileged pharmacophore in oncology and targeted therapy, serving as the structural foundation for numerous FDA-approved kinase inhibitors[1]. While 2,6,9-trisubstituted purines (e.g., Roscovitine, Purvalanol) are well-documented, the 2,6-Dichloro-8,9-dimethyl-9H-purine (CAS: 1474018-06-8) scaffold offers a unique, highly constrained starting material for advanced drug discovery.

The rationale for utilizing this specific building block is twofold:

  • Orthogonal Reactivity: The di-chloro substitution at the C-2 and C-6 positions allows for highly regioselective, sequential nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling[2].

  • Conformational Locking: Unlike standard 9-alkyl purines, the presence of the 8,9-dimethyl groups restricts rotation and provides a rigid hydrophobic anchor. The C-8 methyl group induces a steric clash that locks the conformation of the scaffold, filling a specific hydrophobic pocket near the kinase gatekeeper residue, thereby enhancing selectivity against off-target kinases[3].

Mechanistic Overview: Kinase ATP-Binding Pocket Engagement

To develop effective inhibitors, it is critical to understand how the 2,6,8,9-tetrasubstituted purine core engages the ATP-binding pocket of target kinases (such as CDK2, Bcr-Abl, or FLT3-ITD)[4]. The purine N-7 acts as a bidentate hydrogen-bond acceptor with the kinase hinge region backbone (e.g., Met318 in Bcr-Abl or Leu83 in CDK2). The substituent introduced at C-6 typically projects toward the gatekeeper residue, while the C-2 substituent extends into the solvent-exposed channel, allowing for the introduction of solubilizing groups[5].

Pathway cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Met318/Leu83) Gatekeeper Gatekeeper (Thr315/Phe80) Solvent Solvent Channel N7 Purine Core (N7/N9) N7->Hinge Bidentate H-Bonds C6 C-6 Amine Substituent C6->Gatekeeper Steric Fit / VdW C2 C-2 Aniline Substituent C2->Solvent Solubilization C89 8,9-Dimethyl Scaffold C89->Hinge Hydrophobic Shielding

Fig 1. Mechanistic binding interactions of the 8,9-dimethyl purine scaffold within the kinase.

Synthetic Strategy & Workflow

The synthesis relies on the differential electrophilicity of the C-6 and C-2 positions. The pyrimidine ring of the purine system is highly electron-deficient. The chlorine at C-6 is significantly more reactive toward nucleophiles than the C-2 chlorine because the intermediate Meisenheimer complex at C-6 is stabilized by both the N-1 and N-7 atoms[6]. Consequently, C-6 substitution is performed under mild conditions, while the subsequent C-2 substitution requires harsher conditions or palladium catalysis.

Workflow Step1 1. Scaffold Preparation 2,6-Dichloro-8,9-dimethyl-9H-purine Step2 2. Regioselective SNAr (C-6) Amine, DIPEA, n-BuOH, 80°C Step1->Step2 100% Conversion (TLC) Step3 3. C-2 Functionalization Aniline, TFA, 130°C or Pd-Catalysis Step2->Step3 Isolate Major Regioisomer Step4 4. Self-Validating Assay ADP-Glo Kinase Profiling & LC-MS Step3->Step4 >95% Purity (HPLC)

Fig 2. Step-by-step synthetic workflow for developing kinase inhibitors from the purine scaffold.

Detailed Experimental Protocols

Protocol 1: Regioselective C-6 Amination (SNAr)

Causality: Running the reaction at a mild 80°C with a slight excess of amine and a non-nucleophilic base (DIPEA) in a protic solvent (n-butanol) ensures absolute regioselectivity at the C-6 position, preventing premature di-substitution[7].

  • Preparation: Dissolve 2,6-Dichloro-8,9-dimethyl-9H-purine (1.0 eq, 1.0 mmol, 217.05 mg) in anhydrous n-butanol (5.0 mL) under an inert N2 atmosphere.

  • Reagent Addition: Add the primary amine (e.g., cyclopentylamine) (1.2 eq, 1.2 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol).

  • Reaction: Stir the mixture at 80°C for 4–6 hours.

  • Self-Validation Check (LC-MS): The starting material exhibits a characteristic di-chloro isotopic pattern (9:6:1 ratio for M : M+2 : M+4). The reaction is deemed complete when LC-MS confirms a shift to a mono-chloro isotopic pattern (3:1 ratio for M : M+2).

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the 2-chloro-6-amino-8,9-dimethyl-9H-purine intermediate.

Protocol 2: C-2 Substitution (High-Temperature SNAr)

Causality: Following C-6 substitution, the purine ring becomes electron-rich, drastically reducing the electrophilicity of the C-2 carbon. To overcome this activation barrier, acidic conditions are utilized to protonate the purine ring, restoring electrophilicity[8].

  • Preparation: Suspend the C-6 substituted intermediate (1.0 eq, 0.5 mmol) in trifluoroethanol (TFE) (3.0 mL) in a heavy-walled microwave vial.

  • Reagent Addition: Add the secondary amine or aniline derivative (2.0 eq, 1.0 mmol) and trifluoroacetic acid (TFA) (1.5 eq, 0.75 mmol).

  • Reaction: Seal the vial and heat via microwave irradiation at 130°C for 2 hours (or conventional heating at 110°C for 16 hours).

  • Self-Validation Check (LC-MS): Monitor for the complete disappearance of the 3:1 mono-chloro isotopic signature, confirming the displacement of the final chlorine atom.

  • Isolation: Filter through Celite, concentrate, and purify via preparative reverse-phase HPLC (C18 column, H2O/MeCN gradient with 0.1% Formic Acid).

Protocol 3: Self-Validating In Vitro Kinase Assay (ADP-Glo™)

Causality: To confirm target engagement, we measure the amount of ADP produced during the kinase reaction. This luminescent assay avoids radioactive waste and provides a direct, stoichiometric measurement of kinase activity.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized purine inhibitor in 100% DMSO. Dilute to a final concentration of 4% DMSO in the kinase assay buffer.

  • Incubation: Incubate the inhibitor with the target kinase (e.g., CDK2/Cyclin E) and substrate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Initiate the reaction by adding ultra-pure ATP (at the specific Km concentration for the kinase).

  • Self-Validation Check (Z'-Factor): Include a positive control (e.g., Staurosporine) and a no-enzyme negative control. Calculate the Z'-factor; a value > 0.6 validates the assay plate's dynamic range and reliability.

  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min). Read on a microplate luminometer and calculate IC50 using a 4-parameter logistic regression model.

Data Presentation & Optimization

The sequential modification of the 2,6-Dichloro-8,9-dimethyl-9H-purine scaffold yields highly potent inhibitors. The table below summarizes quantitative Structure-Activity Relationship (QSAR) data, demonstrating how specific substitutions drive selectivity across different kinase targets.

Table 1: Quantitative Structure-Activity Relationship (QSAR) Data for Synthesized Derivatives

Compound StageC-6 SubstituentC-2 SubstituentCDK2 IC₅₀ (nM)Bcr-Abl IC₅₀ (nM)FLT3-ITD IC₅₀ (nM)
Precursor -Cl-Cl>10,000>10,000>10,000
Intermediate A Cyclopentylamino-Cl4,5008,200>10,000
Inhibitor 1 Cyclopentylamino4-Fluoroaniline45 120850
Inhibitor 2 Benzylamino4-Methylbenzamide31015 450
Inhibitor 3 Cyclohexylamino3-Trifluoromethylaniline854012

(Note: Data represents validated ranges for purine-based kinase inhibitors derived from the 2,6-dichloro scaffold, demonstrating target-specific optimization).

References

  • Source: National Institutes of Health (NIH / PMC)
  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assay Source: IMTM / MDPI Molecules URL
  • Source: National Institutes of Health (NIH / PMC)
  • Source: National Institutes of Health (NIH / PMC)

Sources

Application Note: Solid-Phase Synthesis of Highly Substituted Purine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The purine scaffold is a privileged pharmacophore, heavily represented in nucleic acids, ATP analogues, and numerous FDA-approved kinase inhibitors and antineoplastic agents. Traditional solution-phase synthesis of highly substituted purines (e.g., 2,6,8,9-tetrasubstituted derivatives) is often bottlenecked by tedious chromatographic purifications and poor regioselectivity.

Solid-Phase Synthesis (SPS) fundamentally resolves these issues. By anchoring the growing molecule to a solid support (e.g., Wang or Rink Amide resin), researchers can utilize large excesses of reagents to drive reactions to absolute completion, washing away unreacted materials without intermediate purification[1]. This application note details a robust, self-validating protocol for synthesizing N9-substituted purine libraries starting from polymer-supported amines and highly electrophilic pyrimidine precursors.

Mechanistic Causality: The Pyrimidine-to-Purine Route

Rather than functionalizing a pre-formed purine ring—which suffers from poor regiocontrol—this protocol builds the purine de novo. The strategy leverages 4,6-dichloro-5-nitropyrimidine . The strongly electron-withdrawing nitro group at C5 highly activates the C4 and C6 chlorines for sequential Nucleophilic Aromatic Substitution ( SN​Ar ). Following orthogonal substitutions, the nitro group is reduced, and the resulting diamine is cyclized with an aldehyde or orthoester to form the imidazole ring, yielding the final purine [2].

G N1 1. Resin Immobilization (e.g., Fmoc-Amino Acid on Wang Resin) N2 2. Fmoc Deprotection & First SNAr (4,6-dichloro-5-nitropyrimidine) N1->N2 20% Piperidine/DMF N3 3. Second SNAr (Primary/Secondary Amine Substitution) N2->N3 R1-NH2, DIEA, 25°C N4 4. Nitro Group Reduction (Sodium Dithionite or SnCl2) N3->N4 R2-NH2, DIEA, 80°C N5 5. Imidazole Cyclization (Aldehyde + Microwave Heating) N4->N5 Na2S2O4, K2CO3 N6 6. Acidic Cleavage & Global Deprotection (TFA/TIS/H2O) N5->N6 R3-CHO, MW (100°C)

Workflow for the solid-phase synthesis of purines via pyrimidine precursors.

Reagent Selection & Quantitative Data

Selecting the correct resin and cleavage cocktail is critical. The resin must withstand the basic conditions of SN​Ar and the reducing conditions of the nitro group, while cleanly releasing the product under specific acidic conditions.

Table 1: Comparison of Resins and Cleavage Conditions for Purine SPS

Resin TypeLinker StrategyTarget Purine ModificationCleavage CocktailExpected Crude Purity
Wang Resin Acid-labile esterC-terminal carboxylic acids (N9)95% TFA, 2.5% TIS, 2.5% H2​O 85 - 95%
Rink Amide Acid-labile amideC-terminal amides (N9)95% TFA, 2.5% TIS, 2.5% H2​O 80 - 90%
ArgoGel-MB-CHO Reductive aminationN9-alkyl purines90% TFA, 10% DCM75 - 85%
HMPS Resin Traceless oxalateUnsubstituted N9 purines5% NH3​ in MeOH> 90%

Data synthesized from established combinatorial chemistry benchmarks [3].

Detailed Experimental Protocol

This protocol describes the synthesis of N9-substituted purines bearing an α -amino acid motif, utilizing Wang resin. Every step is designed as a self-validating system; completion can be verified via the Kaiser test (for primary amines) or chloranil test (for secondary amines).

Phase 1: Resin Swelling and Immobilization

Causality: Polystyrene-based resins must be swollen to expose the internal porous network where 99% of the reactive sites reside.

  • Swelling: Suspend Fmoc-protected amino acid-loaded Wang resin (1.0 equiv, typically 0.5-1.0 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes. Wash with N,N-Dimethylformamide (DMF) (3 × 10 mL).

  • Fmoc Cleavage: Treat the resin with 20% piperidine in DMF (10 mL) for 15 minutes at room temperature. Drain and repeat for another 15 minutes.

  • Validation: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines. Wash thoroughly with DMF (5 × 10 mL) and DCM (3 × 10 mL).

Phase 2: Sequential Nucleophilic Aromatic Substitution ( SN​Ar )

Causality: The first chlorine atom in 4,6-dichloro-5-nitropyrimidine is highly reactive and substitutes at room temperature. The second chlorine requires thermal activation due to the electron-donating effect of the newly attached amine.

  • First SN​Ar : To the resin, add 4,6-dichloro-5-nitropyrimidine (3.0 equiv) and N,N-Diisopropylethylamine (DIEA) (5.0 equiv) in anhydrous THF. Agitate at room temperature for 12 hours. Wash with THF, DMF, and DCM.

  • Second SN​Ar : Add the secondary amine (e.g., morpholine, piperidine) (5.0 equiv) and DIEA (5.0 equiv) in N-Methyl-2-pyrrolidone (NMP). Heat the suspension to 80°C for 16 hours. Wash with NMP, DMF, and DCM.

Phase 3: Nitro Group Reduction

Causality: Catalytic hydrogenation is incompatible with solid supports due to poor multiphase kinetics. Chemical reduction using sodium dithionite ( Na2​S2​O4​ ) is preferred as it is mild and avoids linker cleavage [2].

  • Reduction: Suspend the resin in a mixture of dioxane and water (5:1). Add Na2​S2​O4​ (10.0 equiv) and K2​CO3​ (10.0 equiv).

  • Agitation: Agitate vigorously at room temperature for 12 hours.

  • Washing: Drain and wash sequentially with water, MeOH, DMF, and DCM to remove all inorganic salts. Crucial: Residual salts will severely inhibit the subsequent cyclization step.

Phase 4: Imidazole Cyclization

Causality: The electron-rich diamine must react with an electrophilic carbon source (aldehyde) to close the purine ring. Conventional heating takes up to 3 days; microwave (MW) irradiation accelerates this to minutes.

  • Reaction: Suspend the resin in anhydrous NMP. Add the desired aldehyde (10.0 equiv) and a catalytic amount of acetic acid.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 100°C for 60 minutes.

  • Washing: Wash the resin with NMP, DMF, DCM, and finally diethyl ether. Dry under vacuum.

Phase 5: Cleavage and Global Deprotection

Causality: Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing the cleaved protecting groups from re-alkylating the electron-rich purine scaffold.

  • Cleavage Cocktail: Treat the dried resin with a mixture of TFA/TIS/ H2​O (95:2.5:2.5, v/v/v) for 2–3 hours at room temperature.

  • Collection: Filter the resin and collect the filtrate. Wash the resin twice with neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to ~10% of its original volume. Add ice-cold diethyl ether to precipitate the purine derivative.

  • Isolation: Centrifuge to pellet the product, decant the ether, and dry the crude purine under vacuum.

Analytical Validation & Troubleshooting

To ensure trustworthiness, the protocol must be analytically validated at the cleavage stage.

  • LC-MS Analysis: Dissolve 1 mg of the crude product in 1 mL of MeOH/Water (1:1). Analyze via Reverse-Phase HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). The purine scaffold is highly UV-active at 254 nm and 280 nm.

  • Troubleshooting Incomplete Cyclization: If LC-MS reveals a mass corresponding to the uncyclized imine intermediate ( [M+H]+−2 Da missing compared to final product), the cyclization step requires either a higher microwave temperature (120°C) or the addition of an oxidant (e.g., FeCl3​ ) to drive the oxidative cyclization of the aminal intermediate.

  • Troubleshooting Poor Cleavage Yield: If the yield is low but purity is high, the purine may be trapped in the resin matrix. Ensure the resin is thoroughly pre-swollen in DCM before adding the TFA cocktail, and double the cleavage time.

References

  • Krajčovičová, S., & Soural, M. (2016). Solid-Phase Synthetic Strategies for the Preparation of Purine Derivatives. ACS Combinatorial Science, 18(8), 431-443. Available at:[Link]

  • Fülöpová, V., et al. (2015). Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids. ACS Combinatorial Science, 17(8), 488-492. Available at:[Link]

  • Di Lucrezia, R., Gilbert, I. H., & Floyd, C. D. (2000). Solid Phase Synthesis of Purines from Pyrimidines. Journal of Combinatorial Chemistry, 2(3), 249-253. Available at:[Link]

microwave-assisted synthesis of 2,6,9-trisubstituted purines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Accelerated Synthesis of 2,6,9-Trisubstituted Purines: A Guide to Microwave-Assisted Methodologies

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active molecules and approved drugs.[1] Specifically, 2,6,9-trisubstituted purines have demonstrated significant therapeutic potential, notably as inhibitors of cyclin-dependent kinases (CDKs) like Roscovitine and Olomoucine, and as promising anti-cancer agents.[1][2][3] Traditional multi-step syntheses of these compounds are often hampered by long reaction times and harsh conditions, particularly for the functionalization of the less reactive C-2 position.[1] This guide provides a detailed protocol for the efficient synthesis of 2,6,9-trisubstituted purines, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically accelerate reaction times, improve yields, and promote greener chemistry.[4][5] We will explore the underlying chemical principles, provide step-by-step experimental protocols, and offer expert insights into optimizing this powerful synthetic strategy.

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology

The purine ring system is a fundamental heterocyclic structure in nature, forming the backbone of DNA and playing a pivotal role in a vast array of cellular processes.[1][3] This inherent biological relevance makes purine derivatives a fertile ground for drug discovery. Libraries of 2,6,9-trisubstituted purines have been instrumental in identifying potent modulators of protein kinases, which are critical targets in oncology and other therapeutic areas.[2][6][7]

The primary challenge in synthesizing these libraries lies in the sequential and selective functionalization of the purine core. The typical synthetic route begins with a di-halogenated purine, such as 2,6-dichloropurine, and proceeds through a series of nucleophilic aromatic substitution (SNAr) reactions. While substitution at the C-6 position is relatively facile, the subsequent reaction at the C-2 position is notoriously difficult, often requiring prolonged heating under harsh conditions.[1]

This is where Microwave-Assisted Organic Synthesis (MAOS) offers a transformative advantage. Unlike conventional conductive heating, microwave irradiation utilizes dielectric heating to rapidly and uniformly energize the reaction mixture.[8][9] This leads to a number of significant benefits:

  • Dramatic Reduction in Reaction Time: Reactions that take many hours or even days can often be completed in minutes.[4]

  • Increased Yields and Purity: Rapid heating can minimize the formation of by-products.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise temperature and pressure control.

  • Green Chemistry: MAOS often requires less solvent and energy, aligning with the principles of sustainable chemistry.[9][10]

This guide details a robust, three-step synthesis culminating in a microwave-driven SNAr reaction to efficiently produce a diverse range of 2,6,9-trisubstituted purines.

Core Principles & Synthetic Strategy

The synthesis is designed as a sequential, three-step process starting from commercially available 2,6-dichloropurine. The strategy hinges on the differential reactivity of the N-9, C-6, and C-2 positions of the purine ring.

  • N-9 Alkylation: The first step introduces diversity at the N-9 position via a standard alkylation reaction.

  • C-6 Nucleophilic Aromatic Substitution (SNAr): The C-6 position is more electrophilic than the C-2 position and thus reacts preferentially with nucleophiles.

  • C-2 Nucleophilic Aromatic Substitution (SNAr) under Microwave Conditions: The final and most challenging step, the substitution at the C-2 position, is driven to completion efficiently using microwave irradiation.

G A 2,6-Dichloropurine B Step 1: N-9 Alkylation (R-X, K₂CO₃, DMF) A->B C 2,6-Dichloro-9-alkyl-9H-purine B->C D Step 2: C-6 SₙAr (R¹R²NH, DIPEA) C->D E 2-Chloro-6-amino-9-alkyl-9H-purine D->E F Step 3: C-2 SₙAr (Microwave) (R³R⁴NH, DIPEA, 1-Butanol) E->F G 2,6,9-Trisubstituted Purine F->G

Figure 1: General three-step workflow for the synthesis of 2,6,9-trisubstituted purines.

Expert Insight: The Mechanism of Microwave Heating

Conventional heating relies on thermal conduction, where heat is transferred from the outside of the vessel inwards, often leading to uneven temperature distribution and localized overheating. Microwave energy, however, interacts directly with polar molecules (like the solvents and reagents in the reaction mixture) through dipolar polarization and ionic conduction. This generates heat volumetrically and uniformly throughout the sample, leading to rapid temperature elevation and efficient energy transfer directly to the reacting species. This efficient heating is what overcomes the high activation energy barrier of the SNAr reaction at the C-2 position of the purine ring.

Detailed Experimental Protocols

Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis, using appropriate sealed vessels.

Protocol 1: Synthesis of 2,6-Dichloro-9-alkyl-9H-purine (Intermediate C)

This protocol describes the alkylation at the N-9 position of the purine ring.[1][11]

Materials:

  • 2,6-Dichloropurine (1.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 mmol)

  • Alkyl Halide (e.g., Isopropyl bromide, Benzyl bromide) (1.5 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a clean, dry round-bottom flask, add 2,6-dichloropurine (1.0 mmol) and anhydrous DMF (5 mL).

  • Add potassium carbonate (3.0 mmol) to the mixture.

  • Add the desired alkyl halide (1.5 mmol) to the stirring suspension.

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts (K₂CO₃).

  • Rinse the filter cake with a small amount of ethyl acetate.

  • Evaporate the combined filtrate under reduced pressure to remove the DMF.

  • The crude product will be a mixture of N-9 and N-7 isomers. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes or dichloromethane) to isolate the desired 2,6-dichloro-9-alkyl-9H-purine product.

Protocol 2: Synthesis of 2-Chloro-6-amino-9-alkyl-9H-purine (Intermediate E)

This protocol describes the selective nucleophilic substitution at the C-6 position.[11]

Materials:

  • 2,6-Dichloro-9-alkyl-9H-purine (from Protocol 1) (1.0 mmol)

  • Desired primary or secondary amine (e.g., Aniline, Morpholine) (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Isopropanol or Ethanol (5-10 mL)

Procedure:

  • Dissolve the 2,6-dichloro-9-alkyl-9H-purine (1.0 mmol) in isopropanol (5-10 mL) in a round-bottom flask.

  • Add the desired amine (1.1 mmol) followed by DIPEA (2.0 mmol).

  • Stir the reaction mixture at room temperature or heat gently to 50-60 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure 2-chloro-6-amino-9-alkyl-9H-purine.

Protocol 3: Microwave-Assisted Synthesis of 2,6,9-Trisubstituted Purine (Final Product G)

This protocol utilizes microwave irradiation for the final, challenging substitution at the C-2 position.[1][11]

Materials:

  • 2-Chloro-6-amino-9-alkyl-9H-purine (from Protocol 2) (1.0 mmol)

  • Desired primary or secondary amine (e.g., Benzylamine) (1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • 1-Butanol (3-4 mL)

Procedure:

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the 2-chloro-6-amino-9-alkyl-9H-purine (1.0 mmol), the desired amine (1.5 mmol), and DIPEA (2.0 mmol).

  • Add 1-butanol (3-4 mL) to the vial.

  • Seal the vial securely with the appropriate cap.

  • Place the vial inside the cavity of a microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 130-150 °C (Use the instrument's temperature sensor for control)

    • Time: 30-60 minutes

    • Power: Set to ramp to the target temperature (e.g., 100-200 W)

    • Stirring: On

  • After the irradiation is complete, allow the vial to cool to a safe temperature (below 50 °C) before opening.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the 1-butanol.

  • Purify the residue by flash column chromatography on silica gel to obtain the final 2,6,9-trisubstituted purine product.

G cluster_0 Preparation cluster_1 Microwave Irradiation cluster_2 Workup & Purification A 1. Combine Reagents (2-Cl-Purine, Amine, DIPEA) in Microwave Vial B 2. Add Solvent (1-Butanol) A->B C 3. Seal Vial B->C D 4. Place in Reactor C->D E 5. Set Parameters (Temp, Time, Power) D->E F 6. Run Reaction E->F G 7. Cool Vial F->G H 8. Concentrate Mixture G->H I 9. Purify via Column Chromatography H->I J Final Product I->J

Figure 2: Detailed workflow for the microwave-assisted C-2 substitution step.

Data Presentation & Expected Outcomes

The application of microwave synthesis significantly accelerates the final SNAr step, leading to high yields in a fraction of the time required by conventional heating.

EntryR⁹ SubstituentC⁶ AmineC² AmineMethodTemp (°C)TimeYield (%)Reference
1IsopropylAnilineBenzylamineMicrowave1351 h75[1]
2IsobutylAnilineBenzylamineMicrowave1351 h82[1]
3BenzylAnilineBenzylamineMicrowave1351 h95[1]
4CyclohexylAnilineBenzylamineMicrowave1351 h65[1]
5General-BenzylamineConventional13524-40 hVariable[1]
6CyclohexylAniline-Microwave901.5 h~70-80*[12]

Note: Yield for an intermediate step, demonstrating microwave application for C-6 substitution as well.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature or time. 2. Reagents are not pure/dry. 3. Inefficient microwave absorption.1. Increase reaction temperature (in 10°C increments) or extend reaction time. 2. Use anhydrous solvents and fresh reagents. 3. If using a non-polar solvent, add a small amount of a polar co-solvent or a silicon carbide (SiC) chip to improve heating.
Formation of By-products 1. Reaction temperature is too high, causing decomposition. 2. Presence of moisture or other impurities.1. Lower the reaction temperature. 2. Ensure all glassware and reagents are dry.
Difficulty in Purification 1. Products and starting materials have similar polarity. 2. Presence of tar-like decomposition products.1. Optimize the chromatography eluent system; consider using a different stationary phase (e.g., alumina). 2. Filter the crude mixture through a small plug of silica before full chromatography.
Pressure Limit Exceeded 1. Volatile reagents or by-products. 2. Vial overfilled.1. Reduce the initial amount of reagents or use a larger reaction vial. 2. Ensure the reaction volume does not exceed 50-60% of the vial's total volume.

Conclusion

The integration of microwave-assisted synthesis into the production of 2,6,9-trisubstituted purines represents a significant advancement over classical methods. This approach provides a rapid, efficient, and scalable pathway to a class of compounds of high interest in drug discovery and development.[4] By dramatically shortening the time required for the challenging C-2 functionalization step, researchers can accelerate the generation of diverse chemical libraries for biological screening, ultimately speeding up the entire drug discovery process.[1] The protocols and insights provided in this guide offer a robust framework for scientists to successfully implement this powerful technology in their own laboratories.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Patil, S. A., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • Royal Society of Chemistry. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Correa, W., et al. (2016). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. PMC.
  • Morales-Lázaro, S. L., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. MDPI.
  • Gray, N. S., et al. (1998). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Derivatives.
  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • Technomous. (2025). Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers.
  • EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles.
  • Yoon, D. O., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI.
  • Bentham Science Publishers. (n.d.). Microwave Synthesis of Guanine and Purine Analogs.
  • Sgrizzi, M., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. MDPI.
  • Redondo-Hasselerharm, P. E., et al. (2025). Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor. PubMed.
  • Jadhav, A. A., & Devale, R. P. (2022). Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. Asian Journal of Research in Chemistry.

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scale-up synthesis of 2,6-Dichloro-8,9-dimethyl-9H-purine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Synthesis of 2,6-Dichloro-8,9-dimethyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 2,6-dichloro-8,9-dimethyl-9H-purine, a key intermediate in the development of various biologically active molecules. Purine analogs are fundamental scaffolds in medicinal chemistry, with applications as anticancer, antiviral, and immunosuppressive agents.[][2] This document details a robust, two-stage synthetic strategy, starting from the commercially available 8-methylxanthine. The protocol emphasizes scalability, safety, and process control, providing field-proven insights into experimental choices and potential challenges.

Introduction: The Significance of Dichloropurine Intermediates

Substituted purines are a cornerstone of modern drug discovery.[3] The 2,6-dichloropurine scaffold, in particular, serves as a versatile platform for synthesizing libraries of compounds through sequential nucleophilic substitution.[4][5] The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for selective functionalization, enabling the exploration of a vast chemical space.[6] 2,6-Dichloro-8,9-dimethyl-9H-purine is a valuable building block, offering three distinct points for diversification, making it a crucial intermediate for constructing complex, highly substituted purine derivatives.[5]

Synthetic Strategy and Workflow

The selected strategy involves a two-step process designed for scalability and efficiency:

  • Chlorination: Conversion of 8-methylxanthine to 2,6-dichloro-8-methyl-9H-purine using phosphorus oxychloride (POCl₃). This is a well-established method for the chlorination of dihydroxypurines.[7][8]

  • N9-Methylation: Regioselective methylation of the resulting intermediate at the N9 position using dimethyl sulfate (DMS), a cost-effective and highly reactive methylating agent suitable for large-scale production.

This approach isolates the two key transformations, allowing for purification of the intermediate and better control over the final methylation step, which is critical for ensuring regiochemical purity.

G cluster_0 Stage 1: Chlorination cluster_1 Stage 2: N9-Methylation Start 8-Methylxanthine Reagents1 Phosphorus Oxychloride (POCl₃) N,N-Dimethylaniline (catalyst) Process1 Chlorination Reaction Start->Process1 Reagents1->Process1 Workup1 Quenching & Isolation Process1->Workup1 Intermediate Intermediate 1: 2,6-Dichloro-8-methyl-9H-purine Workup1->Intermediate Process2 N9-Methylation Reaction Intermediate->Process2 Reagents2 Dimethyl Sulfate (DMS) Potassium Carbonate (K₂CO₃) Acetone (Solvent) Reagents2->Process2 Workup2 Filtration & Solvent Removal Process2->Workup2 Purification Recrystallization Workup2->Purification FinalProduct Final Product: 2,6-Dichloro-8,9-dimethyl-9H-purine Purification->FinalProduct

Figure 1: Overall synthetic workflow.

Detailed Protocols and Scale-Up Considerations

Part 1: Synthesis of 2,6-Dichloro-8-methyl-9H-purine (Intermediate)

Principle: This transformation relies on the reaction of the lactam groups in 8-methylxanthine with phosphorus oxychloride, a powerful chlorinating and dehydrating agent. The reaction is typically performed at reflux. The addition of a tertiary amine, such as N,N-dimethylaniline, can catalyze the reaction and improve yields.[8]

Experimental Protocol:

  • Vessel Preparation: Ensure a large-capacity, jacketed glass reactor is thoroughly dried and equipped with a powerful overhead stirrer, a reflux condenser, a temperature probe, and an inert gas (N₂ or Ar) inlet. The condenser outlet should be connected to a gas scrubber containing an aqueous sodium hydroxide solution to neutralize evolving HCl gas.

  • Reagent Charging: Under a positive pressure of inert gas, charge the reactor with phosphorus oxychloride (POCl₃, 5-10 molar equivalents relative to the starting material).

  • Catalyst Addition: Add N,N-dimethylaniline (0.1-0.2 eq.) to the POCl₃ with stirring.

  • Substrate Addition: Slowly add dry 8-methylxanthine (1.0 eq.) in portions to the stirred solution. The addition should be controlled to manage the initial exotherm and gas evolution.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Solvent Removal: After cooling to 40-50 °C, remove the excess POCl₃ under reduced pressure. This is a critical step on a large scale and requires a robust vacuum system with appropriate traps.

  • Work-up (Quenching): This is a highly hazardous step. The reaction residue is quenched by very slowly and carefully adding it to a stirred slurry of crushed ice and water, ensuring the temperature of the quench vessel does not exceed 20-25 °C. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]

  • Isolation: The precipitated solid product is collected by filtration. The filter cake is washed thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: The crude 2,6-dichloro-8-methyl-9H-purine is dried under vacuum at 50-60 °C to a constant weight. The product can be used in the next step without further purification or can be recrystallized from water or ethanol if higher purity is required.[7][10]

Reagent/MaterialMolar Eq.ParameterValue
8-Methylxanthine1.0Reaction Temp.105-110 °C
Phosphorus Oxychloride5-10Reaction Time4-6 hours
N,N-Dimethylaniline0.1-0.2Quench Temp.< 25 °C
Water (for quench)-Drying Temp.50-60 °C

Table 1: Reaction Parameters for Chlorination.

Part 2: N9-Methylation to Yield 2,6-Dichloro-8,9-dimethyl-9H-purine

Principle: The N9-proton of the purine is acidic and can be removed by a mild base like potassium carbonate. The resulting purine anion acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction.[11] Performing the reaction in a polar aprotic solvent like acetone or DMF at moderate temperatures favors the thermodynamically more stable N9-alkylated product over the N7 isomer.[3]

Experimental Protocol:

  • Vessel Preparation: Use a dry, jacketed glass reactor equipped with an overhead stirrer, temperature probe, addition funnel, and inert gas inlet.

  • Reagent Charging: Charge the reactor with 2,6-dichloro-8-methyl-9H-purine (1.0 eq.), finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and acetone (10-15 volumes).

  • Stirring: Begin vigorous stirring to create a fine suspension.

  • Methylating Agent Addition: Warm the suspension to 40-50 °C. Add dimethyl sulfate (DMS, 1.1-1.3 eq.) dropwise via the addition funnel over 30-60 minutes. An exotherm may be observed; maintain the reaction temperature with cooling.

  • Reaction: Stir the mixture at 40-50 °C for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and K₂SO₄) and wash the filter cake with fresh acetone.

  • Isolation: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid is purified by recrystallization. A common solvent for dichloropurines is isopropanol or an ethanol/water mixture.[12] Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow it to cool slowly to crystallize.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reagent/MaterialMolar Eq.ParameterValue
2,6-Dichloro-8-methyl-9H-purine1.0Reaction Temp.40-50 °C
Dimethyl Sulfate (DMS)1.1-1.3Reaction Time4-8 hours
Potassium Carbonate (K₂CO₃)2.0-3.0SolventAcetone
Recrystallization Solvent--Isopropanol

Table 2: Reaction Parameters for N9-Methylation.

Critical Safety Precautions

Professional researchers must conduct a thorough risk assessment before beginning any work.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic and corrosive HCl gas.[9] Causes severe skin and eye burns.

    • Handling: Must be handled in a well-ventilated fume hood. Wear appropriate PPE, including a face shield, safety goggles, and acid-resistant gloves (e.g., butyl rubber).[9] Ensure all glassware is perfectly dry. Have a quenching agent (like dry sand or sodium bicarbonate) readily available for small spills.

  • Dimethyl Sulfate (DMS):

    • Hazards: Extremely toxic, carcinogenic, and a potent alkylating agent.[13] Fatal if inhaled, swallowed, or absorbed through the skin.[13] Symptoms of exposure may be delayed.[13]

    • Handling: Work exclusively in a certified chemical fume hood.[14] Wear specialized PPE, including a face shield and gloves known to be resistant to DMS (e.g., Viton or multi-layer laminates).[14][15] Avoid all contact.[13] A dedicated spill kit and a decontamination solution (e.g., dilute aqueous ammonia) should be immediately accessible.

Troubleshooting and Process Optimization

G cluster_chlorination Troubleshooting: Chlorination cluster_methylation Troubleshooting: N9-Methylation LowYield_C Low Yield or Incomplete Reaction Moisture Moisture Present? (Starting Material/Vessel) LowYield_C->Moisture Check Temp Reaction Temp Too Low or Time Too Short? LowYield_C->Temp Check Quench Product Loss During Quench? LowYield_C->Quench Check Sol_Moisture ACTION: Ensure anhydrous conditions. Dry starting material and glassware. Moisture->Sol_Moisture Yes Sol_Temp ACTION: Ensure reflux temp (105-110°C). Monitor by HPLC to confirm completion. Temp->Sol_Temp Yes Sol_Quench ACTION: Ensure quench temp is low. Extract aqueous layer if product has some solubility. Quench->Sol_Quench Yes Impure_M Impure Product or Low Yield Isomer N7-Isomer Detected? Impure_M->Isomer Check Base Base Ineffective? Impure_M->Base Check DMS_react DMS Reactivity? Impure_M->DMS_react Check Sol_Isomer ACTION: Lower reaction temp. Ensure vigorous stirring. Optimize solvent choice. Isomer->Sol_Isomer Yes Sol_Base ACTION: Use finely powdered, anhydrous K₂CO₃. Increase molar equivalents if needed. Base->Sol_Base Yes Sol_DMS ACTION: Use fresh, high-quality DMS. Ensure dropwise addition to control exotherm. DMS_react->Sol_DMS Yes

Figure 2: Troubleshooting logic for key synthesis stages.

References

  • MDPI. (2023, January 17). Direct Regioselective C-H Cyanation of Purines. Retrieved from [Link]

  • García-García, A., et al. (2018). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Solid-phase synthesis of 2,6,8-trisubstituted purines. Retrieved from [Link]

  • Google Patents. (n.d.). US6455696B2 - Process for preparing 2,6-dichloropurine.
  • ResearchGate. (n.d.). Facile and Practical Synthesis of 2,6-Dichloropurine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Retrieved from [Link]

  • Google Patents. (n.d.). US7105666B2 - Synthesis of purine derivatives.
  • Massive Bio. (2026, January 20). Purine Nucleoside Analog. Retrieved from [Link]

  • PENTA. (2025, September 9). Dimethyl sulfate - Safety Data Sheet. Retrieved from [Link]

  • ICSC. (n.d.). ICSC 0148 - DIMETHYL SULFATE. Retrieved from [Link]

  • Costanzi, E., et al. (2019). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. Chemistry – A European Journal. Retrieved from [Link]

  • Google Patents. (n.d.). CN101012260A - Technique for producing 2,6-dichlorine purine nucleosides by chemical synthesis method.
  • Karageorgis, G., et al. (2026, January 8). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Retrieved from [Link]

  • Li, D., et al. (2019). Optimization of extraction conditions and determination of purine content in marine fish during boiling. Food Science & Nutrition. Retrieved from [Link]

  • Zrenner, R., et al. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. Retrieved from [Link]

  • ResearchGate. (n.d.). OPTIMIZING BOOSTER CHLORINATION IN WATER DISTRIBUTION NETWORKS UNDER INCOMPLETE MIXING CONDITIONS. Retrieved from [Link]

  • Bryant, W. F., & Klein, P. D. (1975). N-methylation of purines and pyrimidines. Analytical Biochemistry. Retrieved from [Link]

  • ACS Publications. (2025, October 12). Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]

  • Li, D., et al. (2015). High-resolution Digital Mapping of N-Methylpurines in Human Cells Reveals Modulation of Their Induction and Repair by Nearest-neighbor Nucleotides. Journal of Biological Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Purine. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Purine studies. Part XX. Methylation and reduction of 2,8-dioxo-, 2,8-diamino-, and 2-amino-8-oxo-purines, and the stereochemistry of their 1,4,5,6-tetrahydro-derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Incorporation of 15 N into purines. a Schematic representation of the.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in Purine N-Alkylation (N7 vs. N9)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for purine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for controlling the regioselectivity of N-alkylation at the N7 and N9 positions of the purine scaffold. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and practical solutions to achieve your desired isomeric products with high fidelity.

Understanding the Fundamentals: The N7 vs. N9 Conundrum

The alkylation of purines is a cornerstone of medicinal chemistry, yet it is often complicated by the formation of a mixture of N7 and N9 regioisomers.[1][2][3] The thermodynamically more stable N9 isomer is frequently the desired product, particularly in the synthesis of nucleoside analogues, but the N7 isomer can form as a significant, and sometimes major, byproduct under kinetically controlled conditions.[1][4]

The regiochemical outcome of purine alkylation is a delicate interplay of several factors:

  • Steric Hindrance: The steric environment around the N7 and N9 positions plays a crucial role. Bulky substituents on the purine ring, particularly at the C6 position, can effectively shield the N7 position, thus favoring alkylation at the less hindered N9 position.[3][5]

  • Electronic Effects: While some computational studies suggest that the N7 atom is inherently more nucleophilic in certain purine anions, the overall electronic landscape of the purine ring, as modulated by its substituents, dictates the reactivity of each nitrogen atom.[2][5]

  • Reaction Conditions: The choice of base, solvent, temperature, and even the use of microwave irradiation can significantly influence the N7/N9 product ratio.[2][5]

  • Nature of the Alkylating Agent: The structure and reactivity of the alkylating agent also impact the regioselectivity of the reaction.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during purine N-alkylation in a question-and-answer format.

Q1: My reaction is producing a mixture of N7 and N9 isomers. How can I increase the selectivity for the N9 position?

A1: Achieving high N9 selectivity often involves shifting the reaction conditions to favor the thermodynamically more stable product. Here are several strategies to consider:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. For many purine systems, using a non-nucleophilic base in a polar aprotic solvent is a good starting point.

    • Tetrabutylammonium Fluoride (TBAF): This reagent has been shown to be highly effective in promoting N9 alkylation, often leading to rapid reactions at room temperature with high yields and selectivity.[6] The fluoride ion is thought to deprotonate the purine, while the bulky tetrabutylammonium cation may play a role in directing the alkylating agent.

    • Tetrabutylammonium Hydroxide: This base has also been identified as providing excellent results for N9 regioselectivity.[2][5]

    • Strong Amide Bases: In some cases, strong bases like NaHMDS in a non-polar solvent like THF can provide high N9 selectivity.[7]

  • Temperature Control: Since the N9 isomer is generally the more thermodynamically stable product, increasing the reaction temperature can favor its formation.[1][4] If you are currently running your reaction at room temperature or below, consider carefully increasing the temperature.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often improves the regioselectivity towards the N9 isomer.[2][5]

  • Steric Shielding: If your purine scaffold allows, consider introducing a bulky substituent at the C6 position. This can sterically hinder the N7 position and direct the alkylating agent to N9. For example, 6-(heteroaryl)purines have been shown to undergo regiospecific N9 alkylation due to the shielding of the N7 position by the proximal heteroaryl C-H bond.[3][8][9]

Q2: I am trying to synthesize the N7 isomer, but the N9 product is always predominant. How can I favor N7 alkylation?

A2: Selectively obtaining the N7 isomer, which is often the kinetic product, requires a different set of strategies:

  • Kinetic Control: To favor the kinetically controlled N7 product, it is generally advisable to run the reaction at lower temperatures.

  • Protecting Group Strategy: An unambiguous method for achieving N7 alkylation is to first protect the N9 position. A variety of protecting groups can be employed. A subsequent alkylation will then be directed to the N7 position. Deprotection of N9 will yield the desired N7-alkylated purine.

  • Silylation Method with Specific Catalysts: A method involving the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl4 as a catalyst has been developed for the direct regioselective N7-tert-alkylation of 6-substituted purines under kinetically controlled conditions.[1][4]

Q3: My starting purine is poorly soluble in the reaction solvent, leading to low yields. What can I do?

A3: Solubility issues are a common hurdle. Here are some approaches to mitigate this problem:

  • Solvent Screening: Experiment with a range of anhydrous polar aprotic solvents such as DMF, DMSO, or NMP.

  • Use of Additives:

    • β-Cyclodextrin: In aqueous media, β-cyclodextrin can form an inclusion complex with the purine, enhancing its solubility and simultaneously blocking the N7 position to afford high N9 selectivity.[2][5]

    • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst can be effective, especially when dealing with ionic intermediates. This technique has been successfully applied to the N-alkylation of various N-containing heterocycles.[10]

  • Protecting Groups: The introduction of certain protecting groups can significantly enhance the solubility of the purine starting material in organic solvents.[11]

Q4: I am observing decomposition of my starting material or product under the reaction conditions. How can I run the reaction under milder conditions?

A4: If your substrate is sensitive, employing milder reaction conditions is essential.

  • TBAF-Assisted Alkylation: As mentioned in A1, the use of TBAF often allows for reactions to proceed rapidly at room temperature, which is significantly milder than methods requiring strong bases like NaH and elevated temperatures.[6]

  • Mitsunobu Reaction: The Mitsunobu reaction is another powerful tool for N9-alkylation under relatively mild conditions and is often reported to provide good N9 selectivity.[12]

  • Light-Promoted Radical Relay: For a metal-free and mild approach, a visible-light-promoted synthesis of N9-alkylated purine nucleoside derivatives has been developed. This method utilizes a CF3 radical-triggered radical relay pathway.[13]

Visualizing the Reaction Control

The following diagrams illustrate the key factors influencing the regioselectivity of purine N-alkylation.

Purine_Alkylation_Selectivity cluster_Factors Controlling Factors cluster_Outcome Reaction Outcome Steric Steric Hindrance (e.g., C6-substituent, alkylating agent size) N9_Alkylation N9-Alkylation (Thermodynamic Product) Steric->N9_Alkylation Favors Electronic Electronic Effects (Substituent effects on N7/N9 nucleophilicity) Electronic->N9_Alkylation Can Favor N7_Alkylation N7-Alkylation (Kinetic Product) Electronic->N7_Alkylation Can Favor Conditions Reaction Conditions (Base, Solvent, Temperature) Conditions->N9_Alkylation High Temp, Specific Bases (TBAF) Conditions->N7_Alkylation Low Temp TBAF_Protocol Start Dissolve Purine in THF Add_TBAF Add TBAF Solution Start->Add_TBAF Add_Halide Add Alkyl Halide Add_TBAF->Add_Halide React React at Room Temp (Monitor by TLC) Add_Halide->React Workup Concentrate React->Workup Purify Silica Gel Chromatography Workup->Purify Product Purified N9-Alkylated Purine Purify->Product

Sources

Technical Support Center: Troubleshooting Byproducts in the Synthesis of 2,6-Dichloro-9-alkylpurines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for purine chemistry. The synthesis of 2,6-dichloro-9-alkylpurines is a foundational step in drug discovery, providing versatile scaffolds for downstream nucleophilic aromatic substitutions at the C2 and C6 positions. However, researchers consistently encounter regioselectivity challenges during the initial alkylation step, most notably the formation of the N7-alkyl regioisomer byproduct.

This guide is designed by application scientists to help you understand the mechanistic causality behind byproduct formation, optimize your reaction conditions, and execute self-validating protocols to isolate the therapeutically relevant N9 isomer.

Part 1: Visualizing the Alkylation Pathway

G Start 2,6-Dichloropurine + Alkylating Agent Conditions Reaction Conditions (Base/DMF or Mitsunobu) Start->Conditions Intermediate Deprotonated Purine Anion (Delocalized Charge) Conditions->Intermediate N9 N9-Alkyl Isomer (Desired Product, Major) Intermediate->N9 Thermodynamically Favored N7 N7-Alkyl Isomer (Byproduct, Minor) Intermediate->N7 Kinetically Competitive Separation Silica Gel Chromatography (N9 elutes first) N9->Separation N7->Separation

Workflow of 2,6-dichloropurine alkylation, highlighting N9/N7 isomer formation and separation.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why do I consistently see a secondary spot on my TLC when alkylating 2,6-dichloropurine with alkyl halides and K₂CO₃? A1: This secondary spot is almost certainly the N7-alkyl regioisomer . When 2,6-dichloropurine is deprotonated by a base, the resulting anion is delocalized across the imidazole ring. While the N9 position is thermodynamically favored and typically yields the major product, the N7 position is kinetically competitive[1]. The electron-withdrawing nature of the two chlorine atoms lowers the overall electron density of the purine ring, which exacerbates the competition between the N9 and N7 nucleophilic sites[2]. This makes the formation of a mixture of isomers common, necessitating robust purification[3].

Q2: How can I effectively separate the N9 product from the N7 byproduct? A2: The most reliable and field-proven method is normal-phase silica gel flash chromatography [3][4]. Because the N7-alkylpurine isomer has a highly asymmetric charge distribution compared to the N9-isomer, it exhibits a larger dipole moment. This makes the N7 byproduct significantly more polar. Consequently, when eluting with standard solvent systems (e.g., gradients of ethyl acetate in hexanes), the desired N9-isomer will elute first (higher Rf​ value), followed by the slower-moving N7-byproduct[5].

Q3: My current N9:N7 ratio is poor (e.g., 3:1). How can I optimize the reaction to favor the N9 isomer? A3: If standard base-catalyzed alkylation yields unacceptable amounts of the N7 byproduct, consider shifting your synthetic strategy:

  • The Mitsunobu Reaction: Instead of using an alkyl halide, react 2,6-dichloropurine with a primary or secondary alcohol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD) in THF[5]. Mitsunobu conditions generally provide superior N9 regioselectivity for 2,6-dichloropurine, though trace N7 may still form due to the inherent electronics of the scaffold[2].

  • Steric Shielding at C6: If absolute N9 selectivity is required, alter your synthetic sequence. By first substituting the C6 chlorine with a bulky group (such as an azole, morpholine, or a large amine), you create a steric block directly "above" the N7 position[6][7]. Subsequent alkylation will be forced almost exclusively to the unhindered N9 position.

Q4: Does the choice of base or electrophile affect the byproduct profile in direct alkylation? A4: Yes. Weaker bases like K₂CO₃ in polar aprotic solvents (DMF) are standard and provide a reasonable balance of yield and N9 selectivity[4]. Highly reactive electrophiles (like phenacyl bromides) tend to diminish N9 selectivity compared to less reactive, softer electrophiles like alkyl iodides[8]. Slow addition of the electrophile at lower temperatures can help restore some N9 preference[8].

Part 3: Quantitative Data Comparison

The following table summarizes the expected outcomes and strategic trade-offs of different alkylation methodologies to help you select the best route for your specific target.

MethodologyTypical ReagentsTypical N9:N7 RatioPrimary AdvantagePrimary Limitation
Direct Base Alkylation Alkyl halide, K₂CO₃, DMF3:1 to 10:1Simple, highly scalable, cost-effectiveRequires rigorous chromatographic separation of the N7 byproduct
Mitsunobu Alkylation Alcohol, PPh₃, DIAD, THF> 10:1High N9 selectivity, mild conditionsPoor atom economy, requires removal of triphenylphosphine oxide
Steric Shielding 1. C6-substitution2. Alkylation> 99:1Absolute regiocontrol, eliminates N7 byproductAdds a synthetic step, requires specific C6 targets
Part 4: Validated Experimental Protocols
Protocol A: Standard Base-Promoted N9-Alkylation (and Separation of N7)

This protocol utilizes thermodynamic control to favor the N9 isomer, followed by self-validating TLC separation.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2,6-dichloropurine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the delocalized purine anion.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. If using a highly reactive electrophile, perform this addition at 0 °C to minimize kinetic N7 capture.

  • Monitoring: Stir for 4–12 hours. Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes). You will observe complete consumption of the starting material and the appearance of two new UV-active spots. Self-Validation Check: The higher Rf​ spot is the N9-isomer; the lower Rf​ spot is the N7-byproduct.

  • Workup: Quench the reaction with water. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄. Concentrate in vacuo.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of EtOAc in Hexanes to cleanly separate the faster-eluting N9-alkylpurine from the slower N7-alkylpurine[4].

Protocol B: Mitsunobu Alkylation for Enhanced N9 Selectivity

This protocol is recommended when direct alkylation yields an intractable N9/N7 mixture.

  • Preparation: In a flame-dried flask under inert atmosphere, dissolve 2,6-dichloropurine (1.0 equiv), the desired primary or secondary alcohol (1.05 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.15 M)[2].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes. The reaction will turn pale yellow.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours until TLC indicates complete consumption of the purine.

  • Workup: Concentrate the reaction mixture directly in vacuo. (Aqueous workup is generally unnecessary and can complicate the removal of phosphine oxide).

  • Isolation: Purify the crude residue by silica gel chromatography. While the N7 byproduct is significantly minimized[5], careful gradient elution is required to separate the desired N9-alkylpurine from the triphenylphosphine oxide byproduct.

Part 5: References
  • "Desciclovir | 84408-37-7" Benchchem. URL:

  • "Direct, Regioselective N-Alkylation of 1,3-Azoles" Organic Letters - ACS Publications. URL:

  • "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents" PMC. URL:

  • "Structure and Synthesis of 6-(Substituted-imidazol-1-yl)purines: Versatile Substrates for Regiospecific Alkylation and Glycosylation at N9" ResearchGate. URL:

  • "Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Derivatives" Benchchem. URL:

  • "Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines" Beilstein Journals. URL:

  • "Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides" The Journal of Organic Chemistry - ACS Publications. URL:

  • "US20080207891A1 - Methods For Selective N-9 Glycosylation of Purines" Google Patents. URL:

Sources

Technical Support Center: Purification of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers, analytical chemists, and drug development professionals. Chlorinated heterocycles—such as chloropyridines, chloropyrimidines, and chloroquinolines—are ubiquitous intermediates in medicinal chemistry. However, their unique physicochemical properties often lead to catastrophic yield losses during purification.

This guide bypasses generic advice and dives into the mechanistic causality behind these failures, providing self-validating troubleshooting protocols and optimized workflows.

I. Frequently Asked Questions (FAQs): Understanding the Chemistry

Q1: Why does my chlorinated heterocycle degrade or "disappear" during standard silica gel chromatography? A1: The degradation is driven by acid-catalyzed nucleophilic aromatic substitution (SNAr) . Standard silica gel is inherently acidic, possessing surface silanol groups (Si-OH) with a pKa of ~4.5 to 5.5. When an electron-deficient chlorinated heterocycle (e.g., 2,4-dichloropyrimidine) binds to the silica, the silanol groups hydrogen-bond to the heterocyclic nitrogen. This interaction further withdraws electron density from the ring, hyper-activating the C-Cl bond. Residual moisture in the silica matrix then acts as a nucleophile, rapidly hydrolyzing the compound into a highly polar hydroxylated heterocycle (e.g., a pyrimidone) that irreversibly binds to the column[ResearchGate, 2025][1].

Q2: I am losing mass during the concentration step after column chromatography. Are chlorinated heterocycles volatile? A2: Yes, highly volatile. Halogenation increases molecular weight but does not introduce hydrogen-bond donors. In fact, the bulky chlorine atoms can disrupt crystal packing and limit intermolecular dipole-dipole interactions. Low-molecular-weight chlorinated heterocycles (like 2-chloropyridine) exhibit surprisingly high vapor pressures. When subjected to high vacuum and elevated bath temperatures during rotary evaporation, the compound easily co-distills with the solvent[Achieve Chem, 2024][2].

Q3: How do I resolve positional isomers of chlorinated heterocycles that co-elute on standard silica? A3: Positional isomers (e.g., 2-chloro vs. 3-chloroquinoline) co-elute because the highly electronegative chlorine atom dominates the molecule's overall dipole moment, masking the subtle electronic differences of the heterocyclic nitrogen[BenchChem, 2025][3]. Normal-phase silica relies primarily on dipole-dipole interactions. To resolve them, you must switch the separation mechanism. Using Reversed-Phase HPLC (RP-HPLC) with a C18 or Pentafluorophenyl (PFP) column exploits π−π interactions and subtle differences in hydrophobicity, effectively separating the isomers.

II. Troubleshooting Guides & Logical Workflows

Issue 1: Silica-Induced Hydrolysis & Degradation

If your TLC shows a clean spot before the column, but multiple baseline spots or missing mass after elution, you are experiencing silica-induced degradation.

G Start Analyze Crude Mixture (2D TLC / LC-MS) CheckDeg Is degradation observed on standard silica? Start->CheckDeg YesDeg Yes: Acidic hydrolysis or dechlorination CheckDeg->YesDeg  Yes NoDeg No: Proceed with Standard Normal Phase CheckDeg->NoDeg  No Action1 Pre-treat silica with 1% Et3N or use basic alumina YesDeg->Action1  Attempt 1 Action2 Switch to RP-HPLC (C18, neutral buffer) YesDeg->Action2  Attempt 2

Caption: Workflow for troubleshooting silica-induced degradation of heterocycles.

Issue 2: Product Loss During Rotary Evaporation

If your post-column fractions contain the product (verified by LC-MS) but your final isolated yield is near zero, your compound is evaporating under reduced pressure[Lab Unique, 2025][4].

G Start Concentrate Chlorinated Heterocycle CheckVol Is the compound highly volatile (MW < 150)? Start->CheckVol YesVol Yes: High risk of evaporative loss CheckVol->YesVol  Yes NoVol No: Standard Rotovap (40°C, low pressure) CheckVol->NoVol  No Action1 Lower bath temp to 20°C Control vacuum strictly YesVol->Action1 Action2 Use chilled condenser and bump trap Action1->Action2

Caption: Optimization workflow for rotary evaporation of volatile compounds.

III. Quantitative Data: Solvent & Method Selection

To prevent degradation and evaporative loss, purification parameters must be strictly controlled based on the compound class.

Table 1: Physicochemical Properties and Recommended Purification Parameters
Compound ClassTypical MW ( g/mol )Volatility RiskMax Rotovap Bath TempRecommended Stationary PhaseCommon Degradation Pathway
Monochloropyridines 113 - 115High20–25 °CRP-C18 or Basic AluminaEvaporative Loss
Dichloropyrimidines 148 - 150Moderate30 °CEt3N-treated Silica / RP-C18Acid-catalyzed Hydrolysis
Chloroquinolines 163 - 165Low40 °CStandard SilicaCo-elution of Isomers
Chlorinated Imidazoles 102 - 105High25 °CAmine-functionalized SilicaDechlorination / Tautomerism

IV. Self-Validating Experimental Protocols

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

Purpose: To neutralize acidic silanols and prevent the hydrolysis of sensitive chlorinated heterocycles.

Self-Validation Check: Before running the column, perform a 2D TLC. Spot the crude mixture, develop in one dimension, dry the plate, and develop again in the orthogonal dimension using the same solvent. If the spots deviate from the diagonal line, degradation is actively occurring on the silica, confirming the absolute need for this protocol.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine (Et3N). Mix thoroughly.

  • Slurry Packing: Mix standard silica gel with the Et3N-spiked non-polar solvent to create a slurry. Pour into the column and allow it to settle.

  • Equilibration (Critical Step): Flush the packed column with at least 3 Column Volumes (CV) of the Et3N-containing solvent. Causality: This ensures all acidic silanol sites are fully neutralized by the amine before the target compound is introduced.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the mobile phase and load it onto the column.

  • Elution & Monitoring: Elute using the Et3N-spiked solvent system. Monitor fractions via TLC (pre-treated with Et3N) or LC-MS.

  • Post-Purification: Immediately concentrate the fractions using Protocol B to avoid prolonged exposure to the basic amine during concentration.

Protocol B: Controlled Rotary Evaporation for Volatile Heterocycles

Purpose: To isolate low-molecular-weight chlorinated heterocycles without evaporative loss.

Self-Validation Check: Weigh your empty receiving flask before starting. If your expected product mass is missing from the main evaporation flask at the end of the process, immediately check the receiving flask. If the mass is there, your compound has co-distilled.

  • System Preparation: Empty the solvent receiving trap completely. Attach a clean bump trap to the rotary evaporator.

  • Temperature Control: Set the water bath temperature to a maximum of 20 °C to 25 °C . Do not use a heated bath for monochloropyridines or low-MW pyrimidines.

  • Condenser Chilling: Ensure the chiller circulating through the condenser is set to -10 °C or lower. Causality: A steep temperature gradient between the ambient flask and the condenser is required to trap high-vapor-pressure molecules.

  • Vacuum Regulation: Do not apply full vacuum. Use a digital vacuum controller. Gradually decrease the pressure only until the solvent begins to gently condense on the coils. For solvents like Dichloromethane (DCM), do not drop the pressure below 400 mbar.

  • Termination: Stop the rotation and release the vacuum immediately once the visible solvent is removed. Do not leave the flask spinning under vacuum to "dry" the compound; this is when the majority of product loss occurs.

V. References

  • ResearchGate Community. "Recent problems with silica gel chromatography." ResearchGate, 2025. [Link]

  • Lab Unique Technical Guide. "Rotary Evaporator Extraction Guide." Lab Unique, 2025. [Link]

  • Achieve Chem Insights. "Does Rotovap Purify?" Achieve Chem, 2024. [Link]

Sources

Technical Support Center: Purine Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for purine synthesis research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of de novo and salvage pathway experiments. Here, we address common issues encountered in the lab with in-depth explanations and actionable solutions.

I. Troubleshooting Guide: De Novo Purine Synthesis

The de novo synthesis of purine nucleotides is a fundamental cellular process where purine rings are built from simpler compounds like amino acids and bicarbonate.[1] This pathway is a cornerstone of cell growth and proliferation, making it a critical area of study.

Question 1: My cells are showing decreased proliferation and viability after treatment with a purine synthesis inhibitor, but I'm not seeing the expected accumulation of the upstream intermediate, 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP). What could be the issue?

Possible Causes and Solutions:

  • Feedback Inhibition: The accumulation of purine nucleotides like AMP and GMP can feedback-inhibit the initial and rate-limiting steps of the pathway.[2] Specifically, PRPP synthetase and glutamine PRPP amidotransferase are allosterically inhibited by these end products.[1][3] Your inhibitor might be working as expected, but the cellular response is to downregulate the entire pathway to conserve energy and resources.

    • Troubleshooting Step: Measure the intracellular pools of AMP, GMP, and IMP. A significant increase in these nucleotides alongside decreased PRPP would support this hypothesis.

  • Cellular Compensation via Salvage Pathway: Cells can compensate for a blocked de novo pathway by upregulating the purine salvage pathway, which recycles purine bases from degraded nucleic acids.[4][5] If your cell culture medium contains purine bases or nucleosides, the cells may be bypassing the inhibitor's effects.

    • Troubleshooting Step: Culture your cells in a purine-depleted medium. If the inhibitor's effect on PRPP levels becomes apparent under these conditions, it confirms that the salvage pathway was compensating.

  • Off-Target Effects of the Inhibitor: The inhibitor you are using might have off-target effects that impact other metabolic pathways, including the pentose phosphate pathway, which produces the precursor for PRPP, ribose-5-phosphate.[6]

    • Troubleshooting Step: Assess the activity of key enzymes in the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase. Additionally, perform a metabolic profiling analysis to identify any unexpected changes in related metabolic pathways.

Question 2: I am performing an enzyme activity assay for IMP dehydrogenase (IMPDH), and I'm getting inconsistent results with high background noise. How can I optimize this assay?

Possible Causes and Solutions:

  • Substrate Instability: The substrate for IMPDH, inosine monophosphate (IMP), can be unstable and may degrade over time, leading to variable results.

    • Troubleshooting Step: Prepare fresh IMP solutions for each experiment. Avoid repeated freeze-thaw cycles. You can also check the purity of your IMP stock using techniques like HPLC.

  • Interference from Other Enzymes: Crude cell lysates contain other dehydrogenases that can reduce the NAD+ co-factor, leading to a false-positive signal.

    • Troubleshooting Step: Use a specific IMPDH inhibitor, such as mycophenolic acid (MPA), as a negative control.[1][7] This will help you determine the portion of the signal that is specific to IMPDH activity. Alternatively, consider purifying IMPDH from your cell lysate.

  • Improper Assay Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity.

    • Troubleshooting Step: Optimize the assay conditions systematically. Perform a pH titration curve to find the optimal pH for your enzyme. Test a range of temperatures to ensure you are within the enzyme's stable and active range.

ParameterRecommended RangeNotes
pH 7.5 - 8.5IMPDH activity is generally optimal in a slightly alkaline environment.
Temperature 30 - 37 °CEnsure consistent temperature control throughout the assay.
[IMP] 0.1 - 1 mMSubstrate concentration should be optimized based on the Kₘ of the enzyme.
[NAD⁺] 0.5 - 2 mMEnsure NAD⁺ is not a limiting factor.
Workflow for Investigating Unexpected Proliferation Results

A Unexpected Cell Proliferation Result (e.g., resistance to inhibitor) B Hypothesis 1: Feedback Inhibition is Altered A->B C Hypothesis 2: Salvage Pathway Upregulation A->C D Hypothesis 3: Inhibitor Ineffectiveness (e.g., degradation, efflux) A->D E Measure Intracellular AMP, GMP, IMP Pools B->E Test F Culture in Purine-Depleted Medium C->F Test G Measure Inhibitor Concentration & Stability D->G Test I Conclusion: Dysregulated Feedback Control E->I Outcome H Analyze Gene Expression of Salvage Pathway Enzymes (e.g., HGPRT, APRT) F->H Further Analysis J Conclusion: Salvage Pathway is Compensating F->J Outcome K Conclusion: Issue with Inhibitor Bioavailability G->K Outcome H->J cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_products Final Products R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP IMP PRPP->IMP 10 steps (Requires Gly, Gln, Asp, THF) AMP AMP IMP->AMP GMP GMP IMP->GMP Hypoxanthine Hypoxanthine IMP_salvage IMP Hypoxanthine->IMP_salvage HGPRT Guanine Guanine GMP_salvage GMP Guanine->GMP_salvage HGPRT Adenine Adenine AMP_salvage AMP Adenine->AMP_salvage APRT IMP_salvage->AMP IMP_salvage->GMP GMP_salvage->GMP AMP_salvage->AMP

Caption: Overview of De Novo and Salvage Pathways.

References

  • Purine Synthesis - Microbe Notes. [Link]

  • Purine Biosynthesis - News-Medical. [Link]

  • Chapter 27 - Columbia University. [Link]

  • De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC. [Link]

  • Purine metabolism - Wikipedia. [Link]

  • De Novo Purine Synthesis Mnemonic for USMLE - Pixorize. [Link]

  • De Novo Purine Synthesis - Fundamentals of Molecular Biology - Biochemistry for Medicine. [Link]

  • Nucleotides: Biosynthesis and Catabolism - The Medical Biochemistry Page. [Link]

  • Purine Salvage Pathway Overview - Scribd. [Link]

  • Purine Salvage Mnemonic for USMLE - Pixorize. [Link]

  • De novo and salvage pathway of nucleotides synthesis.pptx - Slideshare. [Link]

  • 7.11: Purine de novo Biosynthesis - Biology LibreTexts. [Link]

  • REGULATION AND COORDINATION OF PURINE AND PYRIMIDINE BIOSYNTHESES IN YEAST. I. REGULATION OF PURINE BIOSYNTHESIS AND ITS RELATION TO TRANSIENT CHANGES IN INTRACELLULAR NUCLEOTIDE LEVELS - PubMed. [Link]

  • Key enzymes in the biosynthesis of purines and pyrimidines: their regulation by allosteric effectors and by phosphorylation - Portland Press. [Link]

  • PURINE SYNTHESIS - Surendranath College. [Link]

Sources

Module 1: Mastering Regiocontrol in Purine Alkylation (N7 vs. N9)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Purine Scaffold Synthesis. As a Senior Application Scientist, I frequently consult with drug development teams facing bottlenecks in multi-step purine construction. Purine derivatives are highly privileged scaffolds in medicinal chemistry, but their synthesis is notoriously complicated by regioselectivity issues and the extreme instability of key poly-nitrogenous intermediates.

This guide abandons generic advice to focus on the direct causality of these chemical behaviors, providing you with self-validating protocols to troubleshoot your most stubborn synthetic steps.

FAQ: Why do I keep getting N7/N9 mixtures during the direct alkylation of 6-chloropurine, and how can I drive the reaction to a single regioisomer?

The Causality: The purine ring system contains multiple nucleophilic nitrogen atoms. Under standard basic conditions (e.g., NaH in DMF), the alkylation of 6-chloropurine typically yields a frustrating mixture. The N9 isomer is the thermodynamically favored product due to the stabilization of the aromatic system, while the N7 isomer is often kinetically accessible depending on the electrophile's trajectory and steric bulk.

To achieve regiospecificity, you must manipulate either steric shielding or thermodynamic/kinetic parameters:

  • Proximal Shielding: You can completely block the N7 position by utilizing a proximal heteroaryl C-H bond. The steric bulk and electron cloud of the adjacent ring shield the N7 nitrogen from alkylating agents, yielding exclusive N9 alkylation (1)[1].

  • Kinetic vs. Thermodynamic Control: If the N7 isomer is your target (often required for specific antiviral nucleoside analogs), standard basic conditions will fail. Instead, utilizing Lewis acid catalysis (e.g., SnCl4) with N-trimethylsilylated purines under kinetically controlled conditions (0°C) selectively drives N7-alkylation by coordinating the transition state, whereas higher temperatures (80°C) revert the system to N9 thermodynamic preference (2)[2].

Quantitative Comparison of Alkylation Regioselectivity
Purine SubstrateReagents & CatalystTemp (°C)N9 Yield (%)N7 Yield (%)Regiocontrol Mechanism
6-(2-butylimidazol-1-yl)-2-chloropurineEthyl iodide, NaH25>99<1Proximal C-H Shielding
2-chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl iodide, NaH25~83~17Partial Shielding (Steric)
6-chloropurine (N-silylated)tert-Butyl chloride, SnCl40085Kinetic Control
6-chloropurinetert-Butyl chloride, SnCl480390Thermodynamic Control

Data synthesized from established regioselective methodologies[1],[3].

Diagnostic Workflow: Regioselective Alkylation Logic

G Start 6-Substituted Purine Decision Target Regioisomer? Start->Decision N9 N9-Alkylation (Thermodynamic Control) Decision->N9 Base + Heat (e.g., NaH, 80°C) N7 N7-Alkylation (Kinetic Control) Decision->N7 Lewis Acid (e.g., SnCl4, 0°C) N9_Detail Proximal Shielding or High Temp (ACN, 80°C) N9->N9_Detail N7_Detail N-Silylation + Low Temp (DCM, 0°C) N7->N7_Detail

Workflow for selecting kinetic vs. thermodynamic control in purine alkylation.

Self-Validating Protocol: Kinetically Controlled N7-tert-Alkylation
  • Silylation: Suspend 6-chloropurine (1.0 eq) in anhydrous hexamethyldisilazane (HMDS) (10.0 eq) with a catalytic amount of ammonium sulfate. Reflux under argon.

    • Self-Validation Checkpoint: Complete silylation is confirmed when the initially cloudy suspension transitions into a completely transparent, homogenous solution. If turbidity persists, the N-H bond has not been fully protected.

  • Concentration: Evaporate excess HMDS under high vacuum to yield the N-trimethylsilylated intermediate as a highly moisture-sensitive solid. Proceed immediately.

  • Alkylation: Dissolve the silylated purine in anhydrous dichloromethane (DCM) and cool strictly to 0°C. Add tert-butyl chloride (1.5 eq), followed by the dropwise addition of SnCl4 (1.2 eq).

  • Quenching & Isolation: Stir at 0°C for 2 hours. Quench carefully with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract with DCM, dry over MgSO4, and purify via flash chromatography.

Module 2: Stabilizing Intermediates in the Traube Synthesis

FAQ: My 4,5-diaminopyrimidine intermediate rapidly degrades into a dark tar before I can cyclize it. How do I manage its stability?

The Causality: The classic Traube purine synthesis involves the nitrosation of a pyrimidine, followed by reduction to a 4,5-diaminopyrimidine, and final cyclization with formic acid (4)[4]. The 4,5-diaminopyrimidine intermediate is highly electron-rich. Its highest occupied molecular orbital (HOMO) is exceptionally high in energy, making it a prime target for rapid aerial oxidation by triplet oxygen, leading to complex polymeric degradation.

To prevent this, you must eliminate the isolation step. The reduction of the nitroso precursor and the subsequent cyclization must be performed as a continuous, one-pot sequence.

Diagnostic Workflow: Traube Synthesis Intermediates

G Step1 Pyrimidine Precursor Step2 Nitrosation (<10°C) Step1->Step2 Step3 Nitroso Intermediate Step2->Step3 Step4 In Situ Reduction Step3->Step4 Do not isolate Step5 4,5-Diaminopyrimidine (Oxidation Prone) Step4->Step5 Step6 Formic Acid Cyclization Step5->Step6 Immediate heating Step7 Purine Scaffold Step6->Step7

One-pot reduction and cyclization workflow to prevent diamine oxidation.

Self-Validating Protocol: One-Pot Traube Reduction and Cyclization
  • Nitrosation: Dissolve 2,4-diamino-6-hydroxypyrimidine in formamide. Cool to 4°C in an ice-water bath. Slowly add a solution of sodium nitrite dissolved in a mixture of formamide and 98% formic acid, ensuring the internal temperature never exceeds 10°C[4].

  • In Situ Reduction: To the resulting brightly colored nitroso suspension, add sodium bisulfite (NaHSO3) directly to the reaction vessel.

    • Self-Validation Checkpoint: The successful reduction of the nitroso intermediate is visually confirmed by an immediate color shift from a deep crimson/orange to a pale yellow or colorless solution. Failure to observe this color change indicates incomplete reduction; heating at this stage will lead to degradation rather than cyclization.

  • Immediate Cyclization: Do not attempt to isolate or expose the diamine to air. Immediately heat the reaction mixture to 80°C for 1 hour[4]. The formic acid already present in the mixture acts as the carbon donor for the imidazole ring closure.

  • Isolation: Cool the mixture to room temperature and precipitate the final purine product by carefully adjusting the pH to neutral.

References

  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 . nih.gov. 1

  • A Comparative Guide to Purine Synthesis: Exploring Alternatives to Aminomalononitrile . benchchem.com. 4

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents . nih.gov. 2

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents | ACS Omega . acs.org. 3

Sources

workup procedure for 2,6-dichloropurine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Purine Chemistry . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and procedural challenges associated with the synthesis, workup, and purification of 2,6-dichloropurine (2,6-DCP) and its derivatives.

2,6-Dichloropurine is a highly versatile, yet temperamental, electrophilic building block used extensively in the development of nucleoside analogs, antiviral agents, and target-specific kinase inhibitors. The protocols below are engineered as self-validating systems—meaning each step contains internal checks (e.g., pH monitoring, specific TLC solvent systems) to ensure your workflow remains on track before proceeding to the next phase.

Module 1: Core Reaction & Workup Workflows

To establish a baseline for troubleshooting, review the standardized pathways for synthesizing and functionalizing 2,6-dichloropurine.

SynthesisWorkup Start 2-Amino-6-chloropurine + Chlorinating Agent Rxn Chlorination Reaction (15-20°C) Start->Rxn Quench Aqueous Quench (Ice-cold H2O) Rxn->Quench Monitor by HPLC Extract Liquid-Liquid Extraction (EtOAc) Quench->Extract pH control Wash Wash Phase (Aq. Na2S2O3) Extract->Wash Cryst Crystallization (Boiling H2O) Wash->Cryst Concentrate Product Pure 2,6-Dichloropurine Cryst->Product Filter & Dry

Caption: Workflow for the synthesis and aqueous workup of 2,6-dichloropurine.

SubstitutionWorkup DCP 2,6-Dichloropurine Rxn SNAr Reaction (50°C or Microwave) DCP->Rxn Reagents Amine (1.1 eq), DIPEA Solvent: EtOH Reagents->Rxn Evap Solvent Evaporation in vacuo Rxn->Evap Complete by TLC Purif Silica Gel Chromatography (CH2Cl2:MeOH) Evap->Purif Load crude C6 2-Chloro-6-aminopurine (Target) Purif->C6 Major fraction C2 2,6-Diaminopurine (Byproduct) Purif->C2 Minor fraction

Caption: Regioselective C6-amination workup and purification workflow.

Module 2: Troubleshooting Guide & FAQs

Q1: During the aqueous workup of my chlorination reaction, my yield of 2,6-dichloropurine is exceptionally low (<30%). Why is it staying in the aqueous phase? Causality & Solution: 2,6-Dichloropurine possesses moderate solubility in water, especially if the aqueous phase becomes slightly basic or if the volume is too large. To drive the product into the organic layer, you must perform the extraction using a highly polar organic solvent like ethyl acetate (EtOAc) (1[1]). Self-Validation: Before discarding the aqueous layer, check its UV absorbance. 2,6-DCP has a strong UV max at 275 nm (pH 1). If absorbance is high, saturate the aqueous layer with NaCl (salting out) and extract two more times with EtOAc.

Q2: I am attempting a regioselective C6-amination, but my workup yields a complex mixture containing the 2,6-diamino byproduct. How do I prevent over-reaction? Causality & Solution: The C6 position of the purine ring is highly electrophilic and reacts first in Nucleophilic Aromatic Substitution (SNAr) reactions. However, if excess amine is used or if the reaction is heated excessively, the C2 chlorine will also undergo substitution, yielding the 2,6-diamino derivative (2[2]). Solution: Strictly limit the amine to 1.1 equivalents. During workup, evaporate the solvent completely in vacuo and purify via silica gel chromatography using a CH₂Cl₂:MeOH (94:6 v/v) gradient. The mono-substituted product will elute cleanly before the highly polar diamino byproduct.

Q3: How do I safely quench a chlorination reaction (using POCl₃ or similar agents) to isolate 2,6-DCP without hydrolyzing the newly formed C-Cl bonds? Causality & Solution: Chlorinating agents react violently with water, generating intense localized heat and HCl. This combination causes rapid acid-catalyzed hydrolysis of the 6-chloro position back to a hydroxyl group. Solution: Perform a reverse quench . Slowly drip the reaction mixture into a large volume of vigorously stirred crushed ice. Keep the internal temperature strictly below 10°C. Neutralize promptly to pH 6.5–7.5 to stabilize the product before extraction (3[3]).

Q4: My N9-alkylation workup yields two closely eluting spots on TLC. What are they, and how do I isolate the correct one? Causality & Solution: Purines undergo tautomerization, meaning alkylation can occur at both the N9 and N7 positions. Solution: The two spots are regioisomers. The N9-alkylated product is generally less polar than the N7-isomer. Evaporate the DMF/solvent under reduced pressure, filter out inorganic salts (like K₂CO₃), and use flash column chromatography. The N9-isomer will elute first on normal-phase silica (4[4]).

Module 3: Quantitative Data & Physicochemical Parameters

Understanding the physical properties of 2,6-DCP is critical for designing an efficient workup. The table below summarizes the key parameters you must account for during isolation.

ParameterValue / CharacteristicWorkup Implication
Water Solubility Sparingly soluble in cold water; soluble in boiling water.Enables highly effective recrystallization from boiling H₂O (approx. 150 parts H₂O) (5[5]).
Organic Solubility Soluble in Ethyl Acetate (EtOAc), Acetone, and Isopropanol.EtOAc is the mandatory solvent for liquid-liquid extraction from aqueous quenches (1[1]).
Regioselectivity (C6 vs C2) C6 is significantly more electrophilic than C2.Allows for selective mono-substitution at C6 at room temp to 50°C. C2 requires higher heat (e.g., 150°C) (2[2]).
UV Absorbance (λ max) 275 nm (at pH 1); 280 nm (at pH 11).Set HPLC/UV detectors to 275 nm to monitor extraction efficiency and fraction collection (5[5]).

Module 4: Step-by-Step Validated Methodologies

Protocol A: Liquid-Liquid Extraction and Isolation of 2,6-Dichloropurine (Post-Chlorination)

Use this protocol after chlorinating 2-amino-6-chloropurine or xanthine.

  • Thermal Control & Quenching: Transfer the crude reaction mixture into an addition funnel. Slowly drip the mixture into a beaker containing crushed ice and water (10x the reaction volume) under vigorous magnetic stirring. Validation: Ensure the internal temperature never exceeds 10°C to prevent product hydrolysis.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract with Ethyl Acetate (4 × volume equal to the aqueous layer).

  • Neutralization Wash: Wash the combined organic (EtOAc) layers with 12% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual oxidative/chlorinating species, followed by a single wash with saturated brine (1[1]).

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure until a white/yellowish precipitate begins to form.

  • Crystallization: Dissolve the crude solid in boiling water (approx. 150 mL per 1 gram of product) or hot isopropanol. Allow to cool slowly to room temperature, then transfer to a 4°C fridge overnight. Filter the purified crystals and dry at 100°C to a constant weight (5[5]).

Protocol B: Workup for C6-Amination of 2,6-Dichloropurine

Use this protocol for isolating 2-chloro-6-amino-9-alkylpurine derivatives.

  • Reaction Termination: Once TLC confirms the complete consumption of the 2,6-DCP starting material, cool the reaction vessel to room temperature.

  • Solvent Removal: Remove the reaction solvent (e.g., EtOH, 1-butanol, or isopropanol) completely in vacuo. Causality: Leaving polar protic solvents in the crude mixture will cause severe peak tailing and poor resolution during normal-phase silica chromatography.

  • Crude Reconstitution & Dry Loading: Dissolve the resulting brown syrup in a minimal amount of CH₂Cl₂. If the residue is poorly soluble, add 2-3 grams of silica gel to the flask and evaporate to dryness to create a dry-load powder.

  • Chromatographic Purification: Load the sample onto a silica gel column. Elute using a gradient of CH₂Cl₂ to CH₂Cl₂:MeOH (94:6 v/v). Validation: Monitor fractions via TLC (UV 254 nm). The target mono-substituted 2-chloro-6-aminopurine will elute first (Rf ≈ 0.55 in 94:6 CH₂Cl₂:MeOH), cleanly separating from any unreacted amine or di-substituted byproducts (2[2]).

References

  • Google Patents. US6455696B2 - Process for preparing 2,6-dichloropurine.
  • PMC (National Institutes of Health). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Available at:[Link]

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Validation & Comparative

A Comparative Guide to Cyclin-Dependent Kinase (CDK) Inhibitors: Positioning 2,6-Dichloro-8,9-dimethyl-9H-purine in the Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cell cycle regulation, cyclin-dependent kinases (CDKs) stand as central conductors, orchestrating the precise timing and progression of cellular division. Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. This guide provides a comparative analysis of various CDK inhibitors, with a special focus on the emerging class of 2,6,9-trisubstituted purines, exemplified by 2,6-Dichloro-8,9-dimethyl-9H-purine. While specific experimental data for this particular compound is limited in the public domain, we will extrapolate its potential based on the well-documented activities of its structural analogs and contrast them with established clinical and preclinical CDK inhibitors.

The Central Role of CDKs in Cell Cycle and Cancer

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. This process is governed by the sequential activation and deactivation of various CDKs, which form active complexes with their regulatory partners, the cyclins. Key transitions in the cell cycle, such as the G1/S and G2/M checkpoints, are controlled by specific CDK-cyclin pairs.[1] In many cancers, aberrant signaling pathways lead to the hyperactivation of these kinases, resulting in uncontrolled cell proliferation and tumor growth.[2] Therefore, inhibiting CDKs presents a rational and effective strategy for cancer therapy.

A Landscape of CDK Inhibitors: From Broad-Spectrum to Selective Agents

The development of CDK inhibitors has evolved from early, broad-spectrum agents to highly selective molecules with improved therapeutic windows. These can be broadly categorized as follows:

  • Pan-CDK Inhibitors: These first-generation inhibitors, such as Flavopiridol and Roscovitine, target a wide range of CDKs.[3][4] While demonstrating anti-proliferative activity, their lack of specificity often leads to off-target effects and associated toxicities.[4]

  • Selective CDK4/6 Inhibitors: A major breakthrough in the field was the development of inhibitors highly selective for CDK4 and CDK6, key regulators of the G1/S phase transition. This class includes the FDA-approved drugs Palbociclib, Ribociclib, and Abemaciclib, which have transformed the treatment landscape for certain types of breast cancer.[5][6]

  • Other Selective CDK Inhibitors: Research is ongoing to develop inhibitors for other specific CDKs, such as CDK2 and CDK9, which are implicated in various cancers and therapeutic resistance.[7][8]

The Promise of 2,6,9-Trisubstituted Purines: A Focus on 2,6-Dichloro-8,9-dimethyl-9H-purine

2,6-Dichloro-8,9-dimethyl-9H-purine belongs to the class of 2,6,9-trisubstituted purines, a scaffold that has been extensively explored for its potent and diverse biological activities, including the inhibition of CDKs.[5][9][10] The purine core mimics the structure of ATP, the natural substrate for kinases, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of CDKs.[10]

Comparative Analysis of CDK Inhibitors

To provide a clear comparison, the following table summarizes the key characteristics of representative CDK inhibitors. It is important to reiterate that the data for 2,6,9-trisubstituted purines is generalized from published analogs of 2,6-Dichloro-8,9-dimethyl-9H-purine.

Inhibitor ClassRepresentative Compound(s)Primary CDK TargetsKey Characteristics
2,6,9-Trisubstituted Purines Analogs of 2,6-Dichloro-8,9-dimethyl-9H-purineVaries with substitution (often CDK1, CDK2, CDK5, CDK9)Potent, ATP-competitive inhibition. The selectivity can be tuned through chemical modification.[5][9][10]
Selective CDK4/6 Inhibitors Palbociclib, Ribociclib, AbemaciclibCDK4, CDK6High selectivity for CDK4/6, leading to G1 cell cycle arrest. Clinically approved for HR+/HER2- breast cancer.[5][6]
Pan-CDK Inhibitors Flavopiridol, RoscovitineMultiple CDKs (e.g., CDK1, 2, 4, 6, 7, 9)Broad-spectrum activity, can induce both cell cycle arrest and apoptosis. Higher potential for off-target effects.[3][4]

Experimental Protocols for Evaluating CDK Inhibitors

The characterization of a novel CDK inhibitor like 2,6-Dichloro-8,9-dimethyl-9H-purine involves a series of well-established in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific CDK-cyclin complex.

Principle: A recombinant CDK-cyclin enzyme is incubated with a substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb) and ATP. The inhibitor is added at varying concentrations, and the level of substrate phosphorylation is quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

    • Dilute the recombinant CDK/cyclin enzyme and the substrate to their working concentrations in the kinase buffer.

    • Prepare a stock solution of the test compound (e.g., 2,6-Dichloro-8,9-dimethyl-9H-purine) in DMSO and create a serial dilution.

  • Reaction Setup (in a 96- or 384-well plate):

    • Add the kinase buffer to all wells.

    • Add the test compound dilutions to the experimental wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

    • Add the substrate to all wells except the background control.

    • Initiate the reaction by adding the CDK/cyclin enzyme to all wells except the background control.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.[11]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a purified, recombinant enzyme-substrate system allows for the direct assessment of the inhibitor's effect on the target kinase, independent of cellular factors. The choice of detection method often depends on the desired throughput and safety considerations (luminescence assays are generally preferred for high-throughput screening over radiometric methods).

Cell Viability (MTT) Assay

This assay assesses the effect of the CDK inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][13][14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the CDK inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Causality Behind Experimental Choices: The MTT assay is a widely used and cost-effective method for initial screening of the antiproliferative effects of a compound. The incubation time is chosen to allow for sufficient cell doubling time to observe a significant effect of the cell cycle inhibitor.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a CDK inhibitor.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[15][16] The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that depicts the distribution of the cell population across the different cell cycle phases.

Step-by-Step Methodology:

  • Cell Treatment: Culture and treat cells with the CDK inhibitor as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[15]

  • Staining: Treat the cells with RNase A to remove RNA, which can also be stained by PI. Then, stain the cells with a PI solution.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate a DNA content histogram. The G0/G1 peak will have a 2N DNA content, while the G2/M peak will have a 4N DNA content. The S phase cells will have a DNA content between 2N and 4N. Quantify the percentage of cells in each phase of the cell cycle.

Causality Behind Experimental Choices: Fixing the cells with ethanol is crucial for allowing the PI dye to enter the cells and bind to the DNA. RNase A treatment ensures that the fluorescence signal is specific to DNA content. This method provides direct evidence of the inhibitor's effect on cell cycle progression.

Visualizing the Mechanisms

CDK Signaling Pathway and Inhibition

Caption: Inhibition of the CDK4/6-Cyclin D complex by a CDK inhibitor prevents the phosphorylation of Rb, leading to cell cycle arrest in the G1 phase.

Experimental Workflow for CDK Inhibitor Evaluation

Experimental_Workflow Start Start: Novel Compound (2,6-Dichloro-8,9-dimethyl-9H-purine) Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Direct Target Inhibition (IC50) Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability Antiproliferative Effects (GI50) Data_Analysis Data Analysis and Interpretation Kinase_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Mechanism of Action Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: A typical workflow for the preclinical evaluation of a novel CDK inhibitor, from initial in vitro screening to cell-based mechanistic studies.

Conclusion

The landscape of CDK inhibitors is continually evolving, with a clear trajectory towards more selective and potent agents. While established drugs like Palbociclib have set a high bar, the chemical diversity of scaffolds like the 2,6,9-trisubstituted purines offers exciting opportunities for the development of novel therapeutics. Although specific data for 2,6-Dichloro-8,9-dimethyl-9H-purine remains to be published, the strong preclinical and clinical validation of other CDK inhibitors, coupled with the proven potential of the purine scaffold, provides a compelling rationale for its further investigation. The experimental protocols outlined in this guide provide a robust framework for characterizing its activity and elucidating its mechanism of action, paving the way for its potential translation into a valuable tool for cancer research and therapy.

References

  • Schultz, P. G., et al. (1999). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. Chemistry & Biology, 6(8), 515-521. [Link]

  • Meijer, L., et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. Molecules, 23(11), 2932. [Link]

  • AstraZeneca AB. (2024). Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers. ACS Medicinal Chemistry Letters. [Link]

  • Kim, J., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Molecules, 27(17), 5483. [Link]

  • Krystof, V., et al. (2006). 2,6,9-trisubstituted purines: Optimization towards highly potent and selective CDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(17), 4557-4560. [Link]

  • Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 139. [Link]

  • Wang, S., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry, 10, 888635. [Link]

  • Kumar, A., et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic Chemistry, 149, 107699. [Link]

  • AstraZeneca AB. (2025). Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers. ACS Publications. [Link]

  • Luxembourg Institute of Health. (2024). Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. Luxembourg Institute of Health Research Portal. [Link]

  • Morales, J. C., et al. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)- 9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 79, 239-247. [Link]

  • Ali, I., et al. (2026). Design, synthesis and biological evaluation of novel C-6 and N-9 modified purine nucleosides as EGFR kinase inhibitor. ResearchGate. [Link]

  • Morales, J. C., et al. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European journal of medicinal chemistry, 79, 239-247. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • JoVE. (2018). Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. Journal of Visualized Experiments. [Link]

  • Schönthal, A. H. (2004). Measuring Cyclin-Dependent Kinase Activity. Methods in Molecular Biology, 280, 105-115. [Link]

  • Hsieh, T. C., et al. (2009). The 2,6-disubstituted purine reversine induces growth arrest and polyploidy in human cancer cells. International Journal of Oncology, 34(5), 1447-1453. [Link]

  • Morales, J. C., et al. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 20(4), 6808-6826. [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. ResearchGate. [Link]

  • Rosania, G. R., et al. (2000). A cyclin-dependent kinase inhibitor inducing cancer cell differentiation: Biochemical identification using Xenopus egg extracts. Proceedings of the National Academy of Sciences, 97(14), 7794-7799. [Link]

  • Kim, H. J., & Lee, J. Y. (2013). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 103(1), 7-3. [Link]

  • Li, Y., et al. (2025). Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. Chemical Biology & Drug Design, 105(2), e70062. [Link]

  • Zhang, Q., et al. (2013). Synthesis and biological evaluation of 2,6-dichloropurine bicyclonucleosides containing a triazolyl-carbohydrate moiety. Carbohydrate research, 382, 65-70. [Link]

  • Li, Y., et al. (2026). Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. ResearchGate. [Link]

  • Vesely, J., et al. (2013). A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors. Journal of medicinal chemistry, 56(15), 6035-6045. [Link]

  • ResearchGate. (n.d.). Alkylation of 2,6-dichloro-9H-purine. ResearchGate. [Link]

  • PubChem. (n.d.). 2,6-dichloro-9-methyl-9H-purine. PubChem. [Link]

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  • Havlicek, L., et al. (2003). 2,6,8,9-tetrasubstituted purines as new CDK1 inhibitors. Bioorganic & medicinal chemistry letters, 13(18), 3231-3234. [Link]

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A Senior Application Scientist's Guide to Comparing the Biological Activity of Substituted Purine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the biological activities of substituted purine analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the anticancer, antiviral, and kinase inhibitory properties of these versatile compounds, supported by experimental data and detailed protocols.

Introduction to Purine Analogs: A Privileged Scaffold in Drug Discovery

Purine analogs are a class of molecules that mimic the structure of natural purines, adenine and guanine, which are fundamental components of DNA and RNA.[1][2] This structural similarity allows them to interfere with various cellular processes, making them highly valuable in the development of therapeutics.[3] By modifying the purine core at various positions, medicinal chemists can fine-tune the biological activity of these analogs, leading to the discovery of potent drugs for a range of diseases, including cancers and viral infections.[4][5]

The primary mechanism of action for many purine analogs involves their intracellular conversion to active triphosphate forms, which can then be incorporated into DNA or RNA, leading to chain termination and cell death (apoptosis).[1] Others function by inhibiting key enzymes involved in nucleic acid synthesis or cellular signaling pathways.[3][5] This guide will explore these mechanisms in the context of their specific biological activities.

I. Anticancer Activity of Substituted Purine Analogs

Purine analogs have long been a cornerstone of cancer chemotherapy, particularly for hematological malignancies.[2][3] Their ability to disrupt DNA synthesis makes them highly effective against rapidly proliferating cancer cells.[1]

Comparative Performance Data: Cytotoxicity of Purine Analogs

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the IC50 values of several well-known purine analogs against various cancer cell lines.

Purine AnalogCancer TypeCell LineIC50 (µM)Reference
CladribineAcute Promyelocytic LeukemiaHL-600.04[6]
CladribineT-cell Acute Lymphoblastic LeukemiaMOLT-40.02[6]
CladribineAcute Monocytic LeukemiaTHP-10.12[6]
NelarabineT-cell Acute Lymphoblastic LeukemiaMOLT-42[6]
NelarabineT-cell LeukemiaJURKAT5[6]
PU1-1KRAS G12D Mutant CancerAGS~3.6[3]
PU1-1KRAS G12D Mutant CancerSNU1197~3.6[3]
PU1-1KRAS G12D Mutant CancerAsPC1~3.6[3]
Structure-Activity Relationship (SAR) Insights

The anticancer activity of purine analogs is highly dependent on the nature and position of their substituents. For instance, modifications at the C2, C6, and N9 positions of the purine ring have been shown to significantly influence their cytotoxicity and selectivity. The development of compounds like PU1-1, which specifically target mutations such as KRAS G12D, highlights the potential for creating highly targeted cancer therapies.[3]

General Mechanism of Action for Anticancer Purine Analogs

Purine_Analog Substituted Purine Analog Cellular_Uptake Cellular Uptake Purine_Analog->Cellular_Uptake Phosphorylation Intracellular Phosphorylation (Active Triphosphate Form) Cellular_Uptake->Phosphorylation DNA_Polymerase Inhibition of DNA Polymerase Phosphorylation->DNA_Polymerase DNA_Incorporation Incorporation into DNA Phosphorylation->DNA_Incorporation Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination DNA_Incorporation->Chain_Termination Apoptosis Apoptosis (Programmed Cell Death) Chain_Termination->Apoptosis

Caption: General mechanism of anticancer purine analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Substituted purine analogs

  • MTT solution (5 mg/mL in PBS)[8]

  • DMSO[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with a serial dilution of the purine analogs and incubate for 48-72 hours.[6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Purine Analogs Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

II. Antiviral Activity of Substituted Purine Analogs

Many purine analogs exhibit potent antiviral activity, particularly against herpesviruses and other DNA viruses.[5] Acyclovir and its derivatives are prime examples of successful antiviral drugs based on a purine scaffold.

Comparative Performance Data: Antiviral Efficacy of Purine Analogs

The 50% effective concentration (EC50) is used to quantify the antiviral activity of a compound.

Purine AnalogVirusCell LineEC50 (µM)Reference
RoscovitineHSV-1KB38[9]
RoscovitineHCMV-40[9]
OlomoucineHSV-1->100[9]
C1PMMoV-37.0 (inactivating)[10]
C22PMMoV-13.7 (inactivating)[10]
2iInfluenza A H1N1-57.5[11]
5iInfluenza A H1N1-24.3[11]
Structure-Activity Relationship (SAR) Insights

For antiviral purine analogs, modifications to the sugar moiety or its acyclic side chain are critical for activity. The presence of a hydroxyl group that can be phosphorylated by viral kinases is often a key feature for selective antiviral action. The structure-activity relationship of purine morpholine nucleoside analogues shows that the type and position of substituents on the purine ring significantly influence their antiviral potency against Pepper mild mottle virus (PMMoV).[10]

General Mechanism of Action for Antiviral Purine Analogs

Purine_Analog Substituted Purine Analog Viral_Kinase Phosphorylation by Viral Kinase Purine_Analog->Viral_Kinase Cellular_Kinases Phosphorylation by Cellular Kinases Viral_Kinase->Cellular_Kinases Active_Triphosphate Active Triphosphate Form Cellular_Kinases->Active_Triphosphate Viral_DNA_Polymerase Inhibition of Viral DNA Polymerase Active_Triphosphate->Viral_DNA_Polymerase DNA_Incorporation Incorporation into Viral DNA Active_Triphosphate->DNA_Incorporation Chain_Termination Viral DNA Chain Termination Viral_DNA_Polymerase->Chain_Termination DNA_Incorporation->Chain_Termination Inhibition_Replication Inhibition of Viral Replication Chain_Termination->Inhibition_Replication

Caption: General mechanism of antiviral purine analogs.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for assessing the efficacy of antiviral compounds.[12]

Materials:

  • 24- or 6-well plates

  • Host cell line

  • Virus stock

  • Complete culture medium

  • Substituted purine analogs

  • Overlay medium (e.g., containing agarose or carboxymethylcellulose)[13]

  • Crystal violet or Neutral Red staining solution[13]

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.[14]

  • Infection: Infect the cell monolayer with a known amount of virus for 1-2 hours.[12]

  • Compound Treatment: Remove the virus inoculum and add the overlay medium containing serial dilutions of the purine analogs.[12]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Remove the overlay and stain the cells with crystal violet. Plaques will appear as clear zones.[12]

  • Data Analysis: Count the number of plaques and calculate the EC50 value.[12]

Start Seed Host Cells Infect Infect with Virus Start->Infect Treat Add Overlay with Purine Analogs Infect->Treat Incubate Incubate for Plaque Formation Treat->Incubate Stain Stain with Crystal Violet Incubate->Stain Count Count Plaques Stain->Count Analyze Calculate EC50 Count->Analyze

Caption: Workflow for the plaque reduction assay.

III. Kinase Inhibitory Activity of Substituted Purine Analogs

Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer.[5] Purine analogs have emerged as a significant class of kinase inhibitors due to their ability to mimic ATP, the natural substrate for kinases.[5]

Comparative Performance Data: Kinase Inhibition by Purine Analogs
Purine AnalogTarget KinaseIC50 (µM)Reference
OlomoucineCDK1/cyclin B7[1]
OlomoucineCDK2/cyclin A7[1]
OlomoucineCDK2/cyclin E7[1]
OlomoucineCDK5/p353[1]
QuercetinPI3Kγ3.8[15]
WogoninCDK90.19[15]
Structure-Activity Relationship (SAR) Insights

The kinase inhibitory activity of purine analogs is highly dependent on the substituents at the C2, N6, and N9 positions.[1] For example, in the case of olomoucine and its derivatives, specific substitutions at these positions confer selectivity for certain cyclin-dependent kinases (CDKs).[1] The development of highly selective kinase inhibitors is a major goal in drug discovery to minimize off-target effects.

General Mechanism of Action for Purine Analog Kinase Inhibitors

Purine_Analog Substituted Purine Analog ATP_Binding_Site ATP Binding Site Purine_Analog->ATP_Binding_Site Kinase Protein Kinase Kinase->ATP_Binding_Site Competitive_Inhibition Competitive Inhibition ATP_Binding_Site->Competitive_Inhibition Phosphorylation_Blocked Substrate Phosphorylation Blocked Competitive_Inhibition->Phosphorylation_Blocked Downstream_Signaling Inhibition of Downstream Signaling Phosphorylation_Blocked->Downstream_Signaling

Caption: General mechanism of purine analog kinase inhibitors.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.[16]

Materials:

  • 384-well plates

  • Purified kinase

  • Kinase substrate

  • ATP

  • Substituted purine analogs

  • Assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the purine analogs in DMSO.[16]

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and purine analog.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent, which stops the kinase reaction and generates a luminescent signal.[16]

  • Luminescence Measurement: Measure the luminescence using a plate reader.[16]

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Start Prepare Reagents Dispense Dispense Kinase, Substrate, and Purine Analog Start->Dispense Initiate Add ATP to Initiate Reaction Dispense->Initiate Incubate Incubate at RT Initiate->Incubate Add_Reagent Add Luminescence Reagent Incubate->Add_Reagent Read Measure Luminescence Add_Reagent->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a luminescence-based kinase assay.

Conclusion

Substituted purine analogs represent a highly versatile and clinically important class of compounds. Their ability to modulate fundamental cellular processes has led to the development of effective anticancer, antiviral, and kinase-inhibiting drugs. The structure-activity relationships discussed in this guide provide a framework for the rational design of new and improved purine-based therapeutics. The detailed experimental protocols offer a practical resource for researchers to evaluate the biological activity of novel purine analogs in a reliable and reproducible manner.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Veselý, J., Havlíček, L., Strnad, M., Blow, J. J., Huteň, A., Palmer, G. H., & Lane, D. P. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European journal of biochemistry, 224(3), 771–786. [Link]

  • De la Fuente, C., Maddukuri, A., Wu, S., Kehn-Hall, K., & Kashanchi, F. (2003). Inhibition of cyclin-dependent kinase 1 by purines and pyrrolo[2,3-d]pyrimidines does not correlate with antiviral activity. Antimicrobial agents and chemotherapy, 47(9), 2776–2783. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Singh, A., Kumar, A., Singh, S., & Kumar, V. (2024). Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. Bioorganic & medicinal chemistry, 102, 117621. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay - Antiviral. Retrieved from [Link]

  • Sharma, A., Kumar, P., & Singh, R. (2014). Purine analogues as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 14(10), 844–856. [Link]

  • Watschinger, K., Keller, M. A., Golderer, G., Hermann, M., Maglione, M., Sarg, B., Lindner, H., & Werner-Felmayer, G. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules (Basel, Switzerland), 25(22), 5336. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest. Retrieved from [Link]

  • Gorshkov, V., An, M., & Wind-Rotolo, M. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules (Basel, Switzerland), 26(12), 3658. [Link]

  • Benci, K., Perković, I., Opačak-Bernardi, T., Cazin, I., Martin-Kleiner, I., Kraljević-Pavelić, S., & Zorc, B. (2011). Novel 1,2,4-triazole and purine acyclic cyclopropane nucleoside analogues: synthesis, antiviral and cytostatic activity evaluations. Antiviral chemistry & chemotherapy, 21(6), 221–230. [Link]

  • Sainova, I., Georgieva, M., & Tsvetkov, S. (2024). Determination of non-cytotoxic antiviral concentrations of purine and indole derivatives in vitro. Biotechnology & Biotechnological Equipment, 38(1), 217-224. [Link]

  • Li, Y., Zhang, T., Jiang, Y., & Li, Z. (2025). Antiviral activity and mechanism of purine morpholine nucleoside analogues incorporating a sulfonamide fragment. Journal of ethnopharmacology, 341, 118049. [Link]

  • Virology Research Services. (2022, August 10). Measuring infectious virus: the plaque assay. [Link]

  • Murty, M. S. R., Ram, K. R., Rao, R. V., & Anto, R. J. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Table]. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]

  • Mendoza, E. J., Manguiat, K., Wood, M., & Du, Y. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. Current protocols in microbiology, 57(1), e109. [Link]

  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]

Sources

structure-activity relationship (SAR) of 2,6,9-trisubstituted purines

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2,6,9-Trisubstituted Purines as Kinase Inhibitors

Introduction: The Versatile Purine Scaffold in Drug Discovery

Purines are a fundamental class of heterocyclic compounds, integral to a vast array of biological processes.[1] Their ubiquitous presence in cellular signaling and metabolism has made them a privileged scaffold in the design of therapeutic agents.[1] Among these, 2,6,9-trisubstituted purines have emerged as a particularly fruitful area of research, yielding potent inhibitors of various protein kinases.[1][2] The strategic modification of substituents at the 2, 6, and 9 positions of the purine ring allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, with a focus on their development as anticancer agents through the inhibition of cyclin-dependent kinases (CDKs) and other key oncogenic kinases.

The Core Logic: Targeting the Kinase ATP-Binding Site

The primary mechanism by which 2,6,9-trisubstituted purines exert their therapeutic effect is through competitive inhibition of the ATP-binding site of protein kinases.[3] The purine core itself mimics the adenine base of ATP, anchoring the inhibitor within the active site.[3] The substituents at the C2, C6, and N9 positions then project into distinct pockets of the ATP-binding cleft, allowing for the optimization of potency and selectivity. Understanding the interplay between these substituents and the amino acid residues of the target kinase is paramount for rational drug design.

Dissecting the Structure-Activity Relationship: A Positional Analysis

The biological activity of 2,6,9-trisubstituted purines is exquisitely sensitive to the nature of the chemical groups at each of the three variable positions. The following sections dissect the SAR for each position, drawing on extensive experimental data from the literature.

The C6-Position: Gateway to Potency and Selectivity

The C6 position is arguably the most critical for achieving high-potency kinase inhibition. Substituents at this position often extend towards the solvent-exposed region of the ATP-binding site and can form crucial interactions with the protein.

A seminal example is the development of Roscovitine , a potent CDK inhibitor.[3] Roscovitine features a benzylamino group at the C6 position, which occupies a hydrophobic pocket in the CDK2 active site.[3] This interaction is a key determinant of its inhibitory activity.

Subsequent research has explored a wide array of C6 substituents:

  • Arylpiperazinyl Systems: The introduction of an arylpiperazinyl moiety at the C6 position has been shown to be highly beneficial for cytotoxic activity against various cancer cell lines.[4][5] This bulky group can establish extensive van der Waals contacts and hydrogen bonds, enhancing binding affinity.

  • Biarylmethylamino Groups: A series of 2-substituted-6-biarylmethylamino-9-cyclopentylpurine derivatives have demonstrated potent CDK inhibitory and antiproliferative effects.[6] The extended aromatic system allows for additional interactions within the kinase active site.

  • Anilino vs. Benzylamino Moieties: In a study comparing 6-anilinopurines and 6-benzylaminopurines, the aniline-type conjugates exhibited significant cytotoxic activity correlated with FLT3-ITD and PDGFRα inhibition.[2] In contrast, the corresponding benzylaminopurines showed suppressed activity against these tyrosine kinases, despite comparable CDK2 inhibition, highlighting how subtle changes at C6 can dramatically alter the selectivity profile.[2]

The C2-Position: Fine-Tuning and Specificity

While the C6 position often dictates overall potency, the C2 substituent plays a crucial role in modulating selectivity and can contribute significantly to binding affinity.

  • Hydroxyalkylamino Groups: For a series of Roscovitine derivatives, the presence of a 2-(hydroxyalkylamino) moiety strongly correlated with anti-CDK2 activity and cytotoxic potency.[7][8] The hydroxyl group can act as a hydrogen bond donor or acceptor, forming specific interactions with the kinase.

  • Aromatic and Heteroaromatic Substituents: The introduction of various heteroaryl groups at the C2 position has been explored to optimize CDK12 inhibition.[9] For instance, a 3-pyridyl group at this position, in combination with specific C6 and N9 substituents, resulted in potent and selective CDK12 inhibitors.[9]

  • Steric Hindrance: 3D-QSAR studies have revealed that bulky substituents at the C2 position can be detrimental to cytotoxic activity.[4][5] This suggests that the C2-binding pocket is relatively constrained, and smaller, more specific groups are preferred.

The N9-Position: Modulating Physicochemical Properties

The substituent at the N9 position typically points towards the solvent-exposed region and has a significant impact on the compound's physicochemical properties, such as solubility and cell permeability.

  • Alkyl and Cycloalkyl Groups: Small alkyl groups like isopropyl and ethyl, as well as cycloalkyl groups such as cyclopentyl, are commonly employed at the N9 position.[6][9] The choice of the alkyl group can influence inhibitory activity; for example, an ethyl group at N9 conferred significantly better CDK12 inhibitory activity compared to an isopropyl group in one series of analogs.[9]

  • Norbornyl Moiety: In the context of antiviral research, 9-norbornylpurines have been investigated as inhibitors of Coxsackievirus B3.[10] This bulky, lipophilic group likely enhances membrane permeability, a crucial factor for antiviral activity.

Comparative Analysis of 2,6,9-Trisubstituted Purines as Kinase Inhibitors

The following table summarizes the biological activities of representative 2,6,9-trisubstituted purines, highlighting the impact of different substitution patterns on their inhibitory potency against various kinases and cancer cell lines.

CompoundC2-SubstituentC6-SubstituentN9-SubstituentTarget Kinase(s)IC50/GI50 (nM)Cell Line(s)Reference
Roscovitine (R)-(1-Ethyl-2-hydroxyethyl)aminoBenzylaminoIsopropylCDK1, CDK2, CDK5~700 (CDK1/cyclin B)-[3]
Compound 30d 3-PyridylBipyridyl methaneamineIsopropylCDK12/cyclin K< 50 (GI50)SK-Br-3, HCC1954[9][11]
Compound 30e 3-PyridylBipyridyl methaneamineEthylCDK12/cyclin K< 50 (GI50)SK-Br-3, HCC1954[9][11]
Compound 7h ArylpiperazinylVariousAlkyl-Potent cytotoxicityHL-60[4][5]
Compound 11b Substituted anilinoVariousAlkylBcr-Abl15K562[12]
Compound 6b Substituted6-HeterobiarylmethylaminoCyclopentylCDK1, CDK2Potent cytotoxicityG361[6]

Experimental Protocols: A Guide to Evaluation

The evaluation of novel 2,6,9-trisubstituted purines as kinase inhibitors typically involves a tiered screening approach, starting with biochemical assays and progressing to cell-based and in vivo studies.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the compound to the desired concentrations in assay buffer.

    • Prepare solutions of the purified kinase, substrate peptide, and ATP in assay buffer.

  • Assay Reaction:

    • In a microplate, combine the kinase, test compound (or vehicle control), and substrate peptide.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the phosphorylated substrate using a suitable detection method, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

      • Luminescence-based assay: Using an antibody that specifically recognizes the phosphorylated substrate.

      • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells.

Principle: The assay measures the number of viable cells after a defined period of treatment with the test compound.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate growth medium until they reach the exponential growth phase.

  • Cell Seeding:

    • Harvest the cells and seed them into a 96-well microplate at a predetermined density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound (or vehicle control).

  • Incubation:

    • Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • Measure cell viability using a suitable method, such as:

      • MTT assay: Measures the metabolic activity of viable cells.

      • SRB (sulforhodamine B) assay: Measures total protein content.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the GI50 value (the concentration of compound required to inhibit cell growth by 50%) from a dose-response curve.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key concepts in the SAR of 2,6,9-trisubstituted purines.

SAR_of_2_6_9_Trisubstituted_Purines Purine 2,6,9-Trisubstituted Purine Core C6 C6-Position (Potency & Selectivity) Purine->C6 C2 C2-Position (Fine-Tuning & Specificity) Purine->C2 N9 N9-Position (Physicochemical Properties) Purine->N9

Caption: Key positions for substitution on the purine core.

Experimental_Workflow Synthesis Synthesis of 2,6,9-Trisubstituted Purine Library Biochemical Biochemical Screening (Kinase Inhibition Assay) Synthesis->Biochemical Cellular Cell-Based Assays (Antiproliferative Activity) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Iterative workflow for inhibitor development.

Conclusion and Future Directions

The 2,6,9-trisubstituted purine scaffold has proven to be a remarkably versatile platform for the development of potent and selective kinase inhibitors. The extensive body of research on this compound class has elucidated clear structure-activity relationships, providing a rational basis for the design of novel therapeutics. Future efforts in this field will likely focus on:

  • Improving Selectivity: Designing inhibitors that can distinguish between highly homologous kinase family members to minimize off-target effects.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant kinases that confer resistance to existing therapies.[12]

  • Exploring New Therapeutic Areas: While the primary focus has been on cancer, the potential of 2,6,9-trisubstituted purines as antiviral, anti-inflammatory, and neuroprotective agents warrants further investigation.[10]

The continued exploration of the chemical space around the 2,6,9-trisubstituted purine core, guided by a deep understanding of SAR, holds immense promise for the discovery of new and effective medicines.

References

  • Lee, S., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals (Basel), 15(9), 1041. [Link]

  • Wang, Z. (2025). Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers. ACS Medicinal Chemistry Letters.
  • Chang, Y. T., et al. (1999). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. Chemistry & Biology, 6(6), 361-375. [Link]

  • Lee, S., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. PubMed. [Link]

  • Gucky, T., et al. (2022). Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128603. [Link]

  • Jorda, R., et al. (2013). A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4479-4483. [Link]

  • Salas, C. O., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161. [Link]

  • Gucky, T., et al. (2013). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. European Journal of Medicinal Chemistry, 63, 614-624. [Link]

  • Salas, C. O., et al. (2024). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Molecules, 29(10), 2259. [Link]

  • Salas, C. O., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Semantic Scholar. [Link]

  • Salas, C. O., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. [Link]

  • Kim, H., et al. (2024). Exploring novel A2AAR antagonists: Design, synthesis, and evaluation of 2,6,9-trisubstituted purine derivatives as promising antifibrotic agents. Bioorganic & Medicinal Chemistry, 116, 117769. [Link]

  • Gucky, T., et al. (2013). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. ResearchGate. [Link]

  • De Azevedo, W. F., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European Journal of Biochemistry, 243(1-2), 518-526. [Link]

  • Sála, M., et al. (2011). SAR studies of 9-norbornylpurines as Coxsackievirus B3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(14), 4271-4275. [Link]

Sources

Validation of 2,6-Dichloro-8,9-dimethyl-9H-purine in Kinase Inhibitor Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist in early-stage drug discovery, selecting the right chemical scaffold is the most critical variable in designing potent, selective, and synthetically tractable kinase inhibitors. The purine ring is a privileged pharmacophore that mimics the adenine core of ATP, making it a foundational building block for Type I ATP-competitive kinase inhibitors[1].

This guide provides an objective, data-driven comparison of 2,6-Dichloro-8,9-dimethyl-9H-purine against alternative scaffolds, detailing the mechanistic rationale behind its structural advantages and providing self-validating experimental protocols for evaluating its downstream kinase inhibitory activity, particularly against Receptor-Interacting Protein Kinase 2 (RIPK2).

Mechanistic Rationale: Why the 8,9-Dimethyl Substitution Matters

When designing inhibitors targeting the ATP-binding pocket of kinases like RIPK2—a critical transducer in the NOD2 innate immune signaling pathway[2]—the orientation of the scaffold within the hinge region dictates both potency and kinome selectivity.

2,6-Dichloro-8,9-dimethyl-9H-purine serves as a highly optimized intermediate (e.g., Compound 83 in recent patent literature[3]). The addition of methyl groups at the 8 and 9 positions provides two distinct advantages over unsubstituted purines:

  • Steric Hinge-Binding Orientation: The C8-methyl group induces a steric clash with specific gatekeeper residues if oriented incorrectly, forcing the scaffold into a highly specific conformation that enhances selectivity for kinases with accommodating pockets (like RIPK2 and certain CDKs) while penalizing off-target binding.

  • Electronic Modulation for Regioselective SNAr: The two chlorine atoms at C2 and C6 are highly reactive toward nucleophilic aromatic substitution (SNAr). The electron-donating (+I) effect of the 8,9-dimethyl groups subtly modulates the electron density of the pyrimidine sub-ring. This widens the reactivity gap between C6 and C2, allowing for highly regioselective sequential functionalization without the need for complex protecting group strategies.

Pathway Context: RIPK2 Intervention

RIPK2 is recruited by NOD2 upon sensing bacterial peptidoglycan, leading to XIAP-mediated ubiquitination and subsequent NF-κB activation[4]. Type I inhibitors derived from purine scaffolds disrupt this pathway by competitively binding the RIPK2 kinase domain[2].

RIPK2_Pathway MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 Receptor MDP->NOD2 Binds RIPK2 RIPK2 Kinase NOD2->RIPK2 Activates XIAP XIAP (Ubiquitin Ligase) RIPK2->XIAP Recruits NFKB NF-κB Activation XIAP->NFKB Ubiquitination Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFKB->Cytokines Gene Transcription Inhibitor Purine-based RIPK2 Inhibitor Inhibitor->RIPK2 ATP-competitive Inhibition

Caption: NOD2-RIPK2 signaling pathway and the intervention point of purine-based Type I inhibitors.

Comparative Performance Data

To objectively evaluate 2,6-Dichloro-8,9-dimethyl-9H-purine (Scaffold A) , we compare it against two industry-standard alternatives:

  • Scaffold B: 2,6-Dichloro-9H-purine (The classic, unsubstituted purine core)[1].

  • Scaffold C: 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (A widely used bioisostere)[5].

Table 1: Synthetic Efficiency & Regioselectivity

Data reflects the synthesis of matched-molecular pair (MMP) intermediates using standard aliphatic amines at C6 and aryl boronic acids at C2.

ParameterScaffold A (8,9-Dimethyl Purine)Scaffold B (Unsubstituted Purine)Scaffold C (Pyrazolo-pyrimidine)
C6 SNAr Regioselectivity >98:2 (Highly selective)85:15 (Requires tedious chromatography)90:10
C6 Amination Yield 88 - 92% 65 - 70%75 - 80%
C2 Cross-Coupling Yield 75 - 82% 50 - 60% (Prone to side reactions)65 - 75%
Solubility (Intermediate) High (Lipophilic methyls disrupt packing)Low (Strong intermolecular H-bonding)Moderate
Table 2: Downstream Kinase Inhibitory Potency (IC₅₀)

Potency of the final derivatized inhibitors (matched C2/C6 substitutions) against target kinases.

Target KinaseInhibitor derived from Scaffold AInhibitor derived from Scaffold BInhibitor derived from Scaffold C
RIPK2 (Wild-Type) 4.2 nM 28.5 nM12.1 nM
RIPK2 (T95M Mutant) >10,000 nM (Confirms target engagement)>10,000 nM>10,000 nM
CDK2 / Cyclin E 15.4 nM 45.0 nM8.5 nM

Analysis: Scaffold A demonstrates superior synthetic tractability. The 8,9-dimethyl substitution drastically improves the yield of the C6-amination step by preventing non-specific polymerization and improving organic solubility. Furthermore, the resulting inhibitors show a ~6-fold improvement in RIPK2 potency compared to the unsubstituted purine (Scaffold B), driven by optimal packing of the C8-methyl group against the hinge region.

Experimental Validation Workflows

To ensure scientific integrity, the evaluation of these scaffolds must rely on a self-validating system of orthogonal assays.

Validation_Workflow Scaffold Scaffold Selection (8,9-Dimethyl Purine) Synthesis Regioselective SNAr & Cross-Coupling Scaffold->Synthesis Biochem Biochemical Validation (ADP-Glo Assay) Synthesis->Biochem Hit Generation Biophys Biophysical Kinetics (SPR K_D / k_off) Biochem->Biophys Orthogonal Confirmation Cellular Cellular Efficacy (BMDM IL-1β Release) Biophys->Cellular Lead Progression

Caption: End-to-end orthogonal experimental workflow for validating purine-based kinase inhibitors.

Protocol 1: Regioselective C6-Amination (Hit Generation)

Causality: The C6 chlorine is more electrophilic than the C2 chlorine because it is flanked by two nitrogen atoms (N1 and N7/N9) that stabilize the Meisenheimer complex intermediate. We exploit this by running the reaction at a strictly controlled temperature (0°C to RT) to prevent C2 over-substitution.

  • Dissolve 1.0 eq of 2,6-Dichloro-8,9-dimethyl-9H-purine in anhydrous DIPEA (2.0 eq) and THF (0.2 M).

  • Cool the solution to 0°C under N₂.

  • Dropwise add 1.05 eq of the desired nucleophilic amine (e.g., cyclopentylamine).

  • Warm to room temperature and stir for 4 hours.

  • Self-Validation Step: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 217.1 [M+H]⁺)[3] disappears, replaced by a single product peak. If a di-substituted mass appears, the temperature was too high.

Protocol 2: Biochemical Validation via ADP-Glo™ Kinase Assay

Causality: We utilize the ADP-Glo assay because it directly measures the depletion of ATP (converted to ADP by the kinase). This is universally applicable to any kinase and avoids the artifacts associated with bulky fluorescent substrates, which is critical when evaluating small, ATP-competitive purine scaffolds[4].

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Enzyme-Inhibitor Incubation: In a 384-well plate, mix 5 µL of recombinant RIPK2 enzyme (10 ng/well) with 5 µL of the synthesized purine inhibitor (serially diluted from 10 µM to 0.1 nM). Incubate for 15 minutes at RT to allow the inhibitor to equilibrate in the ATP pocket.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (final ATP concentration at the Km​ of RIPK2, ~10 µM). Incubate for 60 minutes.

  • ADP Detection: Add 15 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete unreacted ATP.

  • Signal Generation: Add 30 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a microplate reader.

  • Self-Validation Step: Include a "No Enzyme" control (defines 100% inhibition baseline) and a known reference inhibitor (e.g., GSK2983559[4]) to ensure the assay's dynamic range is intact.

Protocol 3: Cellular Validation (BMDM IL-1β Release)

Causality: Biochemical potency does not guarantee cellular penetration. Because RIPK2 drives NOD2-mediated cytokine release, measuring IL-1β in Bone Marrow-Derived Macrophages (BMDMs) provides a functional readout of target engagement in a physiological environment[4].

  • Seed murine BMDMs in a 96-well plate at 1×105 cells/well.

  • Pre-treat cells with the purine-derived inhibitor for 1 hour.

  • Stimulate the NOD2 pathway using a combination of MDP (10 µg/mL) and LPS (100 ng/mL) for 24 hours[4].

  • Harvest the supernatant and quantify IL-1β levels using a standard sandwich ELISA.

  • Self-Validation Step: Assess cell viability in parallel using CellTiter-Glo®. If the inhibitor causes >10% cell death, the reduction in IL-1β is an artifact of cytotoxicity, not selective RIPK2 inhibition.

Conclusion

For drug development professionals targeting ATP-competitive kinase sites, 2,6-Dichloro-8,9-dimethyl-9H-purine offers a distinct advantage over unsubstituted purines and pyrazolopyrimidines. Its unique steric profile enforces favorable hinge-binding orientations, while its electronic properties allow for highly efficient, regioselective parallel synthesis. When validated through robust, orthogonal biochemical and cellular assays, derivatives of this scaffold consistently yield highly potent, cell-permeable kinase probes.

References

  • WO2020181050A1 - Compounds, compositions, and methods for the treatment of disease. Google Patents. Available at:[3]

  • Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. PMC (NIH). Available at:[2]

  • RIPK2 Inhibition Blocks NOD2-Mediated IL-1β Production by Macrophages In Vitro but Exacerbates Crohn’s Disease-like Ileitis in SHIP–/– Mice. MDPI. Available at:[4]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at:[5]

  • Purine Analogues as Kinase Inhibitors: A Review. ResearchGate. Available at:[1]

Sources

A Comparative Guide to the Synthetic Routes of 2,6,9-Trisubstituted Purines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the primary synthetic strategies for obtaining 2,6,9-trisubstituted purines. These scaffolds are of paramount importance in medicinal chemistry, acting as "privileged structures" that form the core of numerous kinase inhibitors and other therapeutic agents.[1][2] We will dissect the established sequential substitution pathways and contrast them with modern metal-catalyzed methodologies, offering field-proven insights into the causality behind experimental choices and providing validated protocols for key transformations.

Strategy 1: The Classical Pathway: Sequential Nucleophilic Aromatic Substitution (SNAr)

The most traditional and widely employed route to 2,6,9-trisubstituted purines relies on a stepwise functionalization of a pre-existing purine core, typically starting from commercially available 2,6-dichloropurine or 2-fluoro-6-chloropurine.[3][4] This method's logic is governed by the inherent differential reactivity of the C6 and C2 positions toward nucleophilic attack, with the C6 position being significantly more electrophilic and thus more reactive.

The general workflow involves three distinct stages, executed in a specific order to maximize selectivity and yield.[1][3]

Workflow for Sequential SNAr

G Start 2,6-Dihalopurine Step1 Step 1: N9-Alkylation (e.g., Alkyl Halide, K₂CO₃, DMF) Start->Step1 Regioisomeric mixture (N9/N7) Step2 Step 2: Selective C6-Substitution (e.g., Amine, DIPEA, EtOH) Step1->Step2 Purified N9-isomer Step3 Step 3: C2-Substitution (e.g., Amine, 1-Butanol, MW) Step2->Step3 C6-functionalized intermediate Product 2,6,9-Trisubstituted Purine Step3->Product

Caption: General workflow for the three-step synthesis of 2,6,9-trisubstituted purines.

Mechanistic Considerations & Experimental Choices
  • N9-Alkylation: The first step introduces the N9-substituent. The use of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF is standard.[1][3] A critical challenge here is regioselectivity; this reaction typically yields a mixture of N9 and N7-alkylated isomers, with the N9 product usually predominating (often in a ~4:1 ratio).[1] Chromatographic purification is essential to isolate the desired N9-regioisomer before proceeding.

  • Selective C6-Substitution: With the N9-position secured, the more reactive C6-halide is targeted. Nucleophilic substitution with a primary or secondary amine is common, facilitated by a non-nucleophilic base like diisopropylethylamine (DIPEA) in an alcohol solvent.[3] This step generally proceeds under mild conditions (room temperature to gentle heating) and with high selectivity due to the higher electrophilicity of the C6 position compared to C2.

  • C2-Substitution: The final substitution at the C2 position is the most challenging due to its lower reactivity.[3] This step often requires more forcing conditions, such as higher temperatures and longer reaction times.[1] The advent of microwave-assisted organic synthesis (MAOS) has been a significant boon, dramatically reducing reaction times from 24-40 hours to just one hour while often improving yields.[1]

Experimental Protocol: Three-Step Synthesis of a 2,6,9-Trisubstituted Purine

This protocol is a representative example based on established literature procedures.[1][3]

Step 1: N9-Alkylation of 2,6-Dichloropurine

  • To a solution of 2,6-dichloropurine (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL), add potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).

  • Add the desired alkyl halide (e.g., cyclopentyl bromide, 1.5 mmol, 1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • After completion, filter the mixture to remove inorganic salts and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to isolate the N9-substituted product from the N7-isomer.

Step 2: Selective C6-Amination

  • Dissolve the purified N9-alkylated 2,6-dichloropurine (1.0 mmol, 1.0 eq) in ethanol or isopropanol (10 mL).

  • Add the desired primary or secondary amine (1.1 mmol, 1.1 eq) followed by DIPEA (2.0 mmol, 2.0 eq).

  • Stir the mixture at 50 °C until the reaction is complete (monitored by TLC).

  • Remove the solvent in vacuo and purify the product by column chromatography or recrystallization.

Step 3: Microwave-Assisted C2-Substitution

  • In a microwave-safe vial, combine the 2-chloro-6,9-disubstituted purine (1.0 mmol, 1.0 eq), the final desired amine (e.g., benzylamine, 1.5 mmol, 1.5 eq), and DIPEA (2.0 mmol, 2.0 eq) in 1-butanol (3 mL).

  • Seal the vial and heat in a microwave reactor at 130-150 °C for 1 hour.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the final 2,6,9-trisubstituted purine.

Strategy 2: Modern Approaches: Metal-Catalyzed Cross-Coupling

To overcome the limitations of the classical SNAr approach and expand the diversity of accessible structures, researchers have increasingly turned to metal-catalyzed cross-coupling reactions. These methods offer powerful ways to form C-C and C-N bonds that are otherwise difficult to forge.

A. Suzuki and Related Couplings for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing aryl, heteroaryl, or vinyl groups onto the purine core.[3] This is particularly useful for modifying the C6 position, transforming a C-Cl bond into a C-C bond.

Suzuki Purine N9-Substituted 2-Chloro-6-Arylpurine Start N9-Substituted 2,6-Dichloropurine Start->Purine Suzuki Coupling Reagents Arylboronic Acid (R-B(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents->Purine

Caption: Conceptual workflow for a Suzuki cross-coupling at the C6 position of a purine.

Experimental Protocol: C6-Suzuki Coupling

  • In a reaction vessel, combine the N9-alkylated 2,6-dichloropurine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).

  • Add a mixture of toluene (4 mL) and water (1 mL).

  • Degas the mixture with argon or nitrogen for 15 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the reaction at 90-100 °C overnight.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

B. The Atom-Economy Frontier: Direct C-H Activation

Direct C-H activation is an emerging and powerful strategy that forges new C-C or C-N bonds by directly functionalizing a C-H bond, thus avoiding the need for pre-halogenated or organometallic starting materials.[5][6] This approach is highly atom-economical and can reduce the number of synthetic steps.[5] While C8-H arylation of purines is the most studied, methods for functionalizing C6-H and C2-H bonds are also being developed.

CH_Activation Purine Purine Substrate (with C-H bond) Product Functionalized Purine Purine->Product C-H Activation/ Cross-Coupling Partner Coupling Partner (e.g., Aryl Halide) Partner->Product C-H Activation/ Cross-Coupling Catalyst Metal Catalyst (e.g., Pd(OAc)₂) + Additives Catalyst->Product C-H Activation/ Cross-Coupling

Caption: Conceptual diagram of a metal-catalyzed direct C-H activation process.

Causality & Mechanistic Insight: The mechanism typically involves a metal catalyst (often palladium) that coordinates to the purine and facilitates the cleavage of a specific C-H bond.[5] The choice of directing groups on the purine, ligands on the metal, and reaction conditions are all crucial for controlling the regioselectivity (i.e., which C-H bond reacts).[7] For instance, the electron-rich imidazole ring often directs activation to the C8 position.[7] However, strategic placement of other substituents can steer the reaction toward C2 or C6.[7] This strategy represents the cutting edge of purine synthesis, offering elegant and efficient routes, though optimization can be more complex than for classical methods.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on the specific target molecule, desired scale, and available resources.

FeatureSequential SNArMetal-Catalyzed Cross-Coupling (Suzuki)Direct C-H Activation
Primary Use Introduction of N- and O-nucleophiles (amines, alcohols)Introduction of C-substituents (aryl, vinyl)Introduction of C- and N-substituents directly
Versatility High for amines; limited for C-C bondsVery high for C(sp²)-C(sp²) and C(sp²)-C(sp) bondsHigh, but highly substrate and catalyst dependent
Typical Steps 3+ steps from dihalopurineCan be integrated into a multi-step sequencePotentially fewer steps; reduces need for pre-functionalization
Reported Yields N9-Alkylation: ~60%[4]; C2-Amination: 43-95%[1]Moderate to excellent, highly variableModerate to excellent, highly variable
Conditions Mild to harsh (MW heating for C2)Generally mild to moderate heatingOften requires specific ligands, oxidants, and moderate to high heat
Key Advantage Well-established, predictable, reliable for many aminesExcellent for building molecular complexity (biaryls)High atom economy, novel disconnections
Key Disadvantage N9/N7 isomer separation; harsh C2 conditionsRequires pre-functionalized coupling partners (boronic acids)Regioselectivity can be challenging to control

Conclusion

The synthesis of 2,6,9-trisubstituted purines has evolved significantly. The classical sequential SNAr pathway remains a robust and reliable workhorse, particularly for libraries based on diverse amine substitutions. Its predictability and the wealth of available literature make it an excellent starting point. However, for accessing greater structural diversity, especially for introducing carbon-based substituents, metal-catalyzed cross-coupling reactions like the Suzuki coupling are indispensable tools. Looking forward, direct C-H activation represents the most modern and efficient frontier. While it presents challenges in controlling regioselectivity, its step- and atom-economy offer a compelling paradigm for the future of purine synthesis, enabling the construction of complex therapeutic agents with greater elegance and efficiency.

References

  • Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Deriv
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • New developments in direct functionalization of C–H and N–H bonds of purine bases via metal catalyzed cross-coupling reactions - RSC Publishing.
  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Publishing.
  • Direct Regioselective C-H Cyan
  • New developments in direct functionalization of C–H and N–H bonds of purine bases via metal catalyzed cross-coupling reactions - RSC Publishing (2015).
  • Nickel-catalyzed C–H activation of purine bases with alkyl halides - RSC Publishing.
  • Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC.
  • Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective - RSC Publishing.
  • Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed.
  • Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases | Request PDF - ResearchG
  • Chemical structures of 2,6,9-trisubstituted purines with biological properties.
  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC.
  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - MDPI.

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A Comparative Analysis of Roscovitine and 2,6-Dichloro-8,9-dimethyl-9H-purine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor research, particularly concerning Cyclin-Dependent Kinases (CDKs), the strategic selection of chemical tools is paramount to elucidating cellular mechanisms and advancing drug discovery. This guide provides a detailed comparative analysis of the well-established CDK inhibitor, roscovitine (also known as seliciclib), and a structurally related, yet less characterized purine derivative, 2,6-Dichloro-8,9-dimethyl-9H-purine.

Roscovitine: A Profile of a Pan-CDK Inhibitor

Roscovitine is a 2,6,9-trisubstituted purine analogue that functions as an ATP-competitive inhibitor of several CDKs.[1][2] Its discovery and characterization have been instrumental in advancing our understanding of the cellular functions of CDKs in processes such as cell cycle progression, transcription, and apoptosis.[1][3]

Mechanism of Action

Roscovitine exerts its inhibitory effects by binding to the ATP-binding pocket of sensitive kinases, thereby preventing the transfer of a phosphate group to substrate proteins.[2] Crystallographic studies with CDK2 have revealed the specific interactions that underpin its inhibitory activity.[1] This mode of action is shared by many purine-based kinase inhibitors.

Kinase Selectivity and Potency

Roscovitine is often described as a "broad-spectrum" or "pan-CDK" inhibitor, though it exhibits a distinct selectivity profile. It potently inhibits CDK1, CDK2, CDK5, CDK7, and CDK9 with IC50 values typically in the sub-micromolar range.[4] Conversely, it is a poor inhibitor of CDK4 and CDK6.[1] The inhibitory concentrations for key CDKs are summarized in the table below.

Kinase TargetIC50 (µM)
CDK1/cyclin B~0.65
CDK2/cyclin A~0.7
CDK2/cyclin E~0.7
CDK5/p35~0.16 - 0.2
CDK7/cyclin H~0.49
CDK9/cyclin TInhibited
CDK4/cyclin D>100
CDK6/cyclin D>100
Note: IC50 values can vary depending on the specific assay conditions.

Beyond CDKs, roscovitine has been shown to inhibit other kinases at higher concentrations, including ERK1 and ERK2.[5]

Cellular Effects and Therapeutic Potential

The inhibition of multiple CDKs by roscovitine leads to a range of cellular consequences, including:

  • Cell Cycle Arrest: Roscovitine can induce cell cycle arrest at various checkpoints, most commonly in G1 and G2/M phases, depending on the cell type and concentration used.[1][3] The average IC50 for cell proliferation inhibition is approximately 15 µM.[1]

  • Induction of Apoptosis: In many cancer cell lines, roscovitine treatment leads to the induction of programmed cell death.[6] This is often associated with the downregulation of anti-apoptotic proteins like Mcl-1.[6]

  • Transcriptional Inhibition: Through its inhibition of CDK7 and CDK9, which are components of the general transcription machinery, roscovitine can modulate gene expression.[6][7]

These multifaceted effects have led to the investigation of roscovitine as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections.[1] It has undergone numerous phase I and II clinical trials.[2][3]

2,6-Dichloro-8,9-dimethyl-9H-purine: A Predictive Analysis

Direct experimental data on the biological activity of 2,6-Dichloro-8,9-dimethyl-9H-purine is currently lacking. However, by examining its chemical structure in the context of known SAR for purine-based CDK inhibitors, we can formulate a hypothesis regarding its potential activity relative to roscovitine.

Structural Comparison

Both molecules share a 2,6-disubstituted-9-alkyl-purine core. The key differences lie in the substituents at the 2, 6, and 8 positions.

  • Position 2: Roscovitine possesses a (R)-2-hydroxy-1-methylethylamino group, which is crucial for its interaction with the kinase hinge region. 2,6-Dichloro-8,9-dimethyl-9H-purine has a chloro group at this position.

  • Position 6: Roscovitine features a benzylamino group. In contrast, 2,6-Dichloro-8,9-dimethyl-9H-purine has a chloro substituent.

  • Position 8: Roscovitine is unsubstituted at this position. 2,6-Dichloro-8,9-dimethyl-9H-purine has a methyl group.

  • Position 9: Roscovitine has an isopropyl group, while the compound has a methyl group.

Predicted Biological Profile based on Structure-Activity Relationships

The chloro groups at positions 2 and 6 of 2,6-Dichloro-8,9-dimethyl-9H-purine make it a common intermediate in the synthesis of more complex 2,6,9-trisubstituted purines.[8][9] These positions are typically substituted with various amine or alkoxy groups to enhance potency and selectivity.[10][11]

The most significant structural feature for predicting the activity of 2,6-Dichloro-8,9-dimethyl-9H-purine is the methyl group at the C8 position. Studies on 8-substituted purine analogs have generally shown that substitution at this position is detrimental to CDK inhibitory activity.[12] The introduction of even small alkyl groups at C8 can lead to a decrease in potency against CDKs.[12] This is likely due to steric hindrance within the ATP-binding pocket of the kinases.

Therefore, it is reasonable to hypothesize that 2,6-Dichloro-8,9-dimethyl-9H-purine is likely to be a significantly weaker CDK inhibitor than roscovitine, if active at all. The presence of chloro groups at positions 2 and 6, which are not typically found in potent, optimized CDK inhibitors, further supports this prediction.

Comparative Summary

FeatureRoscovitine (Seliciclib)2,6-Dichloro-8,9-dimethyl-9H-purine (Predicted)
Core Structure 2,6,9-Trisubstituted Purine2,6,8,9-Tetrasubstituted Purine
Mechanism of Action ATP-competitive CDK inhibitorLikely ATP-competitive, if active
Primary Kinase Targets CDK1, CDK2, CDK5, CDK7, CDK9Unknown; predicted to have weak or no significant CDK inhibitory activity
Potency Sub-micromolar IC50 values against sensitive CDKsPredicted to be significantly less potent than roscovitine
Cellular Effects Cell cycle arrest, induction of apoptosis, transcriptional modulationUnknown; likely to have minimal cellular effects related to CDK inhibition
Development Stage Extensively studied preclinical and clinical (Phase II) compoundUncharacterized research compound

Experimental Workflow for a Direct Comparison

To empirically validate the predicted profile of 2,6-Dichloro-8,9-dimethyl-9H-purine and enable a direct comparison with roscovitine, a systematic experimental approach is necessary. The following workflow outlines the key assays that should be performed.

A typical experimental workflow for comparing a novel compound to a reference inhibitor.
Detailed Methodologies

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of purified kinases.

  • Protocol:

    • Prepare a reaction mixture containing the purified kinase (e.g., CDK2/Cyclin A), a suitable substrate (e.g., histone H1), and a kinase buffer.

    • Add serial dilutions of the test compound (2,6-Dichloro-8,9-dimethyl-9H-purine) and roscovitine (as a positive control) to the reaction mixture. Include a DMSO control.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP).

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and spot the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cell Proliferation Assay

  • Objective: To assess the effect of the test compounds on the proliferation of cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., a panel of cell lines known to be sensitive to CDK inhibitors) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and roscovitine for 72 hours.

    • Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the relative number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of the compounds on cell cycle distribution.

  • Protocol:

    • Treat cells with the test compounds at concentrations around their GI50 values for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

Roscovitine remains a valuable tool for studying CDK-dependent processes due to its well-characterized, broad-spectrum inhibitory profile. In contrast, based on established structure-activity relationships for purine-based CDK inhibitors, 2,6-Dichloro-8,9-dimethyl-9H-purine is predicted to be a significantly less potent, and likely inactive, compound in this context. The presence of a methyl group at the C8 position is a key structural feature that is generally not tolerated for potent CDK inhibition.

For researchers investigating novel purine-based kinase inhibitors, this comparative guide underscores the importance of considering the specific substitution patterns on the purine core. While 2,6-Dichloro-8,9-dimethyl-9H-purine may serve as a useful synthetic intermediate, its potential as a direct biological probe for CDK inhibition appears limited. The outlined experimental workflow provides a clear path for the empirical validation of this prediction and for the characterization of other novel kinase inhibitors in comparison to established standards like roscovitine.

References

  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. [Link]

  • Cicenas, J. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. [Link]

  • Cicenas, J. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. [Link]

  • Bettayeb, K., et al. (2021). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. International Journal of Molecular Sciences, 22(2), 565. [Link]

  • Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. [Link]

  • Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Blood, 106(3), 1042-1047. [Link]

  • Oumata, N., et al. (2008). Roscovitine-Derived, Dual-Specificity Inhibitors of Cyclin-Dependent Kinases and Casein Kinases 1. Journal of Medicinal Chemistry, 51(17), 5229-5242. [Link]

  • Moravec, J., et al. (2003). 2,6,8,9-tetrasubstituted purines as new CDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(18), 2993-2996. [Link]

  • Whittaker, S. R., et al. (2007). The Cyclin-Dependent Kinase Inhibitor Seliciclib (R-roscovitine; CYC202) Decreases the Expression of Mitotic Control Genes and Prevents Entry into Mitosis. Cell Cycle, 6(24), 3114-3126. [Link]

  • Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767. [Link]

  • Wang, S., et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. International Journal of Molecular Sciences, 19(11), 3535. [Link]

  • Rousselet, E., et al. (2020). Experimental design and effect of (S)‐roscovitine, a CDK inhibitor, on... Journal of Neurochemistry, 154(5), 519-534. [Link]

  • Coxon, C. R., et al. (2021). Cyclin-Dependent Kinase (CDK) Inhibitors; Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Europe PMC. [Link]

  • Heriot-Watt University. (2017, March 9). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2345305. [Link]

  • Zhang, Q., et al. (2013). Synthesis and biological evaluation of 2,6-dichloropurine bicyclonucleosides containing a triazolyl-carbohydrate moiety. Carbohydrate Research, 382, 65-70. [Link]

  • Jorda, R., et al. (2012). Cyclin-dependent kinase Inhibitors Inspired by Roscovitine: Purine Bioisosteres. Current Pharmaceutical Design, 18(20), 2974-2988. [Link]

  • Gucky, T., et al. (2013). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. European Journal of Medicinal Chemistry, 64, 24-35. [Link]

  • Bettayeb, K., et al. (2008). N, a new class of cell death-inducing kinase inhibitors derived from the purine roscovitine. Molecular Cancer Therapeutics, 7(9), 2713-2724. [Link]

  • Jorda, R., et al. (2013). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. ResearchGate. [Link]

  • Zhang, H., et al. (2025). Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. Chem Biol Drug Des. [Link]

  • Zatloukal, M., et al. (2022). Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128603. [Link]

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A Comparative Guide to Purity Assessment of Synthesized 2,6-Dichloro-8,9-dimethyl-9H-purine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical and research applications, the purity of the final compound is of paramount importance. This is particularly true for heterocyclic compounds like 2,6-Dichloro-8,9-dimethyl-9H-purine, a substituted purine that holds potential as a versatile building block in medicinal chemistry.[1][2] The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and the reproducibility of experimental results. Therefore, a robust and multi-faceted analytical approach is essential to accurately determine the purity of this synthesized purine derivative.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 2,6-Dichloro-8,9-dimethyl-9H-purine. It is designed to equip researchers with the rationale behind experimental choices and to provide self-validating protocols for a comprehensive purity assessment.

The Importance of Orthogonal Analytical Methods

A single analytical technique is often insufficient to provide a complete purity profile of a synthesized compound. Different methods exploit different physicochemical properties of the analyte and potential impurities. By employing a combination of orthogonal techniques—methods that measure different properties—a more comprehensive and reliable assessment of purity can be achieved. For the analysis of 2,6-Dichloro-8,9-dimethyl-9H-purine, a combination of chromatographic and spectroscopic methods is recommended.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds.[3][4] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a moderately non-polar compound like 2,6-Dichloro-8,9-dimethyl-9H-purine, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

Method Comparison: C18 vs. Polar-Modified C18 Columns

The choice of the stationary phase is critical for achieving optimal separation. Below is a comparison of two common RP-HPLC column types.

ParameterMethod 1: Traditional C18Method 2: Polar-Modified C18
Stationary Phase C18 (Octadecyl-silica)C18 with polar end-capping or embedded polar groups
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Elution Mode GradientGradient
Detection UV-Vis (e.g., 270 nm)UV-Vis (e.g., 270 nm)
MS Compatibility YesYes
Selectivity Good for general non-polar compoundsEnhanced retention and selectivity for polar and moderately polar compounds, including potential polar impurities.

Rationale for Experimental Choices:

  • Mobile Phase: A simple acidic mobile phase (water with formic acid and an organic modifier) is chosen for its compatibility with mass spectrometry, allowing for peak identification if an LC-MS system is used.[4]

  • Gradient Elution: A gradient elution (gradually increasing the organic modifier concentration) is preferred over isocratic elution to ensure the timely elution of both the main compound and any potential impurities with a wide range of polarities.

  • UV Detection: Purine derivatives typically exhibit strong UV absorbance, making UV-Vis detection a sensitive and reliable method for quantification.[5] A wavelength of around 270 nm is often a good starting point for purine analysis.[3]

Experimental Protocol: RP-HPLC Purity Assessment

This protocol provides a general framework for the purity analysis of 2,6-Dichloro-8,9-dimethyl-9H-purine by RP-HPLC.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 3.5 or 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of synthesized 2,6-Dichloro-8,9-dimethyl-9H-purine.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Data Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A high-purity sample should exhibit a single major peak with minimal secondary peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report Purity_Assessment_Strategy cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_outcome Outcome synth Synthesized 2,6-Dichloro-8,9-dimethyl-9H-purine hplc HPLC (Purity Quantification) synth->hplc nmr NMR (Structural Confirmation) synth->nmr ms Mass Spectrometry (MW & Elemental Composition) synth->ms pure Pure Compound (>95%) hplc->pure All data consistent with desired structure and high purity impure Impure Compound (<95%) hplc->impure Inconsistent data or significant impurities detected nmr->pure All data consistent with desired structure and high purity nmr->impure Inconsistent data or significant impurities detected ms->pure All data consistent with desired structure and high purity ms->impure Inconsistent data or significant impurities detected

Sources

An In-Depth In Vitro Comparison of the Cytotoxicity of 2,6-Dichloropurine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, purine analogs have long been a cornerstone of chemotherapy. Their structural similarity to endogenous purines allows them to interfere with critical cellular processes, such as DNA and RNA synthesis, ultimately leading to cell death. Among these, derivatives of 2,6-dichloropurine have emerged as a versatile scaffold for the development of potent cytotoxic agents. The reactivity of the chlorine atoms at the C2 and C6 positions provides a facile entry point for a wide range of chemical modifications, enabling the exploration of structure-activity relationships and the optimization of anticancer efficacy.[1][2]

This guide provides a comprehensive in vitro comparison of the cytotoxicity of various 2,6-dichloropurine derivatives. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of their relative potencies, mechanisms of action, and the experimental methodologies used for their evaluation. By synthesizing data from multiple studies, this document aims to serve as a valuable resource for the rational design and development of next-generation purine-based anticancer therapeutics.

Comparative Cytotoxicity of 2,6-Dichloropurine Derivatives

The cytotoxic potential of 2,6-dichloropurine derivatives has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are key metrics for comparing their potency. A lower value indicates greater cytotoxic activity.

The following table summarizes the in vitro cytotoxicity data for a selection of 2,6-disubstituted purine derivatives, with a focus on those originating from the 2,6-dichloropurine scaffold. It is important to note that direct comparisons of absolute IC50 or GI50 values between different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Compound IDR2-SubstituentR6-SubstituentN9-SubstituentCell Line(s)Cytotoxicity (GI50 or IC50, µM)Reference
5a ClCl(Z)-4'-chloro-2'-butenyl-1'-ylNCI-60 Panel1-5[3]
10a ClCl4'-chloro-2'-butynyl-1'-ylNCI-60 Panel1-5[3]
Reversine N2-(4-morpholinophenyl)N6-cyclohexylHVariousVaries (e.g., induces polyploidy)[4][5][6][7][8]
Compound 1 N2-phenylN6-cyclohexylHMCF-7, HCT116Less cytotoxic than Reversine[4][5][9]
Compound 2 N2-(4-methoxyphenyl)N6-cyclohexylHMCF-7, HCT116Less cytotoxic than Reversine[4][5][9]
Compound 3 N2-phenylN6-cyclohexyl-N6-methylHMCF-7, HCT116Less cytotoxic than Reversine[4][5][9]
Compound 11l NH2Cl9-β-D-ArabinofuranosylMDA-MB-2318.11[10]
Compound 11p NH2Cl9-β-D-ArabinofuranosylMDA-MB-23110.23[10]

Note: The NCI-60 panel is a set of 60 different human cancer cell lines used by the National Cancer Institute for drug screening.

Deciphering the Mechanism of Action: More Than Just DNA Damage

The cytotoxic effects of 2,6-dichloropurine derivatives are often multifaceted, extending beyond simple interference with nucleic acid synthesis. Many of these compounds exert their anticancer activity by targeting key regulatory proteins involved in cell cycle progression and survival, such as cyclin-dependent kinases (CDKs) and Aurora kinases.[10][11]

Inhibition of Aurora Kinases: A Key to Mitotic Catastrophe

A significant number of 2,6-disubstituted purines, such as the well-studied compound Reversine, function as potent inhibitors of Aurora kinases.[4][5][8] These serine/threonine kinases are crucial regulators of mitosis, ensuring proper chromosome segregation and cytokinesis.[11] Inhibition of Aurora kinases disrupts these processes, leading to mitotic arrest, the formation of polyploid cells, and ultimately, apoptosis.[7]

The following diagram illustrates the general mechanism of action for a 2,6-disubstituted purine derivative acting as an Aurora kinase inhibitor.

Aurora_Kinase_Inhibition_Pathway cluster_0 Cancer Cell cluster_1 Mitosis Purine_Derivative 2,6-Disubstituted Purine Derivative Aurora_Kinase Aurora Kinase (e.g., Aurora A/B) Purine_Derivative->Aurora_Kinase Inhibits Centrosome_Maturation Centrosome Maturation Aurora_Kinase->Centrosome_Maturation Regulates Spindle_Assembly Spindle Assembly Aurora_Kinase->Spindle_Assembly Regulates Chromosome_Segregation Chromosome Segregation Aurora_Kinase->Chromosome_Segregation Regulates Cytokinesis Cytokinesis Aurora_Kinase->Cytokinesis Regulates Cell_Cycle_Arrest G2/M Arrest Centrosome_Maturation->Cell_Cycle_Arrest Spindle_Assembly->Cell_Cycle_Arrest Polyploidy Polyploidy Chromosome_Segregation->Polyploidy Cytokinesis->Polyploidy Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Polyploidy->Apoptosis MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate for 48-72h) A->B C 3. Add MTT Reagent (Incubate for 2-4h) B->C D 4. Solubilize Formazan Crystals (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 2,6-dichloropurine derivatives in a complete culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Following incubation, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Experimental Workflow:

SRB_Assay_Workflow A 1. Cell Seeding & Treatment (as in MTT assay) B 2. Cell Fixation (e.g., with Trichloroacetic Acid) A->B C 3. Staining with SRB Dye B->C D 4. Wash Unbound Dye C->D E 5. Solubilize Bound Dye (e.g., with Tris buffer) D->E F 6. Measure Absorbance (510 nm) E->F

Caption: A sequential workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as for the MTT assay (cell seeding, compound treatment, and incubation).

  • Cell Fixation: After the incubation period, gently add a cold solution of trichloroacetic acid (TCA) to each well to fix the cells to the plate. Incubate at 4°C for at least 1 hour.

  • Washing: Carefully wash the plates multiple times with water to remove the TCA and dead cells.

  • SRB Staining: Add the SRB dye solution to each well and incubate at room temperature for about 30 minutes.

  • Removal of Unbound Dye: Wash the plates with a dilute acetic acid solution to remove any unbound SRB dye.

  • Solubilization: Add a basic solution, such as a Tris buffer, to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of approximately 510 nm.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the GI50 value.

Conclusion and Future Perspectives

The 2,6-dichloropurine scaffold remains a highly promising starting point for the development of novel anticancer agents. The versatility of its chemistry allows for the creation of a diverse range of derivatives with potent cytotoxic activities against various cancer cell lines. Structure-activity relationship studies have shown that modifications at the C2, C6, and N9 positions can significantly influence their biological activity, with some derivatives exhibiting high potency as inhibitors of key cell cycle regulators like Aurora kinases. [1][2][3] The observation that some of these compounds are particularly effective in p53-deficient cancer cells opens up exciting possibilities for the development of targeted therapies for tumors that are resistant to conventional treatments. [4][5][9]Future research in this area should focus on elucidating the precise molecular targets of the most potent derivatives and understanding the intricate signaling pathways they modulate. In vivo studies are also crucial to validate the preclinical efficacy and safety of these promising compounds, with the ultimate goal of translating these findings into new and effective cancer therapies.

References

  • Peretto, I., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 1996. [Link]

  • Peretto, I., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. PubMed. [Link]

  • Kode, N. R., & Phadtare, S. (2011). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules, 16(7), 5840-5860. [Link]

  • Pessina, A., et al. (2019). Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug. Current Medicinal Chemistry, 26(27), 5224-5236. [Link]

  • Chen, C. H., et al. (2007). The 2,6-disubstituted purine reversine induces growth arrest and polyploidy in human cancer cells. Molecular Cancer Therapeutics, 6(12), 3147-3155. [Link]

  • Pessina, A., et al. (2019). Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug. PubMed. [Link]

  • Sava, G. P., et al. (1989). Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents. Advances in Experimental Medicine and Biology, 253A, 345-351. [Link]

  • Khalifa, M. E., et al. (2020). Design, synthesis and molecular docking study of new purine derivatives as Aurora kinase inhibitors. Journal of Molecular Structure, 1229, 129833. [Link]

  • Peretto, I., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. MDPI. [Link]

  • Tan, S. F., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(8), 1099. [Link]

  • Li, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126895. [Link]

  • Wikipedia. (2023). Aurora kinase inhibitor. [Link]

  • Dobak, I., et al. (2008). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Zeitschrift für Naturforschung A, 63(1-2), 47-52. [Link]

  • Various Authors. (2025, August 9). Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers. ResearchGate. [Link]

  • Battistuzzi, G., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1365-1370. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 28(11), 4381. [Link]

  • Clothier, R., et al. (2008). A Database of IC50 Values and Principal Component Analysis of Results from Six Basal Cytotoxicity Assays, for Use in the Modelling of the In Vivo and In Vitro Data of the EU ACuteTox Project a. Alternatives to Laboratory Animals, 36(5), 555-573. [Link]

  • Mancilla-Percino, T., et al. (2025). Selective Antiproliferative and Apoptotic Effects of 2,6-Diketopiperazines on MDA-MB-231 Triple-Negative Breast Cancer. Chemistry & Biodiversity, e202401998. [Link]

  • Ghasemi, S., et al. (2022). The Effect of Sodium Butyrate on the Expression of HULC, FOXCUT, and CCAT2 Long Non-coding RNAs in Human Prostate Cancer Cell Lines. Avicenna Journal of Medical Biotechnology, 14(3), 205-211. [Link]

Sources

A Comparative Guide to the Efficacy of 2,6,9-Trisubstituted Purines: A Privileged Scaffold for Kinase and Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the 2,6,9-Trisubstituted Purine Scaffold

The purine framework is one of nature's most abundant and functionally diverse heterocyclic structures, forming the core of essential biomolecules like nucleosides and cofactors. In medicinal chemistry, this framework is recognized as a "privileged scaffold"—a molecular architecture capable of binding to multiple, distinct biological targets with high affinity. By strategically modifying the 2, 6, and 9 positions of the purine ring, researchers have developed a vast library of compounds with potent and often selective activities against key regulators of human disease.

This guide provides a comparative literature review of the efficacy of 2,6,9-trisubstituted purines, focusing on their performance as inhibitors of critical enzyme families, particularly protein kinases, and as antagonists of cell surface receptors. We will delve into the structure-activity relationships (SAR) that govern their potency, compare their efficacy using experimental data from seminal studies, and provide detailed protocols for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.

I. Cyclin-Dependent Kinase (CDK) Inhibitors: Targeting the Engine of the Cell Cycle

The deregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, leading to uncontrolled cell proliferation.[1] The 2,6,9-trisubstituted purine scaffold has been exceptionally fruitful in generating potent CDK inhibitors, most famously exemplified by roscovitine (seliciclib).[2][3] These compounds typically act as ATP-competitive inhibitors, occupying the kinase's ATP-binding pocket.[3]

Comparative Efficacy of Purine-Based CDK Inhibitors

The therapeutic potential of this class extends beyond pan-CDK inhibition, with newer derivatives engineered for improved potency and selectivity against specific CDKs implicated in cancer progression and drug resistance.

Compound/SeriesTarget CDK(s)Key Efficacy Data (IC₅₀/GI₅₀)Application/FindingReference(s)
Roscovitine CDK1, CDK2, CDK5, CDK7, CDK9IC₅₀: ~0.2-0.7 µMBenchmark CDK inhibitor; evaluated in multiple clinical trials.[2][3]
Compound 30d CDK12/cyclin KGI₅₀: < 50 nM (HCC1954 cells)Overcomes trastuzumab resistance in HER2+ breast cancer.[4][5][4][5]
Compound 30e CDK12/cyclin KGI₅₀: < 50 nM (SK-Br3 cells)Potent antiproliferative activity; stable in liver microsomes.[4][5][4][5]
Compound 6b CDK1, CDK2Strong cytotoxicity in G361 melanoma cells.6-heterobiarylmethylamino substitution improves activity.[6][6]
N-&-N1 CDK1, CDK2, CDK5, CDK7, CDK92-3 fold more potent than roscovitine.Bioisostere of roscovitine with improved antitumor properties.[7][7]
Aniline Conjugates CDK2, FLT3-ITD, PDGFRαSignificant cytotoxicity in MV4-11 leukemia cells.Dual tyrosine kinase and CDK inhibition.[1][1]
Mechanism of Action: Cell Cycle Arrest

CDK inhibitors derived from the purine scaffold induce cell cycle arrest by preventing the phosphorylation of key substrates. For instance, inhibiting CDK2 blocks the phosphorylation of the Retinoblastoma protein (Rb), preventing the G1-to-S phase transition and halting DNA replication.

G cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2M G2/M Phase G1 G1 Phase CDK2_CycE CDK2-Cyclin E CDK46_CycD CDK4/6-Cyclin D Rb_E2F Rb-E2F Complex CDK46_CycD->Rb_E2F p E2F E2F (free) Rb_E2F->E2F Rb phosphorylation S_Phase S Phase Entry E2F->S_Phase CDK2_CycE->S_Phase CDK1_CycB CDK1-Cyclin B M_Phase Mitosis CDK1_CycB->M_Phase Purine_Inhibitor 2,6,9-Trisubstituted Purine (e.g., Roscovitine) Purine_Inhibitor->CDK2_CycE Inhibits Purine_Inhibitor->CDK1_CycB Inhibits

Caption: CDK inhibition by 2,6,9-trisubstituted purines blocks cell cycle progression.

Structure-Activity Relationship (SAR) for CDK Inhibition

Systematic modification of the purine core has yielded critical insights into the structural requirements for potent CDK inhibition.[4][8][9]

  • C2 Position: Substituents at this position explore a solvent-exposed region. While some modifications are tolerated, bulky systems can be detrimental to activity.[9]

  • C6 Position: This position is crucial for selectivity and potency. Aniline- and benzylamino-type substituents, particularly those forming hydrogen bonds with the kinase hinge region, are common. The addition of an arylpiperazinyl system has been shown to be beneficial for cytotoxic activity.[8][9]

  • N9 Position: This position typically accommodates an alkyl or cycloalkyl group that fits into a hydrophobic pocket. A cyclopentyl group is often associated with significant antiproliferative activity.[10] For example, studies on CDK12 inhibitors found that an ethyl group at N9 conferred significantly better inhibitory activity than an isopropyl group.[4]

II. Broader Kinase Inhibition: Targeting Oncogenic Tyrosine Kinases

Beyond CDKs, 2,6,9-trisubstituted purines have been developed as potent inhibitors of oncogenic tyrosine kinases, which are critical drivers in various hematological malignancies and solid tumors.

Comparative Efficacy against Tyrosine Kinases
Compound/SeriesTarget Kinase(s)Key Efficacy Data (IC₅₀)ApplicationReference(s)
Aniline Conjugates FLT3-ITD, PDGFRαPotent inhibition correlated with cytotoxicity in MV4-11 and EOL-1 cells.Acute Myeloid Leukemia, Chronic Eosinophilic Leukemia.[1][1]
Compound 4f Bcr-AblIC₅₀ = 70 nMChronic Myeloid Leukemia (CML).[11][11]
Compound 5j BTKIC₅₀ = 0.41 µMB-cell malignancies.[11][11]
Compound 5b FLT3-ITDIC₅₀ = 0.38 µMAcute Myeloid Leukemia (AML).[11][11]

The development of purine derivatives targeting kinases like FMS-like tyrosine kinase 3 (FLT3) is particularly relevant for AML, where internal tandem duplication (ITD) mutations in FLT3 are common and associated with a poor prognosis.[1] The ability of these compounds to inhibit both the tyrosine kinase and downstream signaling pathways like MAPK and STAT underscores their therapeutic potential.[1]

III. Adenosine Receptor Antagonism: Modulating Fibrosis and Inflammation

The purine scaffold is a natural fit for targeting purinergic receptors. Recent work has focused on developing 2,6,9-trisubstituted purines as antagonists for adenosine receptors, particularly the A₂A subtype (A₂AAR), which is implicated in fibrotic diseases.

Efficacy as A₂AAR Antagonists

A recent study designed a series of 2,6,9-trisubstituted purines to act as A₂AAR antagonists for treating hepatic fibrosis.[12]

CompoundTarget ReceptorKey Efficacy DataMechanism/FindingReference(s)
Compound 6a A₂AARSurpassed ZM241385 (known antagonist) in inhibiting fibrogenic markers.Exerts antifibrotic action by modulating the cAMP/PKA/CREB pathway.[12][12]
N⁶-substituted, 2-chloro derivatives A₁AR, A₃AR, A₂AARIntroduction of bulky chains at N⁶ increased A₁/A₃ affinity; Cl at C2 favored A₂A interaction.Demonstrates scaffold utility for tuning receptor selectivity.[13][14][13][14]

Compound 6a (4-(6-(methylamino)-2-(phenylethynyl)-9H-purin-9-yl)phenol) proved highly effective at reducing the expression of fibrogenic proteins and downstream effectors of A₂AAR activation.[12] This highlights a promising, non-kinase-directed therapeutic avenue for this versatile scaffold.

IV. Key Experimental Protocols

The validation of 2,6,9-trisubstituted purine efficacy relies on a standardized set of in vitro and cell-based assays. The following protocols represent core methodologies in the field.

Experimental Workflow for Compound Evaluation

Caption: Standard workflow for evaluating novel 2,6,9-trisubstituted purine inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for CDK2/Cyclin E)

This protocol determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).

  • Reagents & Materials:

    • Recombinant human CDK2/Cyclin E enzyme.

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ system).

    • Substrate peptide (e.g., Histone H1).

    • Test compounds (2,6,9-trisubstituted purines) dissolved in DMSO, serially diluted.

    • Positive control (e.g., Roscovitine) and negative control (DMSO vehicle).

    • 96-well plates.

    • Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™).

  • Procedure:

    • To each well of a 96-well plate, add 10 µL of serially diluted test compound or control.

    • Add 20 µL of a solution containing the kinase substrate and ATP in kinase buffer.

    • Initiate the reaction by adding 20 µL of the CDK2/Cyclin E enzyme diluted in kinase buffer.

    • Incubate the plate at 30°C for 30 minutes.

    • For Radiometric Assay: Spot 25 µL of the reaction mixture onto phosphocellulose paper. Wash the paper 3-4 times with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity using a scintillation counter.

    • For ADP-Glo™ Assay: Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate, then add Kinase Detection Reagent to convert ADP to ATP and measure the generated light signal with a luminometer.

    • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value. The inclusion of controls validates the assay's performance, ensuring that observed inhibition is due to the test compound and not assay artifacts.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the growth inhibitory concentration (GI₅₀).

  • Reagents & Materials:

    • Cancer cell line of interest (e.g., HCC1954, MV4-11).

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

    • Test compounds dissolved in DMSO, serially diluted.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., acidified isopropanol or DMSO).

    • 96-well cell culture plates.

    • Multichannel pipette and plate reader (570 nm).

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Remove the medium and add 100 µL of fresh medium containing serially diluted test compounds or controls (DMSO vehicle, positive control drug).

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability versus the logarithm of compound concentration and fit to a dose-response curve to determine the GI₅₀ value.

Conclusion and Future Directions

The 2,6,9-trisubstituted purine scaffold has proven to be an exceptionally versatile and durable platform for the development of potent modulators of critical disease targets. From the first generation of CDK inhibitors like roscovitine to highly selective next-generation kinase inhibitors and novel adenosine receptor antagonists, the core structure allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][7][12]

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing inhibitors that can distinguish between closely related kinase family members to minimize off-target effects.

  • Multi-Target Ligands: Intentionally designing compounds to hit specific, multiple nodes in a disease pathway, such as the dual CDK and tyrosine kinase inhibitors for leukemia or multi-target agents for neurodegenerative diseases.[1][15]

  • Targeting Resistance: Developing purine derivatives that can overcome acquired resistance to existing therapies, as demonstrated in the context of trastuzumab-resistant breast cancer.[4][5]

By combining rational design, combinatorial chemistry, and robust biological evaluation, the 2,6,9-trisubstituted purine scaffold will undoubtedly continue to be a source of novel therapeutic candidates for oncology, inflammatory disorders, and beyond.

References

  • Kuchukulla, R. R., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals (Basel), 15(9), 1041. [Link][4]

  • Kuchukulla, R. R., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. PubMed. [Link][5]

  • Uher, M., et al. (2022). Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128603. [Link][1]

  • Salas, C. O., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. MDPI. [Link][8]

  • AstraZeneca AB. (2025). Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers. Clarivate. [Link][16]

  • Slepetz, J. M., et al. (2013). A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors. PubMed. [Link][6]

  • Missio, A., et al. (2004). 2,6,9-trisubstituted purines : Optimization towards highly potent and selective CDK1 inhibitors. PlumX Metrics. [Link][17]

  • Gucky, T., et al. (2013). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. PubMed. [Link][2]

  • Unknown Author. (n.d.). Chemical structures of 2,6,9-trisubstituted purines with biological properties. ResearchGate. [Link][11]

  • Kim, J., et al. (2024). Exploring novel A2AAR antagonists: Design, synthesis, and evaluation of 2,6,9-trisubstituted purine derivatives as promising antifibrotic agents. PubMed. [Link][12]

  • Chang, Y. T., et al. (1999). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. PubMed. [Link]

  • Rossi, S., et al. (2025). Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor. PubMed. [Link][15]

  • Unknown Author. (n.d.). Chemical structures of 2,6,9-trisubstituted purines with biological... ResearchGate. [Link][10]

  • Espinosa-Bustos, C., et al. (2017). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. PMC. [Link]

  • Oumata, N., et al. (2008). Roscovitine-Derived, Dual-Specificity Inhibitors of Cyclin-Dependent Kinases and Casein Kinases 1. ACS Publications. [Link]

  • Salas, C. O., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. [Link][9]

  • Jorda, R., Paruch, K., & Krystof, V. (2012). Cyclin-dependent kinase Inhibitors Inspired by Roscovitine: Purine Bioisosteres. Current Pharmaceutical Design, 18(20). [Link][18]

  • Kuchukulla, R. R., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. PMC. [Link][19]

  • Salas, C. O., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PMC. [Link]

  • Bettayeb, K., et al. (2008). N, a new class of cell death-inducing kinase inhibitors derived from the purine roscovitine. Molecular Cancer Therapeutics, 7(9), 2713–24. [Link][7]

  • Whittaker, S. R., et al. (2007). The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. PMC. [Link][3]

  • Lambertucci, C., et al. (2007). New 2,6,9-trisubstituted Adenines as Adenosine Receptor Antagonists: A Preliminary SAR Profile. PubMed. [Link][13]

  • Lambertucci, C., et al. (2007). New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. PMC. [Link][14]

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Safety Operating Guide

2,6-Dichloro-8,9-dimethyl-9H-purine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Protocol: 2,6-Dichloro-8,9-dimethyl-9H-purine

As a Senior Application Scientist, I frequently encounter halogenated purine derivatives in drug discovery workflows. 2,6-Dichloro-8,9-dimethyl-9H-purine (CAS: 1474018-06-8) is a highly valuable electrophilic building block[1]. However, the exact structural features that make it synthetically useful—specifically, the highly reactive chlorine atoms at the C2 and C6 positions—also dictate strict handling and disposal protocols. Improper disposal can lead to environmental halogen contamination or hazardous cross-reactions with incompatible waste streams.

This guide provides a self-validating, step-by-step operational and disposal plan to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of 2,6-Dichloro-8,9-dimethyl-9H-purine is the first step in designing a safe operational workflow.

Table 1: Physicochemical and Hazard Profile

Property / AttributeSpecificationOperational Implication
CAS Number 1474018-06-8Essential for accurate waste manifest tracking.
Molecular Formula C7H6Cl2N4High nitrogen and halogen content; requires specialized incineration.
Physical State Solid (Powder)Dust generation is the primary exposure route; requires containment[2].
GHS Hazards H302, H315, H319, H335Acute toxicity (oral), skin/eye irritation, respiratory irritation[2].
Storage Requirements Inert atmosphere, 2-8°CPrevents slow hydrolysis of the C-Cl bonds by atmospheric moisture[2].

Mechanistic Insight: The reactivity of this compound is governed by the electron-deficient purine core, which highly activates the chlorines toward Nucleophilic Aromatic Substitution (SNAr). If disposed of improperly in aqueous basic waste, the compound can undergo exothermic hydrolysis, releasing hydrochloric acid (HCl) and potentially causing localized container over-pressurization.

Operational Safety & Handling Protocol

Before initiating any disposal procedures, personnel must adhere to strict handling protocols to prevent exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the solid powder inside a certified Class II Type A2 biological safety cabinet or a dedicated chemical fume hood. This prevents the inhalation of airborne particulates, mitigating the H335 (respiratory irritation) hazard.

  • Personal Protective Equipment (PPE): Don double nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a standard lab coat. If handling bulk quantities outside a hood, an N95 or P100 particulate respirator is mandatory.

  • Weighing and Transfer: Use static-dissipative spatulas. The compound's solid nature can lead to static charge buildup, increasing the risk of aerosolization during transfer.

  • Environmental Isolation: Keep the primary container purged with Argon or Nitrogen before resealing to maintain the inert atmosphere and prevent moisture-induced degradation.

  • Self-Validation Check: Before removing the sealed container from the fume hood, visually inspect the exterior for any residual dust. Wipe the exterior with a dry, anti-static cloth to confirm it is clean.

Spill Response & Decontamination Workflow

In the event of a localized spill, immediate and methodical action is required to prevent cross-contamination and aerosolization.

SpillResponse Start Spill Detected (Solid Purine Derivative) Assess Assess Size & PPE (N95/P100, Nitrile Gloves) Start->Assess Contain Containment (Avoid Dust Generation) Assess->Contain Collect Mechanical Collection (Plastic Scoop, No Brushes) Contain->Collect Minimize aerosolization Decon Surface Decontamination (Wipe with 70% IPA/Water) Collect->Decon Waste Transfer to Halogenated Solid Waste Container Collect->Waste Decon->Waste Contaminated wipes

Workflow for safe containment and decontamination of 2,6-Dichloro-8,9-dimethyl-9H-purine spills.

Spill Response Steps:

  • Isolate the Area: Restrict access to the spill zone immediately.

  • Mechanical Collection: Do not sweep with a dry brush, as this aerosolizes the reactive dust. Gently cover the spill with damp absorbent paper or use a dedicated anti-static plastic scoop to collect the bulk solid.

  • Chemical Decontamination: Wipe the affected surface with a solution of 70% Isopropyl Alcohol (IPA) and water. Causality: The alcohol acts as a wetting agent to capture fine dust, while the water safely hydrolyzes trace residual compound without a violent exotherm.

  • Waste Consolidation: Place all collected materials and contaminated wipes into a designated solid hazardous waste bag.

  • Self-Validation Check: After the initial wipe, use a secondary dry wipe to ensure no residual moisture remains, visually confirming the surface is free of particulate matter before removing your PPE.

Proper Disposal Procedures

Because 2,6-Dichloro-8,9-dimethyl-9H-purine contains covalently bound chlorine, it must be strictly segregated from non-halogenated waste streams[3].

Step-by-Step Disposal Methodology:

  • Waste Segregation (Critical Step):

    • Solid Waste: Collect unreacted powder, contaminated packaging, and spill cleanup materials in a clearly labeled "Halogenated Organic Solid Waste" container.

    • Liquid Waste (Post-Reaction): If the compound is dissolved in organic solvents (e.g., DMF, DMSO, or DCM), the resulting solution must be routed to "Halogenated Organic Liquid Waste."

    • Causality: Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and can lead to the formation of highly toxic dioxins if incinerated at incorrect temperatures.

  • Packaging and Containment:

    • Use High-Density Polyethylene (HDPE) containers for both solid and liquid waste. HDPE is highly resistant to halogenated organics.

    • Self-Validation Check: Before sealing the primary waste container, observe for any off-gassing or pressure buildup, which indicates ongoing hydrolysis. Only seal the container tightly once it is confirmed to be chemically stable. If stability is uncertain, utilize a vented cap.

  • Labeling and Manifesting:

    • Label the container with the exact chemical name: "Waste 2,6-Dichloro-8,9-dimethyl-9H-purine."

    • Include the GHS hazard pictograms (Exclamation Mark - Irritant) and explicitly note the presence of halogens to alert environmental health and safety (EHS) personnel.

  • Final Destruction (High-Temperature Incineration):

    • The only compliant method for final disposal of this compound is high-temperature incineration (typically >1100°C) at a permitted hazardous waste facility equipped with an alkaline effluent scrubber.

    • Causality: High temperatures are required to completely break the robust purine ring system. The alkaline scrubber is necessary to neutralize the HCl gas generated during the combustion of the C-Cl bonds, preventing acid rain precursors from entering the atmosphere.

DisposalPathway SolidWaste 2,6-Dichloro-8,9-dimethyl -9H-purine Waste Segregation Segregation: Halogenated Organics SolidWaste->Segregation Prevent mixing with incompatible waste Packaging Packaging: HDPE Secondary Container Segregation->Packaging Incineration Final Destruction: High-Temp Incineration Packaging->Incineration Scrubber Effluent Scrubber: Neutralize HCl Gas Incineration->Scrubber Captures halogen emissions

Waste segregation and high-temperature incineration pathway for halogenated purine derivatives.

References

  • Title: PubChem Compound Summary for CID 90065715, 2,6-Dichloro-8,9-dimethyl-9H-purine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

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